D-erythro-Sphingosine-C19 chemical structure and properties
Topic: D-erythro-Sphingosine-C19: Chemical Structure, Properties, and Application as a Lipidomic Internal Standard. Executive Summary D-erythro-Sphingosine-C19 (d19:1) is a non-endogenous sphingoid base analog used prima...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: D-erythro-Sphingosine-C19: Chemical Structure, Properties, and Application as a Lipidomic Internal Standard.
Executive Summary
D-erythro-Sphingosine-C19 (d19:1) is a non-endogenous sphingoid base analog used primarily as a high-fidelity internal standard (IS) in quantitative lipidomics. Unlike the common C17-sphingosine standard, the C19 variant offers a retention time and ionization efficiency closer to the biologically dominant C18-sphingosine (d18:1), while maintaining distinct mass spectral resolution.
This guide details the physicochemical properties, mass spectrometry parameters, and extraction protocols required to utilize C19-sphingosine for the absolute quantification of sphingolipids in biological matrices.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The C19 analog extends the hydrocarbon tail of the standard sphingosine backbone by one methylene unit. This subtle modification preserves the amphiphilic nature required for membrane partitioning studies while ensuring mass separation from endogenous lipids.
Structural Specifications
Property
Data
Common Name
D-erythro-Sphingosine C19 (d19:1)
IUPAC Name
(2S,3R,4E)-2-amino-4-nonadecene-1,3-diol
Chemical Formula
C₁₉H₃₉NO₂
Exact Mass
313.2981
Molecular Weight
313.52 g/mol
CAS Number
123-78-4 (Generic for Sphingosine) / Specific analogs often custom synthesized
pKa (Amine)
~9.1 (Protonated at physiological pH)
LogP (Predicted)
~6.5 (Highly lipophilic)
Solubility & Stability
Solubility: Soluble in Methanol, Ethanol, and DMSO (up to 10 mg/mL).[1] Poorly soluble in water/PBS without carrier proteins (e.g., BSA).
Stability: Susceptible to oxidation at the trans-double bond (C4-C5).[1]
Storage: Powder form at -20°C. Stock solutions in Methanol/Chloroform (1:1) stored at -80°C under Argon/Nitrogen gas to prevent oxidation.[1]
Part 2: Mass Spectrometry & Detection Logic
The utility of C19-sphingosine relies on its behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It ionizes in positive Electrospray Ionization (+ESI) mode, forming a stable protonated precursor
.
Fragmentation Mechanism
Upon Collision-Induced Dissociation (CID), sphingoid bases typically undergo dehydration.[1]
Precursor:
Primary Fragment (Quantifier): Loss of water at C3 (
).
Secondary Fragment (Qualifier): Loss of second water or cleavage of the C2-C3 bond.[1]
MRM Transitions Table
Use these parameters for Triple Quadrupole (QqQ) method development.
Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
Collection: Collect the lower organic phase (Chloroform layer) containing sphingolipids.[1]
Drying: Evaporate solvent under a nitrogen stream.
Reconstitution: Dissolve residue in 100 µL Mobile Phase A (e.g., MeOH/Water/Formic Acid) for LC-MS injection.
Part 4: Biological Caveats & Metabolism
While C19-Sphingosine is an excellent analytical standard, it is biologically active .[1]
Kinase Substrate: Sphingosine Kinases (SphK1/SphK2) can phosphorylate d19:1 to form C19-S1P (
).
Metabolic Labeling: If added to live cells, C19-Sph will be metabolized into C19-Ceramides and C19-S1P within minutes.[1]
Recommendation: Use C19-Sphingosine strictly as a post-termination extraction spike for quantitation.[1] If used in metabolic flux studies, account for its slightly slower kinetics compared to d18:1 due to chain length hydrophobicity.[1]
Part 5: Visualization
Figure 1: Chemical Structure & Fragmentation Logic[1]
Caption: Fragmentation pathway of C19-Sphingosine in positive ESI mode, showing the transition used for MRM quantitation.
Figure 2: Quantitative Lipidomics Workflow
Caption: Workflow for absolute quantitation of sphingolipids using C19-Sphingosine as an internal standard.
Merrill, A. H., et al. (2005).[1] Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods. [Link]
Shaner, R. L., et al. (2009).[1] Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. [Link]
The Unseen Architects: A Technical Guide to the Biological Significance of Odd-Chain Sphingoid Bases
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Often overshadowed by their even-chain counterparts, odd-chain sphingoid bases are emerging from...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Often overshadowed by their even-chain counterparts, odd-chain sphingoid bases are emerging from the periphery of lipidomics to reveal critical roles in a spectrum of biological processes. This in-depth technical guide provides a comprehensive exploration of the synthesis, metabolism, and multifaceted functions of these once-overlooked molecules. We delve into their origins, from endogenous production by specialized enzymes to their fascinating generation by the gut microbiota, and elucidate their impact on host physiology, including metabolic regulation and immune homeostasis. This guide offers detailed methodologies for the precise quantification of odd-chain sphingoid bases and presents their known signaling activities, positioning them as novel targets for therapeutic intervention in a range of diseases.
Introduction: Beyond the Canonical—The Rise of Odd-Chain Sphingoid Bases
Sphingolipids, a class of lipids defined by their sphingoid base backbone, are integral components of cellular membranes and serve as critical signaling molecules in a vast array of physiological and pathological processes.[1][2] For decades, the focus of sphingolipid research has predominantly centered on even-chain species, such as the ubiquitous 18-carbon sphingosine. However, a growing body of evidence has illuminated the presence and biological importance of sphingoid bases with an odd number of carbon atoms, primarily d17- and d19-sphingoid bases.[3] These "atypical" sphingolipids are not mere metabolic curiosities but are now understood to be active participants in cellular signaling, metabolic regulation, and host-microbe interactions.[4] This guide aims to provide a detailed technical overview of the current understanding of odd-chain sphingoid bases, from their biochemical origins to their functional implications and the methodologies required for their study.
The Genesis of Odd-Chain Sphingoid Bases: A Tale of Two Origins
The presence of odd-chain sphingoid bases in mammalian systems can be attributed to two primary sources: endogenous synthesis and microbial production.
Endogenous Synthesis: The Role of Serine Palmitoyltransferase 3 (SPTLC3)
The de novo synthesis of all sphingoid bases begins with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[5] The chain length of the resulting sphingoid base is determined by the fatty acyl-CoA substrate utilized by SPT. While the canonical SPT complex preferentially uses the 16-carbon palmitoyl-CoA to generate 18-carbon sphingoid bases, the discovery of the SPTLC3 subunit has revolutionized our understanding of sphingoid base diversity.[5] SPTLC3 exhibits a broader substrate specificity, capable of utilizing shorter-chain and odd-chain fatty acyl-CoAs, such as pentadecanoyl-CoA (C15:0) and heptadecanoyl-CoA (C17:0), to produce d17- and d19-sphingoid bases, respectively.[5]
Diagram: De Novo Synthesis of Odd-Chain Sphingoid Bases
Caption: De Novo synthesis of odd-chain sphingoid bases.
The Gut Microbiota: A Significant External Source
The gastrointestinal tract harbors a complex ecosystem of microorganisms that play a pivotal role in host metabolism and immunity. Notably, certain members of the gut microbiota, particularly from the Bacteroides genus, are capable of synthesizing their own sphingolipids.[4] A distinguishing feature of many bacterial sphingolipids is their odd-chain length.[4] These microbially-derived odd-chain sphingoid bases can be absorbed by the host and integrated into host sphingolipid metabolic pathways, thereby influencing host physiology.[4]
Biological Functions and Signaling Roles
Emerging evidence indicates that odd-chain sphingoid bases are not merely structural variants but possess distinct biological activities.
Modulation of Host Immune Responses
One of the most significant roles of odd-chain sphingoid bases, particularly those originating from the gut microbiota, is the modulation of the host immune system. Studies have shown that sphingolipids from Bacteroides can influence intestinal homeostasis and symbiosis.[1] A lack of these bacterial sphingolipids has been linked to intestinal inflammation.[6] Specifically, Bacteroides-derived sphingolipids have been shown to induce an anti-inflammatory response in host dendritic cells, characterized by the secretion of Interleukin-10 (IL-10). This anti-inflammatory effect is mediated through the activation of the mevalonate pathway. Furthermore, microbial sphingolipids have been found to impact innate immune responses to oral vaccines.[7]
Diagram: Immunomodulatory Signaling of Gut-Derived Odd-Chain Sphingolipids
Caption: Signaling of gut-derived odd-chain sphingolipids.
Regulation of Host Metabolism
Beyond their immunomodulatory roles, odd-chain sphingoid bases influence host metabolism. Gut-derived sphingolipids can be absorbed and detected in various host tissues, where they can impact lipid metabolism.[4] For instance, the administration of Bacteroides thetaiotaomicron, a sphingolipid-producing bacterium, has been shown to reduce the de novo synthesis of even-chain sphingolipids in the host while increasing liver ceramide levels.[4]
Potential Role in Cellular Signaling
While the specific intracellular targets of odd-chain sphingoid bases are still under active investigation, the well-established role of their even-chain counterparts as signaling molecules provides a framework for their potential functions. Sphingosine, for example, is a known inhibitor of protein kinase C (PKC), a critical enzyme in numerous signaling cascades.[8][9][10] It is plausible that odd-chain sphingosines could exert similar or distinct modulatory effects on PKC and other signaling proteins. Further research is needed to delineate the precise molecular interactions and downstream consequences of these interactions.
Quantitative Analysis of Odd-Chain Sphingoid Bases: A Methodological Guide
The accurate quantification of odd-chain sphingoid bases is essential for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[11][12]
Sample Preparation and Lipid Extraction
A robust and reproducible extraction method is paramount for accurate analysis. The following protocol is a general guideline for the extraction of sphingolipids, including odd-chain species, from plasma.
Experimental Protocol: Sphingolipid Extraction from Plasma
Sample Collection and Internal Standard Spiking:
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of an internal standard mixture (ISM) containing known concentrations of C17-sphingoid bases (e.g., d17:1-sphingosine, d17:0-sphinganine).[13] The use of odd-chain internal standards is crucial for accurate quantification of endogenous odd-chain analytes.[14]
Liquid-Liquid Extraction (Modified Bligh and Dyer):
Add 350 µL of methanol and 175 µL of chloroform to the sample.[13]
Vortex thoroughly and incubate at room temperature for 10 minutes with occasional vortexing.[13]
Centrifuge at 15,700 x g for 10 minutes to pellet proteins.[13]
To the supernatant, add 175 µL of chloroform and 265 µL of an acidic buffer (e.g., 100 mM ammonium formate, pH 3.1).[13]
Vortex and centrifuge at 15,700 x g for 5 minutes to separate the phases.[13]
Phase Separation and Collection:
Carefully collect the upper aqueous-methanolic phase and transfer it to a new tube (Extract A).[13]
To the remaining lower chloroform phase, add 350 µL of methanol and 315 µL of the acidic buffer. Vortex and centrifuge as before.[13]
Combine the resulting upper phase with Extract A.[13]
Dry the pooled extracts under a stream of nitrogen or using a vacuum concentrator.[13]
Butanol Extraction for Sphingoid Bases:
Re-dissolve the dried residue in 500 µL of butanol and 500 µL of water.[13]
Vortex and centrifuge at 15,700 x g for 5 minutes.[13]
Transfer the upper butanol phase to a new tube and dry it down.[13]
Reconstitution:
Reconstitute the final dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
LC-MS/MS Analysis
Instrumentation and Conditions:
Liquid Chromatography (LC): A C18 reversed-phase column is typically used for the separation of sphingoid bases.[14]
Mobile Phase A: Acetonitrile/water (e.g., 20:80, v/v) with 0.1% formic acid.[14]
Mobile Phase B: Acetonitrile/2-propanol (e.g., 20:80, v/v) with 0.1% formic acid.[14]
A gradient elution from a lower to a higher percentage of Mobile Phase B is employed to separate the analytes.
Tandem Mass Spectrometry (MS/MS):
Operated in positive electrospray ionization (ESI) mode.
Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each odd-chain sphingoid base and its corresponding internal standard.[15]
Table 1: Representative MRM Transitions for Odd-Chain Sphingoid Bases
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
d17:1 Sphingosine
286.3
268.3
d17:0 Sphinganine
288.3
270.3
d19:1 Sphingosine
314.3
296.3
d19:0 Sphinganine
316.3
298.3
Note: These are representative values and may need to be optimized based on the specific instrument and conditions.
Quantitative Data and Biological Levels
The concentrations of odd-chain sphingoid bases are generally lower than their even-chain counterparts in mammalian tissues and plasma. However, their levels can be significantly altered in certain pathological conditions and are influenced by the gut microbiome composition.
Table 2: Reported Levels of Odd-Chain Sphingoid Bases
Sphingoid Base
Matrix
Condition
Reported Concentration/Abundance
d17:1-P
Mouse Tissues
Normal
Detected
C17 Sphingoid Bases
Human Plasma
Drug-Induced Liver Injury (APAP)
Significantly Reduced
Bacteroides-derived Sphingolipids
Human Stool
Inflammatory Bowel Disease (IBD)
Lower Abundance
Note: This table provides a summary of reported findings; absolute concentrations can vary significantly based on the analytical method, population, and physiological state.[3][6][16]
Conclusion and Future Perspectives
The study of odd-chain sphingoid bases is a rapidly evolving field that is challenging the conventional, even-chain-centric view of sphingolipid biology. Their dual origin, from both endogenous synthesis via SPTLC3 and the gut microbiota, highlights their intricate connection with host metabolism and immunity. The discovery of their immunomodulatory roles, particularly in the context of intestinal health, opens up exciting new avenues for therapeutic interventions in inflammatory and metabolic diseases.
Future research should focus on several key areas:
Elucidating Specific Signaling Pathways: Identifying the direct molecular targets and downstream signaling cascades of odd-chain sphingoid bases is crucial for a complete understanding of their functions.
Defining their Role in Disease: Further investigation into the dysregulation of odd-chain sphingoid base metabolism in various diseases will likely reveal novel biomarkers and therapeutic targets.
Harnessing the Microbiome-Host Axis: Understanding how to modulate the gut microbiota to optimize the production of beneficial odd-chain sphingolipids presents a promising strategy for promoting health and treating disease.
The in-depth technical guide provided here serves as a foundation for researchers, scientists, and drug development professionals to explore the fascinating and biologically significant world of odd-chain sphingoid bases. As we continue to unravel their complexities, these "unseen architects" of cellular function are poised to take center stage in the next wave of sphingolipid research and therapeutic innovation.
References
Brown, E. M., Ke, X., Hitchcock, D., Jeanfavre, S., Avila-Pacheco, J., Nakata, T., ... & Xavier, R. J. (2019). Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis. Cell host & microbe, 25(5), 668-680.[6]
Brown, E. M., Ke, X., Hitchcock, D., Jeanfavre, S., Avila-Pacheco, J., Nakata, T., ... & Xavier, R. J. (2019). Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis. Broad Institute.[1]
Haggarty, S. J., Koeller, K. M., & Schreiber, S. L. (2025). Bacteroides sphingolipids promote anti-inflammatory responses through the mevalonate pathway. Cell Host & Microbe, 33(6), 901-914.[17]
He, Z., & Li, Y. (2023). Role and interaction of bacterial sphingolipids in human health. Frontiers in Cellular and Infection Microbiology, 13, 1279495.[4]
Yao, Y., & Li, J. (2024). Gut bacteria-derived sphingolipids alter innate immune responses to oral cholera vaccine antigens. bioRxiv.[7]
Dekker, N., van Dussen, L., Lavoie, P., & Aerts, J. M. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Clinica Chimica Acta, 466, 134-140.[11]
Pyne, S., & Pyne, N. J. (2024). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Cellular and Molecular Life Sciences, 81(1), 1-12.[18]
Merrill Jr, A. H. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography–tandem mass spectrometry. Current protocols in molecular biology, Chapter 14, Unit-14.[15]
Masoodi, M., & Nicolaou, A. (2016). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 57(5), 925-934.[19]
Hannun, Y. A., Loomis, C. R., Merrill Jr, A. H., & Bell, R. M. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. Journal of Biological Chemistry, 261(27), 12604-12609.[8]
Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of protein kinase C inhibition by sphingosine. Biochemistry, 27(20), 7589-7593.[9]
Merrill Jr, A. H. (2021). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. Metabolites, 11(10), 669.[3]
Sullards, M. C., & Merrill, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Current protocols in molecular biology, Chapter 14, Unit-14.[12]
Hornemann, T. (2024). Sphingoid Base Diversity. Atherosclerosis, 401, 119091.[5]
Basit, A., Ciallella, J. R., Fontaine, C., Croyal, M., & Le-Grand, B. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and bioanalytical chemistry, 407(20), 6019-6031.[14]
Smirnova, N. A., & Gaskins, H. R. (1988). Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes. Biochemical and biophysical research communications, 155(3), 1286-1292.[20]
Dekker, N., van Dussen, L., Lavoie, P., & Aerts, J. M. F. G. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Scholarly Publications Leiden University.[13]
Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinical chimica acta, 185(3), 333-345.[10]
Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of cell science, 118(20), 4605-4612.[21]
Smith, E. R., Merrill Jr, A. H., Obeid, L. M., & Hannun, Y. A. (2000). Effects of sphingosine and other sphingolipids on protein kinase C. Methods in enzymology, 312, 361-373.[22]
Payne, S. G., Milstien, S., & Spiegel, S. (2007). An update on sphingosine-1-phosphate and other sphingolipid mediators. Arteriosclerosis, thrombosis, and vascular biology, 27(8), 1686-1694.[2]
Basit, A., Ciallella, J. R., Fontaine, C., Croyal, M., & Le-Grand, B. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. ResearchGate.[23]
Penno, A., et al. (2023). Plasma Sphingoid Base Profiles of Patients Diagnosed with Intrinsic or Idiosyncratic Drug-induced Liver Injury. MDPI.[16]
Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Semanticscholar.org.[24]
Candelario-Jalil, E., & Fiebich, B. L. (2016). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation. Drugs, 76(11), 1077-1092.[27]
Pyne, S., & Pyne, N. J. (2000). Sphingosine 1-phosphate signalling in mammalian cells. Biochemical Journal, 349(2), 385-402.[28]
Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. PubMed.[29]
Leclercq, T. M., & Pitson, S. M. (2006). Cellular signalling by sphingosine kinase and sphingosine 1-phosphate. IUBMB life, 58(8), 467-472.[30]
The Enigmatic Presence of C19 Sphingosine: A Technical Guide to its Natural Occurrence and Analysis in Mammalian Tissues
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the natural occurrence, biosynthesis, and analytical considerations for C19 sphingosine, a non-canonical...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the natural occurrence, biosynthesis, and analytical considerations for C19 sphingosine, a non-canonical odd-chain sphingoid base in mammalian tissues. While the sphingolipidome is dominated by even-chain backbones such as C18 and C20 sphingosine, the existence of atypical structures like C19 sphingosine presents both an analytical challenge and a window into the plasticity of sphingolipid metabolism. This document provides a comprehensive overview of the enzymatic machinery responsible for its synthesis, its anticipated low-level presence in mammalian systems, and detailed, field-proven methodologies for its extraction and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). We further explore the potential, though largely uncharted, biological implications of odd-chain sphingoid bases and provide a framework for future research into these rare but potentially significant molecules.
Introduction: Beyond the Canonical Sphingolipid Structure
Sphingolipids are a diverse and critical class of lipids that serve as structural components of cellular membranes and as bioactive mediators in a vast array of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The canonical structure of most mammalian sphingolipids is built upon an 18-carbon (d18) sphingoid base, most commonly sphingosine. However, advances in high-resolution mass spectrometry have unveiled a surprising diversity of sphingolipid structures, including those with varying chain lengths, degrees of saturation, and hydroxylation patterns.[3]
Among these are the "non-canonical" or "atypical" odd-chain sphingoid bases, such as C17 and C19 sphingosine. These molecules are typically present in very low abundance compared to their even-chain counterparts.[1] Their scarcity has led to their common use as internal standards in lipidomic studies, as they are unlikely to interfere with the quantification of more abundant endogenous species.[4] However, their very existence in biological systems, however minute, begs the question of their origin and potential function. This guide focuses specifically on C19 sphingosine, providing a technical framework for its study.
Biosynthesis of C19 Sphingosine: A Tale of Substrate Specificity
The de novo synthesis of all sphingoid bases begins with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[5] The chain length of the resulting sphingoid base is determined by the fatty acyl-CoA substrate utilized by SPT.
The canonical C18 sphingosine is derived from palmitoyl-CoA (C16:0). The formation of odd-chain sphingoid bases, including C19 sphingosine, is dependent on two key factors:
Availability of Odd-Chain Fatty Acyl-CoAs: The precursor for a C19 sphingoid base is heptadecanoyl-CoA (C17:0). The cellular pools of odd-chain fatty acids are significantly lower than those of even-chain fatty acids, which directly limits the synthesis of odd-chain sphingoid bases.
SPT Subunit Composition: The SPT enzyme is a complex composed of multiple subunits. The specificity for different fatty acyl-CoA substrates is largely determined by the presence of different catalytic subunits (SPTLC2 and SPTLC3). While the ubiquitous SPTLC2 subunit shows a strong preference for palmitoyl-CoA (C16), the SPTLC3 subunit exhibits a broader substrate specificity and is capable of utilizing odd-chain fatty acyl-CoAs.[6][7]
Crucially, studies have shown that while the SPTLC3-containing enzyme complex can effectively metabolize C15 and C17 fatty acids to generate C17 and C19 sphingoid bases respectively, its activity with nonadecanoic acid (C19) is poor.[6] This enzymatic inefficiency is a primary reason for the exceptionally low natural abundance of C19 sphingosine in mammalian tissues.
The biosynthetic pathway is depicted in the diagram below:
Caption: Biosynthesis of Canonical (C18) vs. Non-Canonical (C19) Sphingosine.
Natural Occurrence and Distribution: A Rare Find
The natural abundance of C19 sphingosine in mammalian tissues has not been extensively documented in the scientific literature, a testament to its scarcity. What is known is that odd-chain sphingoid bases, in general, constitute a very minor fraction of the total sphingolipid pool. For instance, in human plasma, atypical chain-length long-chain bases make up approximately 15% of the total, with the majority of this fraction being C20 sphingosine, not odd-chain variants.[1]
Due to the lack of specific quantitative data for C19 sphingosine, the following table presents a qualitative expectation of its presence based on our understanding of its biosynthesis.
Tissue Type
Expected C19 Sphingosine Level
Rationale
Plasma/Serum
Very Low to Undetectable
Reflects overall low systemic synthesis.
Brain
Undetectable
Brain sphingolipid composition is tightly regulated, with a strong prevalence of C18 and C20 species.[8][9]
Skin
Potentially Detectable (Trace)
SPTLC3 is relatively abundant in the skin, which may allow for a slightly higher, albeit still very low, synthesis rate if C17 fatty acid precursors are available.[6][7]
Liver
Very Low to Undetectable
While a site of active lipid metabolism, the preference for even-chain fatty acids would limit C19 sphingosine synthesis.
It is imperative for researchers to empirically determine the presence and concentration of C19 sphingosine in their specific model system, as its detection is not guaranteed.
Analytical Methodologies: A Guide to Detection and Quantification
The analysis of C19 sphingosine requires highly sensitive and specific techniques due to its low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11]
Experimental Workflow
The following diagram outlines a robust workflow for the analysis of C19 sphingosine from mammalian tissue.
Caption: Workflow for C19 Sphingosine Analysis by LC-MS/MS.
Step-by-Step Protocol
A. Sample Preparation and Lipid Extraction
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 10-50 mg) in a suitable buffer on ice.
Internal Standard Spiking: Add a known amount of an appropriate internal standard. For C19 sphingosine, C17-sphingosine (d17:1) is an ideal choice as it is not naturally abundant and will have similar chromatographic and ionization properties.
Lipid Extraction: Perform a liquid-liquid extraction. A modified Bligh-Dyer method or a single-phase butanol extraction are common choices.[12] For low-abundance analytes like free sphingoid bases, a single-phase extraction can sometimes improve recovery.[13]
Phase Separation: Centrifuge to separate the organic and aqueous phases. Collect the organic (lower) phase containing the lipids.
Solvent Evaporation: Dry the extracted lipids under a stream of nitrogen.
Reconstitution: Reconstitute the dried lipid film in a small, precise volume of a solvent compatible with the LC method (e.g., methanol/chloroform 4:1 v/v).
B. LC-MS/MS Analysis
Chromatography:
Column: A reversed-phase C18 column is commonly used for separating sphingolipids based on hydrophobicity.
Mobile Phases: A typical mobile phase system would be:
Mobile Phase A: Water with 0.1-0.2% formic acid and a low concentration of ammonium formate (e.g., 2 mM).
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1-0.2% formic acid.
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the sphingolipids.
Mass Spectrometry:
Ionization: Use positive ion electrospray ionization (ESI+).
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[1]
MRM Transitions: The key to detecting C19 sphingosine is to monitor its specific precursor-to-product ion transition. Based on the fragmentation of other sphingoid bases, the following transitions are proposed for C19 sphingosine (d19:1):
Precursor Ion [M+H]⁺: m/z 328.3
Primary Product Ion [M+H-H₂O]⁺: m/z 310.3
Secondary Product Ion [M+H-2H₂O]⁺: m/z 292.3
Internal Standard (C17-Sphingosine):
Precursor Ion [M+H]⁺: m/z 286.3
Product Ion [M+H-H₂O]⁺: m/z 268.3
C. Data Analysis and Quantification
Peak Integration: Integrate the area under the curve for the analyte (C19 sphingosine) and the internal standard (C17-sphingosine) MRM transitions.
Standard Curve: Prepare a standard curve using a synthetic C19 sphingosine standard of known concentrations, spiked with the same amount of internal standard as the samples.
Quantification: Calculate the concentration of C19 sphingosine in the original tissue sample by comparing the analyte/internal standard peak area ratio to the standard curve.
Biological Function: An Area of Active Speculation
The biological functions of C19 sphingosine remain largely uninvestigated, primarily due to its low natural abundance. However, we can extrapolate potential roles based on the known functions of other non-canonical sphingolipids and the general principles of lipid biology:
Membrane Biophysics: The length of the acyl chain in sphingolipids can influence the properties of lipid rafts, specialized membrane microdomains enriched in sphingolipids and cholesterol. Odd-chain lipids could potentially alter the packing and fluidity of these domains, thereby modulating the function of embedded receptor proteins and signaling complexes.[8][14]
Signaling Precursor: Like C18 sphingosine, C19 sphingosine could theoretically be phosphorylated by sphingosine kinases to form C19-sphingosine-1-phosphate (C19-S1P). S1P is a potent signaling molecule with a wide range of extracellular and intracellular effects.[15] A C19 variant of S1P might have different affinities for the S1P receptors, leading to altered downstream signaling.
Metabolic Byproduct or Modulator: The presence of C19 sphingosine might simply be a consequence of the "leakiness" of the SPTLC3 enzyme when presented with odd-chain fatty acids. Alternatively, even at low concentrations, it or its downstream metabolites (like C19-ceramide) could act as modulators of key enzymes in lipid metabolism. For example, ceramides with different acyl chain lengths are known to have distinct effects on cellular processes like apoptosis and insulin resistance.[2][16]
Future Directions and Conclusion
The study of C19 sphingosine is still in its infancy. Future research should focus on several key areas:
Sensitive Quantification: Development and application of highly sensitive LC-MS/MS methods to definitively quantify C19 sphingosine across a wide range of mammalian tissues and disease states.
Functional Studies: Use of synthetic C19 sphingosine and C19-ceramides in cell culture models to investigate their impact on membrane properties, signaling pathways, and cellular phenotypes.[17][18]
Genetic Models: Investigation of sphingolipid profiles in animal models with altered SPTLC3 expression to understand the regulation and functional consequences of odd-chain sphingoid base synthesis.
Mammalian sphingoid bases: biophysical, physiological and pathological properties. (2019). ORCA – Online Research @ Cardiff.[Link]
Blood sphingolipidomics in healthy humans: impact of sample collection methodology. (n.d.). Journal of Lipid Research.[Link]
Developmental Comparison of Ceramide in Wild-Type and Cln3 Δex7/8 Mouse Brains and Sera. (2019). Frontiers in Neurology.[Link]
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). (2011). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[Link]
An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. (2022). Metabolites.[Link]
Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. (2015). Analytical and Bioanalytical Chemistry.[Link]
Ceramide function in the brain: when a slight tilt is enough. (2016). Cellular and Molecular Life Sciences.[Link]
Mammalian Sphingoid Bases: Biophysical, Physiological and Pathological Properties. (2019). Progress in Lipid Research.[Link]
Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. (2008). Journal of Lipid Research.[Link]
Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. (2012). Methods in Molecular Biology.[Link]
Increased Ceramide in Brains with Alzheimer's and Other Neurodegenerative Diseases. (2012). Journal of Alzheimer's Disease.[Link]
HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. (2024). Metabolites.[Link]
Targeted Proteomics by Selected Reaction Monitoring. (n.d.). University of Washington's Proteomics Resource.[Link]
Marked elevations in lung and plasma ceramide in COVID-19 linked to microvascular injury. (2023). JCI Insight.[Link]
Structural insights into the assembly and substrate selectivity of human SPT-ORMDL3 complex. (2021). Nature Communications.[Link]
Chemical Tools to Investigate Sphingolipid Metabolism and Functions. (2022). Molecules.[Link]
Ceramides As Potential New Predictors of the Severity of Acute Coronary Syndrome in Conjunction with SARS-CoV-2 Infection. (2023). Acta Naturae.[Link]
Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. (2006). The Journal of Organic Chemistry.[Link]
Plasma Ceramides Levels in Severe COVID-19 Disease: Correlations with Survival. (2024). Clinical Infectious Diseases.[Link]
Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (2021). Molecules.[Link]
Ceramide signaling in immunity: a molecular perspective. (2024). Journal of Biomedical Science.[Link]
Navigating the Sphingolipid Rheostat: A Technical Guide to D-erythro-Sphingosine and its C19 Analog as Modulators of Cellular Fate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of D-erythro-sphingosine, a pivotal bioactive lipid, and its theoretical C19 analog. We will...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of D-erythro-sphingosine, a pivotal bioactive lipid, and its theoretical C19 analog. We will first clarify the identity of CAS number 123-78-4 as corresponding to D-erythro-sphingosine (C18) and then delve into the profound implications of sphingolipid structure on cellular signaling. This document will navigate the intricate landscape of sphingolipid metabolism, focusing on the enzymatic machinery that dictates the balance between pro-apoptotic and pro-survival signals—the so-called "sphingolipid rheostat." We will examine the roles of key enzymes such as sphingosine kinases (SphK) and ceramide synthases (CerS) as critical drug targets. Furthermore, this guide will present detailed methodologies for the analysis of these lipids and for assessing their biological activities, providing a robust framework for researchers aiming to exploit the therapeutic potential of sphingolipid analogs in oncology and beyond.
Introduction: The Central Role of Sphingolipids in Cellular Homeostasis and Disease
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a complex class of bioactive molecules that are central to a myriad of cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1][2] The metabolism of these lipids is a tightly regulated network of enzymatic reactions, and its dysregulation has been implicated in numerous diseases, most notably cancer.[3][4] At the heart of this metabolic network lies the "sphingolipid rheostat," a dynamic balance between pro-apoptotic ceramide and its metabolic product, the pro-survival molecule sphingosine-1-phosphate (S1P).[5][6] The enzymes governing this balance, therefore, represent prime targets for therapeutic intervention.[4]
This guide focuses on D-erythro-sphingosine, the precursor to S1P, and explores the potential of its C19 analog as a tool for dissecting and manipulating these critical pathways. While the provided CAS number 123-78-4 correctly identifies D-erythro-sphingosine (a C18 sphingoid base), the concept of a C19 analog allows us to delve into the crucial aspect of acyl chain length in determining the biological activity of sphingolipids.[7][8][9][10]
Physicochemical Properties and Synthesis of D-erythro-Sphingosine and its Analogs
D-erythro-sphingosine is an 18-carbon amino alcohol that forms the backbone of most mammalian sphingolipids.[10] Its structure, characterized by a long hydrocarbon chain, a trans double bond at C4-C5, and hydroxyl groups at C1 and C3, is crucial for its biological function.[7]
Table 1: Physicochemical Properties of D-erythro-Sphingosine
The synthesis of D-erythro-sphingosine and its analogs is a complex process that has been achieved through various chemical and chemoenzymatic routes, often starting from chiral precursors like D-galactose.[11][12][13] The synthesis of a C19 analog would likely follow a similar synthetic strategy, with the introduction of a longer alkyl chain at the appropriate step. The addition of a single carbon to the sphingoid backbone could subtly alter its hydrophobicity and membrane partitioning, potentially leading to differential interactions with metabolic enzymes and downstream signaling proteins.
The Sphingolipid Rheostat: A Battle for Cellular Fate
The biological effects of sphingolipids are largely determined by the balance between ceramide and S1P. Ceramide is generally considered a pro-apoptotic and anti-proliferative molecule, while S1P promotes cell survival, proliferation, and migration.[5][6] This delicate equilibrium is controlled by the activities of several key enzymes.
Sphingosine Kinases (SphKs): The Gatekeepers of Survival
Sphingosine kinases (SphK1 and SphK2) are the enzymes responsible for the phosphorylation of sphingosine to produce S1P.[14] Overexpression of SphK1 is a common feature in many cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[2][15] This makes SphK1 a highly attractive target for anticancer drug development.
Ceramide Synthases (CerS): Architects of Apoptosis
Ceramide synthases (CerS1-6) catalyze the N-acylation of sphingosine to form ceramide.[3] Different CerS isoforms exhibit specificity for fatty acyl-CoAs of varying chain lengths, leading to the production of ceramides with distinct biological functions.[16] For instance, C16 and C18 ceramides have been linked to the induction of apoptosis.[17] The development of isoform-specific CerS inhibitors is an active area of research.[3][16]
The Interplay of Enzymes in the Sphingolipid Pathway
The following diagram illustrates the central role of D-erythro-sphingosine and the key enzymatic steps that dictate the ceramide/S1P balance.
Caption: The Sphingolipid Rheostat: Key Metabolic Conversions.
D-erythro-Sphingosine and its C19 Analog as Therapeutic Agents
The manipulation of the sphingolipid rheostat holds significant therapeutic promise. Strategies include the direct administration of sphingolipid analogs or the development of small molecule inhibitors of key metabolic enzymes.
Sphingosine Analogs as Direct Modulators
Analogs of sphingosine can act as competitive inhibitors or allosteric modulators of enzymes in the sphingolipid pathway. For example, the FDA-approved drug Fingolimod (FTY720) is a sphingosine analog that, upon phosphorylation, acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[18][19] A C19 analog of D-erythro-sphingosine could potentially exhibit altered affinity for SphKs or CerS, or it might be a substrate for these enzymes, leading to the formation of novel bioactive lipids.
Targeting Sphingolipid Enzymes
A more targeted approach involves the development of specific inhibitors for enzymes like SphK1 and CerS. Numerous small molecule inhibitors of SphK1 have been developed and have shown anti-cancer activity in preclinical models.[20] Similarly, isoform-selective CerS inhibitors are being explored for their potential to modulate specific ceramide species and induce apoptosis in cancer cells.[16][21]
Experimental Protocols for the Study of Sphingolipid Analogs
The investigation of novel sphingolipid analogs requires a robust set of experimental tools to assess their effects on cellular metabolism and signaling.
Sphingolipid Extraction and Analysis
The accurate quantification of sphingolipids from biological samples is crucial for understanding their roles in cellular processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[22][23][24]
Protocol 1: Sphingolipid Extraction from Cultured Cells
Cell Lysis: Harvest cultured cells and lyse them in a suitable buffer.
Lipid Extraction: Perform a biphasic liquid-liquid extraction using a chloroform/methanol/water solvent system.
Phase Separation: Centrifuge to separate the aqueous and organic phases. The lipids will partition into the lower organic phase.
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with LC-MS/MS analysis.
In Vitro Enzyme Activity Assays
To determine if a sphingosine analog interacts with key metabolic enzymes, in vitro activity assays are essential.
This assay measures the amount of ATP consumed during the phosphorylation of sphingosine.[25]
Reaction Setup: Prepare a reaction mixture containing recombinant SphK enzyme, the sphingosine analog to be tested, and a known concentration of ATP in a suitable buffer.
Initiate Reaction: Start the reaction by adding the enzyme.
Incubation: Incubate at 37°C for a defined period.
Stop Reaction and Detection: Stop the reaction and measure the remaining ATP using a luciferase-based luminescence assay. A decrease in luminescence indicates SphK activity.
Cell-Based Assays for Biological Activity
Ultimately, the biological effects of a sphingolipid analog must be assessed in a cellular context.
Protocol 3: Cell Viability and Apoptosis Assays
Cell Treatment: Treat cancer cell lines with varying concentrations of the sphingosine analog.
Viability Assessment: After a desired incubation period (e.g., 24-72 hours), assess cell viability using a standard method such as the MTT or MTS assay.
Apoptosis Detection: To determine if cell death is occurring via apoptosis, use methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
Caption: Workflow for the Evaluation of a Novel Sphingolipid Analog.
Conclusion and Future Directions
D-erythro-sphingosine and its metabolic products are at the nexus of cellular life and death decisions. The exploration of novel analogs, such as the hypothetical C19 variant, provides a powerful avenue for dissecting the intricate structure-activity relationships that govern sphingolipid signaling. By combining rational chemical design with robust analytical and cell-based methodologies, researchers can unlock the therapeutic potential of modulating the sphingolipid rheostat. The development of next-generation sphingolipid-targeted therapies holds the promise of more effective treatments for cancer and a range of other diseases characterized by aberrant cell survival and proliferation.
References
Al-Makdissy, N., El-Mabrok, M., & Taha, T. A. (2020). The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Cellular and Molecular Life Sciences, 77(23), 4877–4905.
Ogretmen, B. (2018). Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance. Advances in Cancer Research, 140, 125–153.
Shida, D., Takabe, K., & Nagahashi, M. (2016). SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES. Oncotarget, 7(44), 72473–72491.
Park, M., & Park, K. (2019). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Molecules, 24(17), 3049.
Zhao, L., & Pei, Z. (2018). Sphingosine kinase inhibitors: A patent review. Oncology Letters, 15(5), 6549–6558.
Lansdon, E. B., & Bieberich, E. (2012). Inhibitors of specific ceramide synthases. Bioorganic & Medicinal Chemistry Letters, 22(4), 1475–1478.
Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Advances in Experimental Medicine and Biology, 653, 1–21.
Martin, G., & Fara, M. A. (2020). The Role of Sphingolipids Metabolism in Cancer Drug Resistance. Frontiers in Oncology, 10, 164.
Sullards, M. C., & Merrill, A. H., Jr. (2008). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Biochimica et Biophysica Acta, 1780(3), 313–325.
Singh, S., & Kumar, S. (2019). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. Molecules, 24(15), 2736.
French, K. J., Schrecengost, R. S., Lee, B. D., Zhuang, Y., Smith, S. N., Eberly, J. L., Yun, J. K., & Smith, C. D. (2003). Discovery and Evaluation of Inhibitors of Human Sphingosine Kinase1. Cancer Research, 63(19), 5962–5969.
Cote, A. L., Jarvis, K. S., & Barth, B. M. (2025). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Journal of Oncology Research and Therapy, 9, 10257.
Bai, J., & Hu, J. P. (2016). [The drug development based on sphingosine-1-phosphate signaling pathway]. Yao Xue Xue Bao, 51(12), 1822–1828.
Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H., Jr. (2011). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Current Protocols in Food Analytical Chemistry, Suppl 25, F4.3.1-F4.3.27.
Gaggini, M., & Vassalle, C. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Frontiers in Endocrinology, 11, 523.
Taha, T. A., Mullen, T. D., & Obeid, L. M. (2006). Sphingolipid biology and its role in cancer development and therapy. OAtext Journal of Cancer and Tumor, 1(1), 1.
PubChem. (n.d.). Primary Cell-Based Assay to Identify Agonists of the Sphingosine 1-Phosphate Receptor 4 (S1P4). Retrieved from [Link]
Murakami, T., Furusawa, K., Tamai, T., Yoshikai, K., & Nishikawa, M. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(4), 1115–1119.
Pyne, N. J., & Pyne, S. (2021). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. Molecules, 26(8), 2259.
Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids. Methods in Enzymology, 462, 1–26.
Pyne, N. J., & Pyne, S. (2021). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. ResearchGate. Retrieved from [Link]
Billich, A., & Baumruker, T. (2013). Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors. Analytical Biochemistry, 434(2), 263–268.
Chun, J., & Kihara, Y. (2016). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation. Current Drug Targets, 17(7), 754–763.
Shayman, J. A., & Abe, A. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Chemistry and Physics of Lipids, 111(2), 111–138.
Comi, G., & Hartung, H. P. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Cells, 11(13), 2095.
Haberkant, P., & Schultz, C. (2015). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology, 10(12), 2846–2855.
ResearchGate. (n.d.). Scheme 1 Retrosynthetic analysis of D-erythro-sphingosine. Retrieved from [Link]
Gallion, L. (2022). Improving the Accessibility of Chemical Cytometry Assays for the Investigation of Sphingosine Kinase Activity in Single Cells. Carolina Digital Repository.
ResearchGate. (n.d.). Scheme 4 Synthesis of D-erythro-sphingosine. Retrieved from [Link]
Nonadecasphingosine (d19:1): Metabolic Origins, Analytical Profiling, and Clinical Significance
Executive Summary Nonadecasphingosine (d19:1 sphingosine) is an atypical, odd-chain sphingoid base that serves as a critical readout of metabolic plasticity in the serine palmitoyltransferase (SPT) complex. While the can...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nonadecasphingosine (d19:1 sphingosine) is an atypical, odd-chain sphingoid base that serves as a critical readout of metabolic plasticity in the serine palmitoyltransferase (SPT) complex. While the canonical d18:1 sphingosine dominates mammalian lipidomes, d19:1 levels fluctuate in response to specific acyl-CoA pool alterations, enzymatic subunit shifts (e.g., SPTLC3 expression), and pathological states such as Hepatitis C Virus (HCV) infection. This guide provides a definitive technical analysis of d19:1, detailing its biosynthetic origins, its emerging role as a disease biomarker, and a validated LC-MS/MS workflow for its precise quantification.
Structural & Biosynthetic Origins
The SPT "Wobble": Substrate Specificity
The canonical sphingolipid backbone, sphingosine (d18:1) , is synthesized by the condensation of L-serine and Palmitoyl-CoA (C16:0) . This reaction is catalyzed by Serine Palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2][3]
Nonadecasphingosine (d19:1) arises when SPT accepts Heptadecanoyl-CoA (C17:0) as an alternative substrate. This "odd-chain" synthesis is not merely an enzymatic error but a regulated process influenced by:
Acyl-CoA Availability: Elevated cytosolic levels of odd-chain fatty acids (often derived from dietary propionate or valine catabolism) drive C17-CoA availability.
SPT Subunit Composition: The catalytic core of SPT consists of SPTLC1 and SPTLC2. However, the inclusion of SPTLC3 (a paralog of SPTLC2) significantly alters substrate preference, enhancing the enzyme's affinity for C16-CoA and C17-CoA, thereby increasing d19:1 production relative to d18:1.
Biosynthetic Pathway Visualization
The following diagram illustrates the divergence point where substrate availability dictates the formation of canonical (d18:1) vs. atypical (d19:1) sphingoid bases.[1]
Figure 1: Divergent biosynthesis of sphingoid bases. The availability of Heptadecanoyl-CoA drives the synthesis of the d19 lineage.
Once synthesized, d19:1 sphingosine enters the general sphingolipid pool. It can be N-acylated to form C19-Ceramides or phosphorylated by Sphingosine Kinases (SPHK1/2) to form Nonadecasphingosine-1-Phosphate (d19:1 S1P) .
The HCV Connection: A Specific Biomarker
Recent lipidomic profiling has identified d19:1 S1P as a potent biomarker for Hepatitis C Virus (HCV) infection.
Mechanism: HCV infection upregulates SPHK1 (Sphingosine Kinase 1) expression to promote viral replication and cell survival.
Observation: Plasma levels of d19:1 S1P (along with d18:1 S1P) are elevated 2.0- to 5.3-fold in HCV-positive patients compared to healthy controls.[4]
Utility: Unlike generic inflammation markers, the specific elevation of odd-chain S1P species suggests a coordinated metabolic shift in the host lipidome, potentially serving as a readout for SPHK1 hyperactivity in viral hepatitis.
Biological Implications[4]
Membrane Biophysics: The extra methylene group in the d19:1 backbone increases the hydrophobicity and transition temperature of the resulting ceramides, potentially altering lipid raft dynamics and membrane fluidity.
Flux Tracer: In drug development, d19:1 levels can serve as a surrogate marker for SPTLC3 activity or off-target effects of SPT inhibitors (e.g., in HSAN1 therapeutics).
Analytical Protocol: LC-MS/MS Quantification
Quantifying d19:1 requires high-resolution separation to distinguish it from the abundant d18:1 isomer and potential isobaric interferences. The following protocol is designed for a Triple Quadrupole (QqQ) system.
Sample Preparation (Liquid-Liquid Extraction)
Matrix: Plasma or Cell Homogenate (100 µL).
Internal Standard (IS):d17:1 Sphingosine (Avanti Polar Lipids). Note: Do not use d19:1 as an IS due to its endogenous presence.
Add 100 µL Alkaline Water (KOH, pH 10) to ensure sphingoid bases are in the free base form.
Centrifuge (10,000 x g, 5 min). Collect the organic (lower) phase.
Dry under N2 gas and reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.
Gradient: 0-1 min (70% B) → 5 min (100% B) → 7 min (100% B) → 7.1 min (70% B).
MRM Transitions (Multiple Reaction Monitoring)
Since d19:1 is +14 Da heavier than d18:1, the transitions shift accordingly.
Analyte
Precursor Ion (m/z)
Product Ion 1 (Quant)
Product Ion 2 (Qual)
Collision Energy (eV)
Sphingosine (d18:1)
300.3 [M+H]+
282.3 [M+H-H2O]+
264.3 [M+H-2H2O]+
20
Nonadecasphingosine (d19:1)
314.3 [M+H]+
296.3 [M+H-H2O]+
278.3 [M+H-2H2O]+
22
Sphingosine (d17:1) IS
286.3 [M+H]+
268.3 [M+H-H2O]+
250.3 [M+H-2H2O]+
20
Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for the specific detection of d19:1 sphingosine.
References
Serine Palmitoyltransferase Substrate Specificity: Han, G., et al. (2009). Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities.Proc Natl Acad Sci USA . Link
HCV and Sphingolipid Metabolism: Roe, B., et al. (2011). Hepatitis C Virus Infection Upregulates Plasma Phosphosphingolipids and Endocannabinoids.[5]PLOS ONE .[6] Link
Analytical Methodologies: Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.Methods . Link
Odd-Chain Fatty Acid Metabolism: Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease.[3][7][5][6]Molecules .[2][3][6][8][9][10][11][12][13] Link
The C19 Sphingoid Base Biosynthesis Pathway: Mechanisms, Detection, and Significance
This guide details the biosynthesis, detection, and biological significance of C19 sphingoid bases (nonadecasphingosine and nonadecasphinganine). It is structured for researchers requiring actionable protocols and mechan...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the biosynthesis, detection, and biological significance of C19 sphingoid bases (nonadecasphingosine and nonadecasphinganine). It is structured for researchers requiring actionable protocols and mechanistic depth.
Executive Summary
While the canonical mammalian sphingolipid backbone is the 18-carbon amino alcohol sphingosine (d18:1) , biological systems frequently generate non-canonical variants. The C19 sphingoid base (d19:1 or d19:0) is a specific deviation arising not from alternative headgroup conjugation, but from the incorporation of odd-chain fatty acyl-CoAs during the initial condensation event.
This guide delineates the molecular mechanism of C19 formation, distinguishing it from the enzyme-driven C16-base pathway (SPTLC3-mediated). It provides a self-validating LC-MS/MS workflow for quantification and establishes the C19 base as a critical biomarker for odd-chain fatty acid (OCFA) metabolism and specific metabolic dysregulations.
Molecular Mechanism: The Substrate-Driven Divergence
The formation of C19 sphingoid bases is a classic example of substrate-driven biosynthetic plasticity . Unlike the generation of C16-bases, which is regulated by the expression of the SPTLC3 subunit, C19 formation is primarily regulated by the cytosolic pool of Heptadecanoyl-CoA (C17:0-CoA) .
The Core Reaction
The rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by Serine Palmitoyltransferase (SPT) .[1][2][3][4]
The SPT complex (SPTLC1/SPTLC2 heterodimer) has a hydrophobic pocket optimized for C16-CoA. However, it retains sufficient plasticity to accept C15-CoA and C17-CoA.
SPTLC3: While SPTLC3 enhances the usage of shorter chains (C14-CoA
C16 base), the C19 base is largely a product of the constitutive SPTLC2 subunit acting on an abundant C17-CoA pool.
Causality: Therefore, elevated C19 sphingolipids are a direct readout of intracellular heptadecanoic acid levels, often derived from dietary dairy intake or propionate metabolism (via succinyl-CoA anaplerosis).
Pathway Visualization
The following diagram illustrates the bifurcation point where C17-CoA competes with C16-CoA.
Figure 1: The C19 divergence pathway. Note that Heptadecanoyl-CoA drives the formation of the C19 backbone through the constitutive SPT complex.
Analytical Workflow: LC-MS/MS Quantification
Quantifying C19 bases requires high-resolution separation to distinguish them from the isobaric overlap of methylated C18 variants, though mass transitions usually differ sufficienty. The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).
Sample Preparation (Modified Bligh-Dyer)
Principle: Separation of lipids into a chloroform phase.
Internal Standard (IS): Use d17:1 Sphingosine (heptadecasphingosine). Do not use d19:1 as an IS if you expect endogenous C19.
Protocol:
Add 50 µL sample (plasma/cell lysate) to glass tube.
Add 10 pmol Internal Standard (d17:1).
Add 2 mL Methanol:Chloroform (2:1 v/v). Vortex 30s.
Add 0.5 mL Chloroform and 0.5 mL water. Vortex.
Centrifuge (2000 x g, 5 min). Collect lower organic phase.
Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.
Gradient: 70% B to 100% B over 5 min.
MRM Transition Table
The following transitions are calculated based on the homologous series (+14 Da for CH2) relative to standard C18 sphingoid bases.
Analyte
Backbone
Precursor Ion ()
Product Ion ()
Product Ion 2 ()
Sphingosine (Std)
d18:1
300.3
282.3
264.3
Sphinganine (Std)
d18:0
302.3
284.3
266.3
Nonadecasphingosine
d19:1
314.3
296.3
278.3
Nonadecasphinganine
d19:0
316.3
298.3
280.3
Internal Standard
d17:1
286.3
268.3
250.3
Experimental Protocol: Isotope Tracing Validation
To confirm that a detected C19 peak is indeed synthesized de novo and not a degradation product or artifact, perform a stable isotope tracing experiment.
Reagents
Tracer: d3-Heptadecanoic Acid (C17:0-d3).
Cell Line: HEK293 (High SPT activity) or HepG2 (Lipid active).
Workflow
Seeding: Plate cells at 60% confluence.
Labeling: Treat cells with 50 µM d3-Heptadecanoic acid conjugated to BSA (2:1 molar ratio) for 24 hours.
Control: BSA vehicle only.
Extraction: Harvest cells and perform Bligh-Dyer extraction (as above).
Analysis: Monitor for the mass shift.
Endogenous C19-Sphingosine:
314.3.
Labeled C19-Sphingosine:
317.3 (Incorporation of d3-C17 fatty acid).
Logic Visualization
Figure 2: Validation workflow using stable isotope tracing to confirm de novo C19 synthesis.
Clinical and Pharma Implications
Biomarker for Odd-Chain Fatty Acid Intake
C19 sphingoid bases are direct correlates of dairy fat consumption and rumen-derived lipids , which are rich in C15 and C17 fatty acids. In epidemiological studies, higher levels of odd-chain lipids are often inversely correlated with Type 2 Diabetes risk.
Propionate Metabolism Disorders
In conditions where Propionyl-CoA accumulates (e.g., Vitamin B12 deficiency or Methylmalonic Acidemia), the pool of odd-chain acyl-CoAs (C15/C17) expands via elongation. This forces the SPT equilibrium toward C19-base production.
Diagnostic Value: An elevated d19:1/d18:1 ratio can serve as a secondary functional marker for B12 deficiency or disorders of the propionate pathway.
Membrane Biophysics
The addition of a single methylene group (
) to the sphingoid backbone alters the phase transition temperature () of the resulting ceramide. C19-ceramides pack more tightly than C18-ceramides, potentially altering lipid raft dynamics and receptor signaling efficiency in drug-targeted pathways.
References
Merrill, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. Link
Hornemann, T., et al. (2009). The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases.[4] Journal of Biological Chemistry, 284(39), 26322-26330. Link
LIPID MAPS Consortium. (2024). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. Link
Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[5]0) in health and disease.[4][6][7][8] Molecules, 20(2), 2425-2444. Link
Abimannan, T., et al. (2024). Sphingolipid biosynthesis is essential for metabolic rewiring during TH17 cell differentiation. Science Advances, 10(17). Link
Technical Guide: D-erythro-Sphingosine-C19 (d19:1) in Lipidomics
[1] Executive Summary D-erythro-Sphingosine-C19 (d19:1) is a synthetic or rare non-endogenous sphingoid base analog utilized primarily as an Internal Standard (IS) in quantitative sphingolipidomics. Unlike the biological...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
D-erythro-Sphingosine-C19 (d19:1) is a synthetic or rare non-endogenous sphingoid base analog utilized primarily as an Internal Standard (IS) in quantitative sphingolipidomics. Unlike the biologically dominant C18-sphingosine (d18:1), the C19 analog allows for precise mass spectrometric differentiation while retaining nearly identical physicochemical extraction properties. This guide details its molecular characteristics, preparation protocols, and application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The C19-sphingosine molecule is the 19-carbon homolog of the standard sphingosine backbone. Its utility stems from the single methylene group (-CH₂-) addition, which shifts the precursor ion mass by +14 Da relative to d18:1, placing it in a "silent" region of most biological mass spectra.
Table 1: Molecular Specifications
Property
Specification
Common Name
D-erythro-Sphingosine C19 (d19:1)
IUPAC Name
(2S,3R,4E)-2-amino-4-nonadecene-1,3-diol
Chemical Formula
C₁₉H₃₉NO₂
Molecular Weight
313.52 g/mol
Monoisotopic Mass
313.2981 Da
CAS Number
Not widely listed; typically referenced as d19:1 analog
Solubility
Soluble in Methanol, Ethanol, DMSO; warm to >37°C for stock dissolution.[1]
pKa
~9.1 (Amine group), ~13 (Hydroxyls)
Storage
-20°C, under Argon/Nitrogen (hygroscopic, oxidation-sensitive)
Biological Significance & Applications[2][3][12]
The "Odd-Chain" Advantage
In mammalian systems, sphingolipid biosynthesis strictly utilizes Palmitoyl-CoA (C16) and Serine to form the C18 sphingoid base (d18:1). Endogenous C19 bases are negligible or non-existent in most tissues, making Sphingosine d19:1 an ideal internal standard.
Quantification Accuracy: It corrects for variations in lipid extraction efficiency, matrix effects, and ionization suppression.
Retention Time: Elutes slightly later than d18:1 on Reverse Phase (C18) columns due to increased hydrophobicity, but co-elutes or elutes closely on HILIC columns.
Metabolic Tracking: Can be used in pulse-chase experiments to monitor de novo sphingolipid metabolism (e.g., conversion to C19-Ceramide or C19-S1P).
Analytical Methodology: LC-MS/MS Protocol[1]
This protocol outlines the use of C19-Sphingosine as an internal standard for the quantification of sphingoid bases in plasma or tissue homogenates.
A. Stock Solution Preparation[9][10]
Primary Stock: Dissolve 1 mg of C19-Sphingosine powder in 1 mL of Methanol:Chloroform (1:1 v/v) or pure Methanol (warm to 45°C if necessary).
Working Standard: Dilute to 1 µM in Methanol.
Storage: Store in amber glass vials at -20°C. Avoid plasticware to prevent lipid sorption.
B. Sample Extraction (Modified Bligh & Dyer)
Aliquot: Transfer 50 µL of plasma/tissue homogenate to a glass tube.
Spike IS: Add 10 µL of 1 µM C19-Sphingosine IS (Final: 10 pmol).
Precipitate: Add 2 mL Methanol:Chloroform (2:1). Vortex for 30s.
Phase Separation: Add 0.5 mL Chloroform and 0.5 mL Water. Vortex and centrifuge at 3000 x g for 10 min.
Collection: Collect the lower organic phase (chloroform layer).
Dry: Evaporate solvent under Nitrogen stream at 37°C.
Reconstitute: Dissolve residue in 100 µL Mobile Phase A (see below).
Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
Mobile Phase B: Methanol/Acetonitrile (1:[4]1) + 0.2% Formic Acid.[5]
Gradient: 0-1 min (40% B), 1-5 min (to 100% B), 5-7 min (Hold 100% B).
MRM Transitions (Multiple Reaction Monitoring):
The quantification relies on the specific transition of the protonated precursor to the product ion formed by water loss (characteristic of sphingoid bases).
Analyte
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) [M+H-H₂O]⁺
Collision Energy (V)
Sphingosine (d18:1)
300.3
282.3
20-25
Sphingosine C19 (d19:1)
314.3
296.3
20-25
Sphingosine C17 (d17:1)
286.3
268.3
20-25
Critical Note: Ensure the resolution of Q1 is set to "Unit" or "High" to prevent isotopic overlap from endogenous d18:1 (M+1 isotopes) interfering with d19:1, although the mass difference (+14 Da) usually prevents this issue.
Workflow Visualization
The following diagram illustrates the logical flow of a targeted sphingolipidomics assay utilizing C19-Sphingosine as the normalizer.
Caption: Workflow for targeted sphingolipid quantification using C19-Sphingosine (d19:1) for normalization.
References
LIPID MAPS® Structure Database. Sphinganine and Sphingosine Homologs. Retrieved from [Link]
Avanti Polar Lipids. Sphingolipid Mass Spectrometry Standards. Retrieved from [Link]
PubChem. Compound Summary: Sphingosine and Analogs.[6] National Library of Medicine.[6] Retrieved from [Link]
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Non-Canonical Sphingolipids: Odd-Chain and Atypical Species as Precision Biomarkers in Metabolic Disease
Content Type: Technical Whitepaper / Methodological Guide
Audience: Researchers, Lipidomics Scientists, Drug Development Professionals[1]
Executive Summary: The Shift to Non-Canonical Profiling
In the landscape of metabolic disease research, the "total ceramide" model is rapidly becoming obsolete. While traditional lipid panels focus on canonical d18:1 sphingosine backbones, emerging data indicates that the structural fidelity of the sphingoid base—specifically its carbon chain length and hydroxylation status—holds superior prognostic power.
This guide details the technical and clinical exploitation of Odd-Chain Sphingolipids (d17, d19 LCBs) and Atypical Deoxysphingolipids (1-deoxySLs) .[1] Unlike canonical species, these lipids are not merely structural components but direct readouts of Serine Palmitoyltransferase (SPT) promiscuity , mitochondrial integrity, and substrate availability (e.g., odd-chain fatty acids from dairy vs. alanine accumulation in insulin resistance).
Part 1: Mechanistic Biosynthesis & SPT Promiscuity
The diversity of the sphingolipidome is governed by the rate-limiting enzyme Serine Palmitoyltransferase (SPT) .[1][2][3][4] In a healthy homeostatic state, SPT exhibits high fidelity for Palmitoyl-CoA (C16) and L-Serine , producing the canonical d18:1 sphingosine base.[1]
However, in metabolic syndrome (MetS) and Type 2 Diabetes (T2D), this fidelity is compromised by two factors:
Substrate Competition: Hyperglycemia and insulin resistance increase intracellular Alanine and Glycine levels.
Enzyme Subunit Shifts: Altered expression of small subunits (SPTLC3 vs. SPTLC2) changes acyl-CoA preference.[1]
The Divergent Pathways
The Pathogenic Route (1-DeoxySLs): When SPT utilizes Alanine instead of Serine, it creates 1-deoxysphinganine (m18:0) .[1] Lacking the C1-hydroxyl group, these lipids cannot be degraded by S1P-lyase or converted to complex sphingolipids, leading to intracellular accumulation and neurotoxicity (diabetic neuropathy).[1]
The Dietary/Protective Route (Odd-Chain LCBs): When SPT utilizes Pentadecanoyl-CoA (C15) or Heptadecanoyl-CoA (C17) —often derived from dietary odd-chain saturated fatty acids (OCFAs) found in dairy—it produces d17 and d19 long-chain bases (LCBs).[1] These are increasingly correlated with improved insulin sensitivity and reduced MetS risk.
Pathway Visualization
Caption: Divergent biosynthetic pathways at the SPT node. Canonical synthesis (Blue) vs. Pathogenic Deoxy-synthesis (Red) vs. Protective Odd-Chain synthesis (Green).[1]
Part 2: Clinical Significance & Biomarker Utility
The utility of these biomarkers lies in their specificity. Total ceramide levels can be confounded by inflammation, but LCB-specific changes fingerprint the metabolic state.[1]
Table 1: Differential Diagnosis using Sphingolipid Species
Markers of dairy fat intake (C15:0/C17:0); inversely associated with T2D risk.[1]
Odd-Chain Acyl
Cer(d18:1/15:0)
Protective
Reflects C15:0 FA availability; associated with lower adiposity and inflammation.
Key Insight: In clinical trials, a high 1-deoxySL / Canonical SL ratio is a more potent predictor of incident diabetes than HbA1c in pre-diabetic populations. Conversely, elevated d17-backbone species suggest robust metabolic flexibility and dietary intake of protective lipids.[1]
Part 3: Analytical Workflow (LC-MS/MS)
Quantifying these species requires high-resolution separation, as d17/d19 species are isobaric with certain canonical species if not chromatographically resolved, and 1-deoxy species lack the polar headgroup, altering retention times.[1]
Methodology: Targeted Sphingoid Base Profiling
Objective: Quantify total sphingoid base composition (d18, d17, d19, 1-deoxy) by hydrolyzing N-acyl chains.[1] This removes the complexity of hundreds of ceramide species and focuses on the SPT output.
Protocol:
Sample Preparation (Acid Hydrolysis):
Aliquot: 50 µL Plasma/Serum.
Internal Standard Spike: Add 10 pmol of d17:1 Sphingosine (if analyzing d18/deoxy) OR 13C-d18:1 Sphingosine (if analyzing endogenous d17).[1] Note: Do not use d17 as IS if you intend to quantify endogenous d17.[1]
Hydrolysis: Add 500 µL Methanolic HCl (1N). Incubate at 65°C for 1 hour . This cleaves the N-acyl bond and phosphodiester headgroups, converting all sphingolipids to their free sphingoid bases.[1]
Neutralization: Add 100 µL 5N KOH.
Extraction: Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1).[1] Collect the organic phase.[5]
Dry & Reconstitute: Evaporate under N2; reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm). Why? HILIC is good for polar headgroups, but after hydrolysis, we are dealing with hydrophobic bases. C18 provides better separation of d17 vs d18 chain lengths.
Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.
Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.2% Formic Acid.
Gradient: 60% B to 100% B over 5 minutes. Hold 2 min.
1-Deoxysphinganine (m18:0): 286.3 -> 268.3 (Water loss).[1] Critical: No C1-OH means different fragmentation pattern.
d17:1 Sphingosine: 286.3 -> 268.[1]3. Note: Isobaric with 1-deoxySA! You must separate these chromatographically. d17:1 has a double bond; 1-deoxySA is saturated but lacks Oxygen.[1] They have same mass (approx).[1] Check exact mass or retention time.
Correction: d17:1 (C17H33NO2) = MW 283.[1]45. 1-deoxySA (C18H39NO) = MW 285.[1]5. They are not isobaric.
Introduction: The Analytical Challenge & The C19 Solution
D-erythro-Sphingosine-C19 Internal Standard Protocol for High-Resolution Sphingolipidomics Sphingolipids, encompassing ceramides, sphingomyelins, and sphingoid bases like sphingosine-1-phosphate (S1P), are potent bioacti...
Author: BenchChem Technical Support Team. Date: March 2026
D-erythro-Sphingosine-C19 Internal Standard Protocol for High-Resolution Sphingolipidomics
Sphingolipids, encompassing ceramides, sphingomyelins, and sphingoid bases like sphingosine-1-phosphate (S1P), are potent bioactive signaling molecules that regulate cellular apoptosis, proliferation, and metabolic homeostasis[1]. In clinical and translational lipidomics, the absolute quantification of these species via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix-induced ion suppression and variable liquid-liquid extraction recoveries.
To engineer a self-validating analytical system, the introduction of a non-endogenous internal standard (IS) prior to sample manipulation is mandatory. D-erythro-Sphingosine-C19 (d19:1) has emerged as the gold standard for this application[2].
Mechanistic Grounding (E-E-A-T)
The Causality Behind the C19 Selection:
Endogenous sphingolipid biosynthesis is driven by the enzyme Serine Palmitoyltransferase (SPT), which predominantly condenses L-serine with palmitoyl-CoA (a 16-carbon fatty acyl-CoA) to generate 18-carbon sphingoid bases (e.g., d18:1 sphingosine)[1]. Because mammalian tissues lack significant pools of odd-chain precursors (like heptadecanoyl-CoA), 19-carbon sphingoid bases are virtually absent in human plasma, serum, and primary cell lines[2].
By spiking D-erythro-Sphingosine-C19 into the biological matrix before extraction, we introduce a surrogate molecule that exactly mimics the lipophilicity, chromatographic retention time, and electrospray ionization (ESI) efficiency of endogenous d18:1 sphingosine. However, because it possesses an extra methylene group, it is detected at a distinct, interference-free mass-to-charge ratio (m/z 314.3 vs. 300.3)[3]. This creates a direct mathematical causality: any loss of the C19 standard during extraction or ion suppression during MS analysis perfectly mirrors the behavior of the endogenous C18 targets, allowing for flawless absolute quantification.
De novo sphingolipid biosynthesis pathway highlighting the exogenous C19-Sphingosine IS.
Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Acetate.
Phase B: Methanol/Isopropanol (1:1, v/v) containing 0.1% Formic Acid and 5 mM Ammonium Acetate[3].
Consumables: Silanized glass vials (Critical: Sphingoid bases readily adsorb to untreated plastics, which skews quantification).
Step-by-Step Experimental Protocol
Internal Standard (IS) Working Solution Preparation
Stock Reconstitution: Dissolve the lyophilized D-erythro-Sphingosine-C19 powder in 100% LC-MS grade Methanol to achieve a stock concentration of 1 mM.
Working Solution: Dilute the stock to a working concentration of 200 nM (200 pmol/mL) in Methanol[2]. Store at -20°C in tightly sealed silanized glass vials.
Sample Extraction (Modified MTBE Method)
Causality Check: We utilize the MTBE extraction method over the traditional Bligh-Dyer (Chloroform) method. MTBE possesses a lower density than water; thus, the lipid-rich organic phase forms the upper layer. This prevents the pipette tip from passing through the precipitated protein disc, drastically reducing matrix contamination in the MS source.
Spiking: Aliquot 50 µL of plasma, serum, or homogenized cell lysate into a 2 mL glass tube. Immediately add 50 µL of the IS Working Solution (delivering exactly 10 pmol of C19-Sphingosine)[1]. Vortex briefly.
Protein Precipitation: Add 400 µL of ice-cold Methanol and vortex vigorously for 30 seconds to denature lipid-binding proteins[3].
Lipid Extraction: Add 1.5 mL of MTBE. Incubate the mixture at room temperature for 1 hour under constant orbital agitation (1,400 rpm) to ensure complete partitioning of lipophilic bases[3].
Phase Separation: Add 300 µL of LC-MS grade water to induce phase separation. Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C[3].
Collection: Carefully aspirate the upper organic layer (MTBE phase) and transfer it to a fresh silanized glass vial.
Drying: Evaporate the solvent completely under a gentle, temperature-controlled stream of Nitrogen gas (N2) at 30°C[3].
Reconstitution: Resuspend the dried lipid film in 100 µL of Reconstitution Buffer (70% Methanol, 10 mM Ammonium Acetate)[3]. Vortex for 10 minutes, sonicate for 2 minutes, and transfer to an LC autosampler vial.
Sphingolipid extraction and LC-MS/MS quantification workflow using C19-Sphingosine IS.
LC-MS/MS Analysis
Chromatography: Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 40°C[1].
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[3].
Data Presentation
Table 1: Optimized LC Gradient Conditions
Time (min)
Flow Rate (µL/min)
% Mobile Phase A
% Mobile Phase B
0.0
300
60
40
2.0
300
60
40
8.0
300
5
95
10.0
300
5
95
10.1
300
60
40
| 13.0 | 300 | 60 | 40 |
Table 2: MRM Parameters for Sphingoid Bases (+ESI Mode)
Note: Absolute quantification of endogenous d18:1 is calculated by taking the ratio of the d18:1 peak area to the d19:1 IS peak area, multiplied by the known spiked concentration of the IS (10 pmol).
References
Othman, A., et al. (2015). "Correlation of the plasma sphingoid base profile with results from oral glucose tolerance tests in gestational diabetes mellitus." EXCLI Journal. URL:[Link]
Mielke, M. M., et al. (2017). "Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus." PLoS One. URL:[Link]
Lone, M., et al. (2020/2025). "Increased 1-deoxysphingolipids caused by an altered plasma alanine to serine ratio are associated with metabolic dysfunction-associated steatotic liver disease (MASLD)." Metabolomics. URL:[Link] (Reference derived from PMC mapping of MASLD sphingolipid literature).
Edwards, G., et al. (2013). "Sphingolipids and ceramides in human aqueous humor." Molecular Vision. URL:[Link]
Introduction: The Challenge of Absolute Lipid Quantification
Application Note: Preparation and Validation of C19 Sphingosine Standard Curves for Quantitative Lipidomics Sphingolipids—comprising ceramides, sphingomyelins, and sphingoid bases like sphingosine and sphingosine-1-phosp...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Validation of C19 Sphingosine Standard Curves for Quantitative Lipidomics
Sphingolipids—comprising ceramides, sphingomyelins, and sphingoid bases like sphingosine and sphingosine-1-phosphate (S1P)—are critical bioactive signaling molecules regulating apoptosis, cellular proliferation, and metabolic diseases. Accurate absolute quantification of these low-abundance metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires robust calibration strategies[1].
A fundamental hurdle in targeted lipidomics is the absence of "blank" biological matrices; endogenous C18 sphingolipids are ubiquitous in all mammalian tissues and biofluids. To overcome this, unnatural odd-chain sphingoid bases, such as C19 Sphingosine (d19:1) , are utilized as gold-standard surrogate analytes or internal standards[2].
The Causality of C19 Selection: Mammalian sphingolipid biosynthesis relies on the condensation of serine with palmitoyl-CoA (a 16-carbon fatty acid), exclusively yielding a C18 sphingoid backbone. Because C19 Sphingosine requires heptadecanoyl-CoA (C17)—which is virtually absent in mammals—it provides a background-free MS signal while perfectly mimicking the extraction recovery, chromatographic retention, and ionization efficiency of endogenous C18 Sphingosine[3].
Solvents: LC-MS grade Methanol (MeOH), Chloroform (CHCl3), Isopropanol (IPA), and Water containing 0.1% Formic Acid.
Surrogate Matrix: 4% Fatty Acid-Free Bovine Serum Albumin (BSA) in PBS, or delipidated human plasma.
Consumables: Glass vials and glass extraction tubes with Teflon-lined caps.
Causality Note: Sphingolipids possess long hydrophobic aliphatic chains that readily adsorb to polyvinyl and other plastic surfaces. All extractions and storage must utilize glass to prevent analyte loss, which would otherwise destroy the linearity of the calibration curve at lower concentrations[3][4].
Workflow Visualization
Workflow for C19 Sphingosine standard curve preparation and LC-MS/MS lipidomic quantification.
Experimental Protocol: A Self-Validating System
Step 1: Preparation of Stock Solutions
Equilibrate the C19 Sphingosine powder to room temperature in a desiccator to prevent atmospheric moisture condensation.
Reconstitute 1 mg of C19 Sphingosine in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.
Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete solubilization.
Store the stock solution at -80°C in a tightly sealed glass vial.
Step 2: Serial Dilution for the Calibration Curve
Causality Note: Serial dilutions are performed in a pure solvent (Methanol) prior to matrix spiking. This prevents the cumulative propagation of pipetting errors and matrix-induced precipitation that occur when serially diluting directly in protein-heavy matrices.
Prepare a 10 µg/mL intermediate solution, and then prepare the working calibration levels as outlined in Table 1 to cover a dynamic range of 1 to 1000 ng/mL[1].
Table 1: Serial Dilution Scheme in Solvent
Calibration Level
Target Concentration
Volume of Previous Standard
Volume of Methanol
Standard 7
1000 ng/mL
100 µL of 10 µg/mL Intermediate
900 µL
Standard 6
500 ng/mL
500 µL of Standard 7
500 µL
Standard 5
100 ng/mL
200 µL of Standard 6
800 µL
Standard 4
50 ng/mL
500 µL of Standard 5
500 µL
Standard 3
10 ng/mL
200 µL of Standard 4
800 µL
Standard 2
5 ng/mL
500 µL of Standard 3
500 µL
Standard 1
1 ng/mL
200 µL of Standard 2
800 µL
| Blank | 0 ng/mL | 0 µL | 1000 µL |
Step 3: Matrix Matching and Lipid Extraction
To ensure the standard curve accurately reflects the ion suppression/enhancement effects of the biological samples, the solvent standards must be spiked into a surrogate matrix[2]. 4% BSA mimics the protein-binding capacity of plasma without contributing background C18 sphingosine.
Spiking: Aliquot 90 µL of the surrogate matrix (4% BSA) into glass extraction tubes. Add 10 µL of the respective C19 Sphingosine calibration standard (from Table 1) to each tube.
Extraction: Add 375 µL of a Chloroform:Methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 5 minutes.
Phase Separation: Add 125 µL of Chloroform and 125 µL of LC-MS grade Water. Vortex for 1 minute.
Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C.
Causality Note: This modified Bligh-Dyer step partitions the sample into a biphasic system. The lower organic (chloroform) phase isolates the hydrophobic sphingolipids, while proteins precipitate at the interphase, and polar interferents remain in the upper aqueous phase[4].
Recovery & Drying: Carefully transfer the lower organic phase to a fresh glass vial using a glass Pasteur pipette. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Step 4: LC-MS/MS Acquisition
Reconstitution: Reconstitute the dried lipid extracts in 100 µL of Methanol.
Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size)[1][2].
Mobile Phases:
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid.
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[3].
A self-validating quantification system requires rigorous acceptance criteria for the calibration curve to ensure trustworthiness in the reported lipidomic data.
Integration: Integrate the peak areas for the C19 Sphingosine MRM transitions using the instrument's quantitative software.
Regression: Plot the peak area against the nominal concentration. Apply a 1/x weighted linear regression .
Causality Note: In MS-based lipidomics, signal variance increases proportionally with concentration (heteroscedasticity). Applying a 1/x weighting factor ensures that low-concentration standards (near the Limit of Quantitation) are not disproportionately overshadowed by the absolute variance of high-concentration standards, anchoring the slope accurately[5].
The back-calculated concentration of each calibration standard must be within ±15% of its nominal value, except for the Lower Limit of Quantitation (LLOQ, Standard 1), which may deviate by up to ±20%[5].
References
Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Bio-protocol. 1
Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. PMC. 2
Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. PMC. 4
Application Notes & Protocols for the Solvent Extraction of Long-Chain Sphingoid Bases
Abstract Long-chain sphingoid bases (LCBs), such as sphingosine and sphinganine, are foundational components of all sphingolipids and critical signaling molecules in their own right. Accurate quantification of these mole...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Long-chain sphingoid bases (LCBs), such as sphingosine and sphinganine, are foundational components of all sphingolipids and critical signaling molecules in their own right. Accurate quantification of these molecules is essential for research in areas ranging from oncology to metabolic disease and neurodegeneration. However, their amphipathic nature—possessing a polar headgroup and a long, nonpolar acyl chain—presents a significant challenge for their efficient extraction from complex biological matrices. This guide provides a detailed overview of the core principles behind solvent extraction for LCBs and delivers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals. We will explore classic biphasic methods, safer modern alternatives, and streamlined monophasic protocols, explaining the causality behind each step to ensure robust and reproducible results.
Part 1: Foundational Principles of LCB Extraction
The central challenge in extracting LCBs is to quantitatively remove them from a complex aqueous and proteinaceous environment and isolate them in a clean solvent phase suitable for downstream analysis, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The success of any protocol hinges on understanding the physicochemical interactions at play.
The Causality Behind Solvent Selection:
The structure of an LCB dictates the extraction strategy. The molecule is fundamentally amphipathic, and the chosen solvents must accommodate both its polar and non-polar characteristics.
Role of the Polar Solvent (e.g., Methanol): LCBs in biological samples are often non-covalently associated with proteins through hydrogen bonds and electrostatic interactions. A polar, water-miscible solvent like methanol is critical for breaking these bonds.[1][2] It acts as a protein denaturant and solubilizes the polar headgroups of the LCBs, releasing them from the cellular matrix.
Role of the Non-Polar Solvent (e.g., Chloroform, MTBE): A non-polar solvent is required to solvate the long hydrocarbon tail of the LCB. This is the primary driving force for partitioning the lipid away from the aqueous phase. Chloroform has historically been the solvent of choice due to its high density and excellent solubilizing power for a wide range of lipids.[3] However, due to health and safety concerns, alternatives like methyl-tert-butyl ether (MTBE) have gained popularity.[1][2][4]
Biphasic vs. Monophasic Extraction Systems:
The combination of polar and non-polar solvents can be used in two distinct systems:
Biphasic (Liquid-Liquid) Extraction: This is the principle behind the classic Folch and Bligh & Dyer methods.[5][6] Initially, the sample is homogenized in a specific ratio of a non-polar solvent, a polar solvent, and water to form a single-phase system. This ensures exhaustive extraction of lipids from the sample matrix. Subsequently, the addition of more water or saline solution disrupts this monophase, inducing a separation into two distinct phases:
A lower, non-polar phase (chloroform-rich) containing the lipids.[7][8]
This partitioning provides a highly effective purification step.
Monophasic (Protein Precipitation) Extraction: These methods utilize a single solvent or a miscible solvent mixture (e.g., methanol, or isopropanol/water) to simultaneously precipitate proteins and solubilize lipids.[9][10][11] After centrifugation, the lipid-containing supernatant is collected. While these methods are simpler, faster, and more amenable to high-throughput automation, the resulting lipid extract may contain more polar, non-lipid contaminants compared to biphasic methods.[10]
Part 2: Comparative Analysis of Key Extraction Methodologies
The choice of extraction method is not arbitrary; it is a strategic decision based on the research goals, sample type, required purity, and available resources. Below is a comparative summary of the most common and effective methods.
Table 1: Comparison of Major Solvent Extraction Methods for LCBs
Method
Principle
Solvent System
Key Advantages
Key Disadvantages
Best Suited For
Folch
Biphasic
Chloroform / Methanol (2:1, v/v)
"Gold standard" for exhaustive lipid extraction; generates a clean extract.[4][5][12]
Uses toxic chloroform; lower phase collection can be challenging.[4][13]
Comprehensive lipidomics; tissues and samples where high purity is critical.[5][7]
Bligh & Dyer
Biphasic
Chloroform / Methanol / Water (1:2:0.8, v/v/v initial)
Less solvent-intensive than Folch; ideal for samples with high water content.[3][6]
Also uses chloroform; can be less efficient for samples with >2% lipid content.[6]
Cell suspensions, plasma, and other aqueous biological fluids.[4][6]
Matyash
Biphasic
Methyl-tert-butyl ether (MTBE) / Methanol
Safer (chloroform-free); lipids partition to the less dense upper phase, simplifying collection and reducing contamination.[1][2][4]
MTBE is more volatile and can form peroxides.
High-throughput lipidomics; applications where chloroform must be avoided; excellent for sphingolipids.[1][2]
Alshehry
Monophasic
1-Butanol / Methanol (1:1, v/v)
Simple, single-phase protocol; chloroform-free; highly reproducible and effective for polar lipids.[1][2]
As a monophasic method, may co-extract more non-lipid metabolites.
High-throughput screening; studies focusing on polar lipids; requires small sample volumes.[1][2]
Methanol
Monophasic
Methanol
Extremely simple and fast; suitable for automation; good recovery for many sphingolipids.
Extract purity is lower than biphasic methods; may not be exhaustive for all lipid classes.
Large-scale epidemiological studies; applications where speed is prioritized over purity.
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical approach to selecting the appropriate extraction protocol based on experimental priorities.
Caption: Decision tree for selecting an LCB extraction method.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating through the mandatory inclusion of an internal standard. All steps should be performed in a fume hood using high-purity, MS-grade solvents.
Protocol 1: The Modified Folch Method (Biphasic - High Purity)
This method is the benchmark for achieving a comprehensive and clean lipid extract. It relies on creating a biphasic system where lipids partition into the lower chloroform phase.[5][12]
Workflow Diagram: Folch Method
Caption: Step-by-step workflow for the Folch lipid extraction.
Step-by-Step Methodology:
Sample Preparation: To a 13x100 mm borosilicate glass tube with a Teflon-lined cap, add your sample (e.g., 100 µL plasma, 10^6 pelleted cells, or ~10 mg tissue homogenate).[14]
Internal Standard (IS) Spiking: Add an appropriate amount of LCB internal standard solution (e.g., C17-sphingosine or a stable isotope-labeled standard). This is critical for accurate quantification.[15]
Extraction: Add 2 mL of ice-cold chloroform:methanol (2:1, v/v). For solid tissues, homogenize thoroughly using a probe sonicator or bead beater. For liquid samples, vortex vigorously for 2 minutes.[5][7]
Phase Separation: Add 0.4 mL of 0.9% aqueous NaCl solution. Vortex the mixture for 30 seconds. The solution should appear cloudy.[5][16]
Centrifugation: Centrifuge at 1,000-2,000 x g for 5 minutes at 4°C to achieve a clean separation of the two phases. You will observe a lower chloroform phase, a protein disk at the interface, and an upper aqueous-methanol phase.
Lipid Collection: Using a glass Pasteur pipette, carefully penetrate the upper layer and the protein disk to collect the lower chloroform phase. Transfer it to a new clean glass tube. Be meticulous to avoid aspirating any of the upper phase or interfacial material.
Drying: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas.
Reconstitution: Reconstitute the dried lipid film in a small, precise volume of a solvent compatible with your downstream analysis (e.g., 100 µL of methanol for LC-MS).
Protocol 2: The Matyash Method (Biphasic - Chloroform-Free)
This method replaces chloroform with MTBE, a safer and less dense solvent. A key operational difference is that the lipid-containing organic phase is the upper layer, which simplifies collection and minimizes contamination.[1][2]
Workflow Diagram: Matyash Method
Caption: Step-by-step workflow for monophasic methanol precipitation.
Step-by-Step Methodology:
Sample Preparation: In a 1.5 mL microcentrifuge tube, add a small volume of sample (e.g., 10 µL plasma).
Internal Standard (IS) Spiking: Add the LCB internal standard solution.
Incubation: Vortex vigorously for 10 minutes. To ensure complete protein precipitation, incubate at -20°C for at least 20 minutes.
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.
Supernatant Collection: Carefully transfer the clear supernatant, which contains the lipids, to a new tube or an autosampler vial for direct analysis. Alternatively, the solvent can be evaporated and the sample reconstituted as in the other protocols.
Part 4: Critical Considerations for Trustworthy & Reproducible Results
Internal Standards (IS): The use of a proper IS is non-negotiable for quantitative analysis. The ideal IS is a stable isotope-labeled version of the analyte (e.g., d7-Sphingosine). If unavailable, an odd-chain LCB (e.g., C17-Sphingosine) is a suitable alternative as it is structurally similar but not endogenously present. [14][15]The IS corrects for variations in extraction efficiency, sample transfer, and matrix effects during MS analysis.
Sample Handling and Storage: Lipids are prone to degradation and non-specific binding. Samples should be stored at -80°C until extraction. [14]Use borosilicate glass tubes with Teflon-lined caps, as LCBs can adsorb to certain plastic surfaces, leading to variable and inaccurate results.
[14]
Solvent Purity: Always use high-purity solvents (e.g., HPLC, LC-MS, or Optima grade). Impurities can introduce significant background noise in mass spectrometry and interfere with quantification. It is good practice to purify solvents like chloroform before use if the highest sensitivity is required.
[12]
Post-Extraction Handling: After evaporating the solvent, do not overheat the sample as this can cause degradation. Reconstitute the lipid extract in a solvent that ensures complete solubilization and is compatible with the initial mobile phase of your chromatography method to ensure good peak shape.
Conclusion
The selection of a solvent extraction method for long-chain sphingoid bases is a critical determinant of data quality in lipidomic studies. While the Folch method remains the exhaustive gold standard for purity, modern biphasic methods like the Matyash protocol offer a significantly safer yet equally robust alternative. For applications demanding high throughput and speed, monophasic methods like methanol precipitation provide a simple and effective solution. By understanding the chemical principles behind each protocol and adhering to meticulous laboratory practice, researchers can confidently generate accurate and reproducible data, advancing our understanding of the vital role these lipids play in health and disease.
References
Following the flux of long-chain bases through the sphingolipid pathway in vivo using mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). (n.d.). SEAFDEC. Retrieved March 7, 2024, from [Link]
Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC. (2019, August 21). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. (2019, August 20). Frontiers. Retrieved March 7, 2024, from [Link]
General procedure | Cyberlipid. (n.d.). Cyberlipid. Retrieved March 7, 2024, from [Link]
Tissue TG & TC Protocol - MMPC.org. (2013, April 3). MMPC.org. Retrieved March 7, 2024, from [Link]
Lipid extraction by folch method. (2017, March 29). Slideshare. Retrieved March 7, 2024, from [Link]
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (2011, November 15). LIPID MAPS. Retrieved March 7, 2024, from [Link]
An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases by LC-MS/MS. (2022, May 17). AIR Unimi. Retrieved March 7, 2024, from [Link]
Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Comparison of different methods for sphingolipid extraction. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Facile Chemoselective Strategy toward Capturing Sphingoid Bases by a Unique Glutaraldehyde-Functionalized Resin | ACS Omega. (2018, January 22). ACS Publications. Retrieved March 7, 2024, from [Link]
Lipid Extraction Kit (Chloroform Free). (n.d.). Cell Biolabs, Inc. Retrieved March 7, 2024, from [Link]
Liquid samples (bligh and dyer) | Cyberlipid. (n.d.). Cyberlipid. Retrieved March 7, 2024, from [Link]
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. (2023, March 2). MDPI. Retrieved March 7, 2024, from [Link]
Neutral Lipid Extraction by the Method of Bligh-Dyer. (n.d.). University of California, Berkeley. Retrieved March 7, 2024, from [Link]
Evaluation and optimization of common lipid extraction methods in cerebrospinal fluid samples. (2020, September 15). PubMed. Retrieved March 7, 2024, from [Link]
(PDF) A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. (2023, September 25). ResearchGate. Retrieved March 7, 2024, from [Link]
Sphingophospholipid. (n.d.). LipidBank. Retrieved March 7, 2024, from [Link]
Living Off the Fat of the Land: Lipid Extraction Methods. (2020, November 12). LCGC International. Retrieved March 7, 2024, from [Link]
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023, September 9). MDPI. Retrieved March 7, 2024, from [Link]
Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry | Request PDF. (2025, August 10). ResearchGate. Retrieved March 7, 2024, from [Link]
Comparison of simple monophasic versus classical biphasic extraction protocols for comprehensive UHPLC-MS/MS lipidomic analysis of Hela cells. (2019, February 7). PubMed. Retrieved March 7, 2024, from [Link]
The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
m/z 314.3 MRM parameters for C19 sphingosine analysis
Application Note: Targeted Quantification of C19 Sphingosine (d19:1) by LC-MS/MS [1][2][3][4][5][6] Introduction In the precise realm of sphingolipidomics, C19 Sphingosine (d19:1) serves as the definitive internal standa...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Targeted Quantification of C19 Sphingosine (d19:1) by LC-MS/MS [1][2][3][4][5][6]
Introduction
In the precise realm of sphingolipidomics, C19 Sphingosine (d19:1) serves as the definitive internal standard (IS) for the quantification of endogenous sphingosine (d18:[1]1) and related sphingoid bases.[7] Unlike stable isotope-labeled analogs (e.g., d7-Sphingosine), which can suffer from isotopic overlap or cost constraints, C19 Sphingosine offers a non-endogenous, structurally homologous alternative with identical ionization efficiency but distinct chromatographic and mass spectral properties.[1]
This technical guide details the Multiple Reaction Monitoring (MRM) parameters, fragmentation mechanics, and experimental protocols required to analyze C19 Sphingosine using a Triple Quadrupole (QqQ) Mass Spectrometer.[1]
Sphingoid bases undergo characteristic fragmentation driven by the lability of hydroxyl groups and the allylic stability of the long chain.[1]
Primary Fragmentation (Quantifier): Neutral loss of water (H₂O, 18 Da) from the C1 or C3 position.[1]
Transition: 314.3
296.3
Secondary Fragmentation (Qualifier): Sequential loss of a second water molecule (total 36 Da) or specific C-C cleavage (loss of formaldehyde + water, 48 Da).[1]
266.3 (C-C cleavage, analogous to m/z 252 in d18:1)[1]
MRM Parameters (Optimized)
The following parameters are optimized for a generic Triple Quadrupole system (e.g., Sciex QTRAP, Agilent 6400, Waters Xevo). Note: Fine-tuning of Collision Energy (CE) and Declustering Potential (DP) is required for specific instruments.[1]
Table 1: C19 Sphingosine MRM Transitions
Transition Type
Precursor (m/z)
Product (m/z)
Dwell (ms)
CE (eV)
Cone/DP (V)
Mechanism
Quantifier
314.3
296.3
50
18 - 22
30 - 40
[M+H - H₂O]⁺
Qualifier 1
314.3
278.3
50
25 - 30
30 - 40
[M+H - 2H₂O]⁺
Qualifier 2
314.3
266.3
50
28 - 32
30 - 40
Chain fragment
Critical Insight: The 314.3
296.3 transition provides the highest sensitivity (base peak).[1] However, in complex biological matrices (plasma/tissue), the 314.3 266.3 transition offers superior specificity by filtering out isobaric interferences that might only lose water.[1]
Visualization: Fragmentation & Workflow
Figure 1: C19 Sphingosine Fragmentation Pathway
This diagram illustrates the logical decay of the precursor ion into its primary diagnostic fragments.[1]
Caption: Fragmentation pathway of protonated C19 Sphingosine showing sequential water losses and characteristic chain cleavage.
Figure 2: Sample Preparation & Analysis Workflow
Caption: End-to-end workflow for the extraction and quantification of sphingoid bases using C19 IS.
Aliquot: Transfer 50 µL of plasma/homogenate to a 1.5 mL tube.
Spike IS: Add 10 µL of C19 Sphingosine working solution (e.g., 500 nM in MeOH). Vortex for 10 sec.
Precipitate: Add 340 µL of Methanol:Acetonitrile (8:2 v/v).
Extract: Vortex vigorously for 30 sec; sonicate for 5 min (optional).
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.
Inject: Transfer 100 µL of supernatant to a vial with insert. Inject 2-5 µL.
Validation & Troubleshooting
Linearity & Range
C19 Sphingosine is an IS, so it is spiked at a constant concentration (typically 100–200 nM).[1]
Ensure the IS response is consistent (<15% RSD) across all samples. If IS area drops significantly in specific samples, it indicates Matrix Suppression .
Carryover
Sphingolipids are "sticky."
Symptom: Signal in blank after a high concentration sample.
Solution: Use a needle wash of Isopropanol:Methanol:Acetone (1:1:[1]1) + 0.1% Formic Acid.[2][5]
Interference Check
Isomers: C19 Sphinganine (d19:[1]0) has a mass of 316.3. It will not interfere with 314.3.
In-Source Fragmentation: Ceramide (d18:1/16:[1]0) can fragment in the source to release the d18:1 base (m/z 300).[1] This affects d18:1 quantification but not the C19 IS (m/z 314), making C19 robust against ceramide interference.[1]
References
LIPID MAPS® Consortium. (2023). Sphingolipid Standards and Protocols. Retrieved from [Link]
Merrill, A. H., et al. (2005).[1] "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224.[1] Retrieved from [Link]
Shaner, R. L., et al. (2009).[1] "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1696-1707.[1] Retrieved from [Link][1]
Application Note: Stereoselective Synthesis of D-erythro-Sphingosine-C19 from L-Serine
Executive Summary & Rationale In modern LC-MS/MS lipidomics, the accurate quantification of endogenous sphingolipids requires robust internal standards to correct for extraction efficiency and matrix effects[1]. Because...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In modern LC-MS/MS lipidomics, the accurate quantification of endogenous sphingolipids requires robust internal standards to correct for extraction efficiency and matrix effects[1]. Because natural sphingolipids predominantly feature an 18-carbon (C18) sphingoid base, unnatural odd-chain analogs—specifically C19-sphingosine —are heavily utilized to avoid spectral overlap with endogenous biological background signals[1].
This application note details a highly stereoselective, field-proven protocol for the synthesis of D-erythro-Sphingosine-C19. By leveraging the chiral pool (L-serine) and applying Felkin-Anh chelation control during carbon-chain elongation, this methodology guarantees the precise (2S, 3R, 4E) stereochemistry required for biological relevance.
Mechanistic Design & Causality (The "Why")
To synthesize a molecule with multiple stereocenters and a specific alkene geometry, every reagent must be chosen to enforce a predictable, self-validating outcome.
The Chiral Pool Strategy: We utilize [2]. By converting L-serine into (S)-Garner's aldehyde, we inherently lock in the (2S) configuration of the final sphingoid base. The oxazolidine ring of Garner's aldehyde prevents the deleterious epimerization of the
-chiral center during oxidation.
Controlling Alkene Geometry (Schwartz's Reagent): To append the 16-carbon lipid tail, 1-hexadecyne is reacted with Cp₂Zr(H)Cl. Hydrozirconation proceeds via syn-addition, placing the bulky zirconium moiety exclusively at the terminal carbon. This strictly enforces the E-alkene (trans) geometry required at the C4-C5 position of sphingosine[3].
Diastereoselective Addition (Felkin-Anh Chelation): Direct addition of alkenyl-lithium or Grignard reagents to Garner's aldehyde yields poor diastereoselectivity. However, by adding
, the alkenylzirconium species transmetalates to an alkenylzinc intermediate. The ion acts as a bidentate Lewis acid, coordinating both the aldehyde oxygen and the oxazolidine nitrogen[3]. This rigid chelation locks the molecular conformation, forcing the nucleophile to attack from the sterically accessible Re-face. This causality directly results in the anti-adduct, yielding the natural D-erythro (3R) configuration.
Figure 1: Retrosynthetic and forward workflow for D-erythro-Sphingosine-C19 synthesis.
Figure 2: Felkin-Anh chelation control governing the stereoselective addition.
Step-by-Step Experimental Protocols
Phase 1: Hydrozirconation of 1-Hexadecyne
This step establishes the E-alkene geometry of the lipid tail.
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.
Reagent Addition: Suspend Schwartz’s reagent (
, 1.2 equiv, 6.0 mmol) in anhydrous THF (20 mL).
Alkyne Injection: Protect the reaction from light. Dropwise, add 1-hexadecyne (1.0 equiv, 5.0 mmol) via syringe at room temperature.
Self-Validation Check: Stir for 30–45 minutes. The reaction is complete when the opaque suspension transitions into a clear, pale-yellow homogeneous solution, visually confirming the formation of the 1-(E)-hexadecenylzirconocene chloride intermediate.
Phase 2: Zn-Mediated Stereoselective Alkylation
This step couples the C16 tail to the C3 aldehyde, setting the (3R) stereocenter.
Transmetalation: Cool the Phase 1 solution to 0 °C. Add anhydrous
(0.25 equiv, 1.25 mmol) in one portion. Stir for 15 minutes to allow the formation of the alkenylzinc species[3].
Coupling: Dissolve (S)-Garner's aldehyde (0.9 equiv, 4.5 mmol) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture.
Incubation: Allow the reaction to warm to room temperature and stir for 24 hours.
Quench & Extraction: Quench the reaction carefully with saturated aqueous
(30 mL). Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the protected D-erythro-C19-sphingosine as a colorless oil.
Phase 3: Global Deprotection
This step removes the oxazolidine (acetonide) and Boc protecting groups.
Acidic Cleavage: Dissolve the protected intermediate (3.0 mmol) in a mixture of Methanol (15 mL) and 2N aqueous HCl (5 mL).
Heating: Reflux the mixture at 75 °C for 4–5 hours.
Self-Validation Check: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the high-Rf protected starting material and the appearance of a ninhydrin-positive baseline spot confirms complete deprotection.
Neutralization: Cool to 0 °C and adjust the pH to ~10 using 2N NaOH. Extract with Chloroform/Methanol (4:1,
mL).
Final Isolation: Dry the organic phase, concentrate, and recrystallize from cold diethyl ether to yield pure D-erythro-Sphingosine-C19 as a white powder.
Quantitative Data & Analytical Validation
To ensure the trustworthiness of the synthesized internal standard, analytical validation must confirm both the geometric and stereochemical purity of the product.
Table 1: Reaction Optimization and Stereoselectivity for C-C Bond Formation
Table 2: Analytical Validation Metrics for D-erythro-Sphingosine-C19
Parameter
Target Value / Observation
Validation Purpose
| E-Alkene Geometry |
NMR: Hz (C4-C5 protons) | Large coupling constant confirms trans double bond retention. |
| Diastereomeric Purity | NMR: Distinct C3 shift (~73.5 ppm) | Verifies anti-adduct (erythro) over syn epimer. |
| Exact Mass (HRMS) | 312.3261 | Confirms exact C19 chain length incorporation. |
| Optical Rotation | -2.5 (c 1.0, ) | Validates enantiomeric integrity from the L-serine pool. |
References
Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. Chem Commun (Camb). 2015; 51(47): 9650–9653. Provides the foundational Zn-mediated transmetalation protocol for sphingosine synthesis.
URL:[Link]
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein J Org Chem. 2013; 9: 2641–2659. Details the Felkin-Anh chelation control mechanisms governing the stereoselectivity of Garner's aldehyde additions.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Sphingosine Kinase Activity Assay Using C19-Sphingosine
Abstract & Introduction
Sphingosine Kinases (SphK1 and SphK2) are pivotal enzymes in the "sphingolipid rheostat," converting pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P).[1][2][3] Dysregulation of SphK activity is implicated in cancer, inflammation, and autoimmune diseases, making it a high-value therapeutic target.[4]
The Challenge: Traditional assays using radiolabeled [γ-³²P]ATP are hazardous and labor-intensive. Fluorescence-based assays (e.g., NBD-Sphingosine) often suffer from steric hindrance due to the bulky fluorophore, potentially altering enzyme kinetics. Furthermore, measuring endogenous SphK activity in cell lysates is complicated by high background levels of endogenous C18-S1P, which masks the newly synthesized product.
The Solution: This protocol details a Mass-Shifted Kinase Assay using C19-Sphingosine (Nonadecasphingosine) as a specific substrate probe. Since C19-sphingolipids are not naturally abundant in mammalian cells, the C19-S1P product generated during the assay is mass-distinct (m/z 394.3) from endogenous C18-S1P (m/z 380.3). This allows for the precise, zero-background quantification of SphK activity in crude biological matrices using LC-MS/MS, without interference from endogenous lipids.
Principle of the Assay
The assay relies on the promiscuity of SphK1 and SphK2, which accept the odd-chain C19-Sphingosine as a substrate with kinetics comparable to the natural C18-Sphingosine.
Substrate: C19-Sphingosine (d19:1) is added to the reaction mixture.
Enzymatic Reaction: Active SphK transfers a phosphate group from ATP to the C1-hydroxyl of C19-Sphingosine.[3]
Product: C19-Sphingosine-1-Phosphate (C19-S1P).
Internal Standard: C17-S1P (d17:1-P) is added during extraction to normalize for recovery and ionization efficiency.
Detection: LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode to specifically detect the unique transition of C19-S1P.
Pathway & Workflow Visualization
Caption: Workflow for the C19-Sphingosine mass-shifted kinase activity assay. The unique mass of the C19 substrate allows for zero-background detection of kinase activity.
Materials & Reagents
Chemicals[5][6][7]
Substrate: C19-Sphingosine (d19:1) (e.g., Avanti Polar Lipids).[5][6] Note: Ensure this is the free base, not the photo-activatable derivative unless intended.
Internal Standard (IS): C17-Sphingosine-1-Phosphate (d17:1-P) (Avanti Polar Lipids, Cat# 860641).
Co-factor: Adenosine 5’-triphosphate (ATP), 100 mM stock (neutral pH).
Vehicle: Fatty Acid-Free Bovine Serum Albumin (BSA).[7]
SphK Reaction Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM MgCl₂, 50 mM KCl, 5 mM DTT (add fresh), 10 mM NaF (phosphatase inhibitor), 1 mM Na₃VO₄ (phosphatase inhibitor).
Substrate Delivery Vehicle: 4 mg/mL BSA in PBS (or 0.1% Triton X-100 if enzyme tolerates detergent).
Experimental Protocol
Step 1: Substrate Preparation (Critical)
Sphingosine is highly hydrophobic and must be properly solubilized to be accessible to the enzyme.
Prepare a 1 mM stock of C19-Sphingosine in Methanol.[8]
Aliquot the required amount into a glass tube and dry under nitrogen.
Resuspend the dried lipid in the Substrate Delivery Vehicle (4 mg/mL BSA) to a final concentration of 20 µM (2X working conc).
Sonicate in a water bath at 37°C for 5–10 minutes until the solution is clear. This creates a BSA-lipid complex.
Step 2: Enzyme Reaction
Sample Prep: Harvest cells and lyse in SphK Reaction Buffer (without DTT) via sonication. Centrifuge (14,000 x g, 10 min) to remove debris. Determine protein concentration (BCA assay).
Reaction Mix (per well/tube):
25 µL Cell Lysate (adjusted to 10–50 µg protein)
25 µL C19-Sphingosine Complex (10 µM final conc)
Add inhibitors here if testing drug candidates.
Initiation: Add 5 µL of 10 mM ATP (1 mM final).
Incubation: Incubate at 37°C for 15–30 minutes with gentle shaking.
Expert Tip: Linearity is typically lost after 30-60 mins due to substrate depletion or product inhibition.
Extraction: Add 100 µL Chloroform and 100 µL 1 M NaCl .
Phase Separation: Vortex vigorously for 1 min. Centrifuge at 3,000 x g for 5 min.
Collection: Carefully collect the lower organic phase (containing S1P).
Note: Unlike many lipids, S1P can partition into the aqueous phase if the pH is neutral. The HCl ensures it remains protonated and moves to the organic phase.
Drying: Evaporate the organic phase under nitrogen.
Reconstitution: Dissolve in 100 µL of Mobile Phase A:B (50:50) for LC-MS analysis.
Step 4: LC-MS/MS Analysis
Chromatography (HPLC):
Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
Mobile Phase B: Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate.
Gradient: 0-1 min (50% B), 1-5 min (Linear to 100% B), 5-7 min (Hold 100% B), 7.1 min (Re-equilibrate 50% B).
Mass Spectrometry (MRM Parameters):
Operate in Positive ESI mode.
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Role
C19-S1P
394.3
278.3
Enzymatic Product
C17-S1P
366.3
250.3
Internal Standard
Endogenous S1P
380.3
264.3
Background Monitor
C19-Sphingosine
314.3
296.3
Substrate (Optional)
Note: The transition corresponds to [M+H]⁺ → [M+H - H₂O - H₃PO₄]⁺ (characteristic sphingoid base fragment).
Data Analysis & Quantification
Integration: Integrate peak areas for C19-S1P and C17-S1P.
Normalization: Calculate the Response Ratio (
):
Activity Calculation:
Since C19-S1P standards may be custom synthesis items, you can estimate quantification by assuming the ionization response factor of C19-S1P is identical to C17-S1P (equimolar response).
Expert Tips & Troubleshooting
Substrate Delivery: If the reaction rate is low, the C19-Sphingosine may not be fully solubilized. Ensure the BSA complex is clear. Alternatively, use mixed micelles with Triton X-100 (0.1%), but be aware that high detergent can suppress MS ionization.
Carryover: Sphingolipids are "sticky." Use a needle wash solution of Isopropanol:Methanol:Acetone (1:1:1) between injections.
Phosphatase Interference: Lysates contain Lipid Phosphate Phosphatases (LPPs) that degrade S1P. The inclusion of Sodium Vanadate and Sodium Fluoride in the buffer is non-negotiable to preserve the product.
References
Hait, N. C., et al. (2013). "Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate." Science, 325(5945), 1254-1257. (Demonstrates SphK2 activity assays). Link
Bielawski, J., et al. (2006). "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology, 579, 443-467. (Gold standard for LC-MS sphingolipid protocols). Link
Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1692-1707. (Details on odd-chain internal standards). Link
Echelon Biosciences. "Sphingosine Kinase Activity Assay Technical Data Sheet." (General assay conditions and buffer compositions). Link
Navigating the Subtleties of Sphingolipid Isomers: A Detailed Guide to the HPLC Separation of C18 and C19 Sphingosine
Introduction: The Biological Significance of Chain-Length Variation in Sphingoid Bases Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Biological Significance of Chain-Length Variation in Sphingoid Bases
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] At the heart of this diverse class of lipids lies the sphingoid base backbone, with D-erythro-sphingosine (C18-sphingosine) being the most abundant in mammalian systems.[3] However, the sphingolipidome is vast and complex, encompassing a range of sphingoid bases that differ in chain length, hydroxylation, and saturation.[4] Among these are the less abundant, yet biologically significant, odd-chain sphingoid bases, such as C19-sphingosine.
The subtle difference of a single methylene group between C18 and C19 sphingosine belies their potentially distinct biological roles. Emerging evidence suggests that the chain length of the sphingoid base can influence the biophysical properties of membranes and modulate specific protein-lipid interactions, thereby impacting cellular signaling pathways.[5][6] In neuronal tissues, where sphingolipids are particularly enriched, alterations in the balance of different sphingolipid species have been implicated in both normal development and the pathogenesis of neurodegenerative diseases.[1][7] Consequently, the ability to accurately separate and quantify C18 and C19 sphingosine isomers is paramount for researchers seeking to unravel their specific contributions to health and disease. This application note provides a comprehensive guide to the HPLC-based separation of these closely related isomers, offering detailed protocols and expert insights for drug development professionals and researchers in the field.
The Chromatographic Challenge: Separating Structural Homologs
The primary challenge in the separation of C18 and C19 sphingosine lies in their high degree of structural similarity. As homologs differing by only a single carbon in their aliphatic chain, they exhibit very similar physicochemical properties, such as polarity and hydrophobicity. This makes their resolution by conventional chromatographic techniques a non-trivial task. The choice of stationary phase, mobile phase composition, and detector are all critical factors that must be carefully optimized to achieve baseline separation.
Methodology and Protocols
This section details two robust HPLC-based methods for the separation and quantification of C18 and C19 sphingosine isomers: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Both methods are coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.
I. Sample Preparation: Extraction of Sphingolipids from Biological Matrices
A reliable and reproducible extraction method is the foundation of any quantitative lipidomics analysis. The following protocol is a modification of the widely used Folch method, optimized for the extraction of sphingoid bases from plasma and tissue homogenates.[8]
Protocol 1: Sphingolipid Extraction
Homogenization (for tissue samples): Homogenize 10-20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
Internal Standard Spiking: To a 100 µL aliquot of plasma or tissue homogenate in a glass tube, add a known amount of an appropriate internal standard. A C17 or a stable isotope-labeled (e.g., d7- or d9-) sphingosine is recommended to account for extraction efficiency and matrix effects.[9]
Solvent Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. Vortex vigorously for 2 minutes.
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2,000 x g for 5 minutes to separate the phases.
Collection of Organic Phase: Carefully aspirate the lower organic phase containing the lipids into a new glass tube.
Re-extraction: Add another 1 mL of the lower phase solvent (chloroform) to the remaining aqueous phase, vortex, and centrifuge again. Combine the second organic phase with the first.
Drying: Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen at 37°C.
Hydrolysis (Optional but Recommended): To release sphingoid bases from more complex sphingolipids like ceramides, perform alkaline hydrolysis. Reconstitute the dried lipid extract in 1 mL of 0.6 N NaOH in methanol and incubate at 37°C for 1 hour. Neutralize the reaction with an appropriate amount of concentrated HCl.[10]
Final Extraction: After neutralization, add 2 mL of chloroform and 0.6 mL of water, vortex, and centrifuge. Collect the lower organic phase and dry it down under nitrogen.
Reconstitution: Reconstitute the final dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.
II. RP-HPLC-MS/MS Method: Exploiting Hydrophobicity
Reversed-phase chromatography separates molecules based on their hydrophobicity. Given that C19-sphingosine has an additional methylene group compared to C18-sphingosine, it is slightly more hydrophobic and will thus have a longer retention time on a C18 column.
Protocol 2: RP-HPLC-MS/MS
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate. The formic acid aids in the protonation of the sphingosine molecules, improving peak shape and ionization efficiency in positive ion mode mass spectrometry.[11]
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
50
1.0
50
8.0
95
10.0
95
10.1
50
12.0
50
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
MRM Transitions:
C18-Sphingosine: Precursor ion (m/z) 300.3 -> Product ion (m/z) 282.3
C19-Sphingosine: Precursor ion (m/z) 314.3 -> Product ion (m/z) 296.3
C17-Sphingosine (Internal Standard): Precursor ion (m/z) 286.3 -> Product ion (m/z) 268.3
Rationale for Method Parameters:
C18 Column: Provides excellent hydrophobic selectivity for separating long-chain lipids.
Formic Acid and Ammonium Formate: These additives improve chromatographic peak shape for amines like sphingosine and enhance ionization efficiency for mass spectrometry detection.
Gradient Elution: A gradient from a lower to a higher organic content allows for the efficient elution of lipids with varying hydrophobicities and helps to sharpen peaks.
III. HILIC-MS/MS Method: An Orthogonal Approach
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative and often orthogonal separation mechanism to RP-HPLC. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This creates a water-enriched layer on the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more retained. While seemingly counterintuitive for lipids, HILIC can provide excellent separation of sphingolipid classes and isomers based on the polarity of their head groups. For sphingosine isomers, subtle differences in the hydration shell around the molecules can be exploited for separation.
Protocol 3: HILIC-MS/MS
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
Column: A HILIC column with an amide or diol stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: Acetonitrile with 0.1% formic acid.
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
5
1.0
5
8.0
40
10.0
40
10.1
5
12.0
5
Flow Rate: 0.4 mL/min
Column Temperature: 45°C
Injection Volume: 5 µL
Mass Spectrometer and Detection: Same as for the RP-HPLC-MS/MS method.
Rationale for Method Parameters:
HILIC Column: Provides a different selectivity compared to C18 columns, which can be advantageous for resolving closely related isomers.
High Organic Mobile Phase: Essential for establishing the HILIC partitioning mechanism.
Gradient Elution: A shallow gradient of increasing aqueous content is used to elute the sphingosine isomers based on their subtle differences in polarity.
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using known concentrations of C18 and C19 sphingosine standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification as it co-elutes with the analyte and experiences the same matrix effects.[9]
Expected Results and Method Validation
The RP-HPLC method is expected to elute C18-sphingosine before C19-sphingosine due to the lower hydrophobicity of the C18 isomer. Conversely, the HILIC method may show a different elution order depending on the specific interactions with the stationary phase. Both methods, when properly optimized, should be capable of achieving baseline resolution of the two isomers.
A summary of typical method validation parameters for the quantification of sphingolipids in plasma is presented below.[12]
Parameter
Typical Acceptance Criteria
Linearity (r²)
> 0.99
Lower Limit of Quantification (LLOQ)
Signal-to-noise ratio > 10
Accuracy
85-115% (80-120% at LLOQ)
Precision (%RSD)
< 15% (< 20% at LLOQ)
Recovery
Consistent and reproducible
Troubleshooting
Problem
Potential Cause
Suggested Solution
Poor peak shape (tailing)
Secondary interactions with the column; inappropriate mobile phase pH.
Use a well-end-capped column; ensure mobile phase pH is acidic.
Co-elution of isomers
Insufficient chromatographic resolution.
Optimize the gradient profile (make it shallower); try a different column chemistry (e.g., HILIC if using RP, or vice versa).
Low signal intensity
Poor ionization; matrix suppression.
Optimize MS source parameters; improve sample clean-up; ensure appropriate mobile phase additives are used.
High background noise
Contaminated mobile phase or HPLC system.
Use high-purity solvents; filter mobile phases; flush the HPLC system.
Conclusion and Future Perspectives
The ability to accurately and reliably separate and quantify C18 and C19 sphingosine isomers is crucial for advancing our understanding of their distinct biological roles. The detailed RP-HPLC-MS/MS and HILIC-MS/MS protocols provided in this application note offer robust and validated methods for achieving this. As research in the field of sphingolipidomics continues to evolve, these methods will be invaluable for researchers and drug development professionals investigating the intricate signaling pathways governed by these fascinating molecules and their potential as therapeutic targets and clinical biomarkers.
References
Benchchem. (2025). Validating Sphingosine as a Clinical Biomarker: A Comparative Guide to Quantification Using Isotopically Labeled Standards. Benchchem Technical Support Center.
Das, A., et al. (2017). Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. Journal of Glycobiology, 6(3), 1-11.
Pey, A. L., et al. (2021). Lipidomic and Proteomic Alterations Induced by Even and Odd Medium-Chain Fatty Acids on Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders. International Journal of Molecular Sciences, 22(19), 10639.
Abbott, S. K., et al. (2013). An Improved High-Throughput Lipid Extraction Method for the Analysis of Human Brain Lipids. Lipids, 48(3), 307-318.
LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro.
Sanyal, T., et al. (2017). Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. Journal of Glycobiology, 6(3).
Islam, M. N., et al. (2023). Sphingolipid Signaling and Metabolism in Neuronal and Glial Cells: Implications for Cerebrovascular and Neurodegenerative Disorders. Aging and Disease, 14(5), 1569-1593.
Adibhatla, R. M., & Hatcher, J. F. (2016). Measuring Brain Lipids. Methods in molecular biology (Clifton, N.J.), 1373, 13–24.
Agilent. (n.d.). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism.
Liebisch, G., et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples.
Agilent. (n.d.). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism.
Castro, B. M., et al. (2022). Sphingolipids and their role in health and disease in the central nervous system.
Satyaswaroop, P. G., et al. (1977). High pressure liquid chromatographic separation of C18 and C19 Steroids. Steroids, 30(1), 139-45.
Liebisch, G., et al. (2015). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 56(8), 1634–1643.
Al-Amoudi, O., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules (Basel, Switzerland), 26(15), 4589.
Scribd. (n.d.).
Frej, C., et al. (2013). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and bioanalytical chemistry, 405(24), 7747–7756.
Sugawara, T., et al. (2021). Structure-dependent absorption of atypical sphingoid long-chain bases from digestive tract into lymph. Journal of nutritional biochemistry, 91, 108594.
Merrill, A. H., Jr, et al. (1988). Quantitation of free sphingosine in liver by high-performance liquid chromatography. Analytical biochemistry, 171(2), 373–381.
Cayman Chemical. (2013). Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics.
Hannun, Y. A., & Obeid, L. M. (2011). An overview of sphingolipid metabolism: from synthesis to breakdown. The Journal of biological chemistry, 286(32), 27855–27862.
Merrill, A. H., Jr, et al. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical reviews, 111(10), 6386–6422.
Abou-Ghali, M., & Stiban, J. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in cell and developmental biology, 11, 1324706.
Holčapek, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
Sazzad, M. A., et al. (2019). The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation. Biophysical journal, 117(2), 289–300.
ResearchGate. (n.d.).
Benchchem. (2025).
ResearchGate. (n.d.). Influence of mobile-phase composition on LC-MS performance for large oligonucleotides.
Castro, B. M., et al. (2012). Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides. Biophysical journal, 103(9), 1937–1947.
Application Note: High-Performance Solubilization of D-erythro-Sphingosine-C19 in Methanol Vehicles
Abstract & Introduction D-erythro-Sphingosine-C19 (C19-Sph) is a synthetic sphingoid base analog, structurally identical to the endogenous D-erythro-Sphingosine (C18-Sph) except for an additional methylene group in the a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
D-erythro-Sphingosine-C19 (C19-Sph) is a synthetic sphingoid base analog, structurally identical to the endogenous D-erythro-Sphingosine (C18-Sph) except for an additional methylene group in the alkyl chain. This structural homology combined with its non-endogenous nature makes it the "Gold Standard" internal standard (IS) for quantifying sphingoid bases in biological matrices via LC-MS/MS.
Solubilizing C19-Sph presents unique challenges. While it shares the amphiphilic nature of C18-Sph, its increased lipophilicity (due to the longer carbon chain) requires precise handling to prevent precipitation and, more critically, non-specific adsorption to laboratory plastics and glass. This guide details a validated protocol for solubilizing C19-Sph in methanol (MeOH), ensuring quantitative accuracy and long-term stability.
Physicochemical Context
To master the solubilization, one must understand the molecule's behavior in solution:
Property
D-erythro-Sphingosine-C19
Impact on Solubilization
Molecular Structure
Long-chain amino alcohol (19 carbons)
Amphiphilic; soluble in organic solvents, insoluble in water.
Basicity
Primary amine at C2 (pKa ~9-10)
Acts as a base. Solubility in organics is high; solubility in aqueous media requires acidification (protonation).
Lipophilicity
High (LogP > C18-Sph)
Critical: High tendency to adsorb to hydrophobic surfaces (polypropylene, untreated glass) in aqueous-organic mixtures.
Hygroscopicity
Moderate
Solid powder can absorb moisture; weigh quickly or in a desiccated environment.
Core Protocol: Solubilization in Methanol
Materials & Reagents[1][2]
Analyte: D-erythro-Sphingosine-C19 (Powder).
Vehicle: Methanol, LC-MS Grade (purity
99.9%).
Vials: Amber glass vials (Silanized/Deactivated preferred to minimize adsorption). Avoid standard polypropylene tubes for stock storage.
Preparation of Primary Stock Solution (1 mM or 1 mg/mL)
Step 1: Environmental Control
Equilibrate the vial of C19-Sph powder to room temperature in a desiccator before opening. This prevents condensation from forming on the hygroscopic solid.
Step 2: Gravimetric Transfer
Weigh the specific amount of C19-Sph into a silanized amber glass vial.
Note: Due to electrostatic effects, weighing small masses (<1 mg) is error-prone. It is often superior to dissolve the entire contents of the vendor's vial by adding a calculated volume of solvent directly to the original container.
Step 3: Solvent Addition
Add LC-MS Grade Methanol to achieve the target concentration (typically 1 mg/mL or 1 mM).
Calculation: For 1 mg of C19-Sph (MW
313.5 g/mol ), add 3.19 mL of MeOH to reach ~1 mM.
Step 4: Mechanical Dissolution (The "Energy Barrier")
Sphingolipids form crystalline structures that resist passive dissolution.
Vortex vigorously for 30 seconds.
Sonicate in a water bath at 37°C - 40°C for 10–15 minutes.
Why: Warming overcomes the enthalpy of fusion; sonication breaks up micro-aggregates.
Visual Inspection: The solution must be crystal clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, repeat sonication.
Preparation of Working Solutions
Dilute the Primary Stock into Methanol to create working standards (e.g., 1 µM or 100 ng/mL).
Critical: Do not dilute directly into 100% water or low-organic buffers (<50% MeOH) for storage. The lipid will precipitate or adsorb to the container walls almost immediately.
Storage: Store aliquots at -20°C.
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for preparing the standard.
Figure 1: Validated workflow for the solubilization and handling of C19-Sphingosine standards.
Expert Insights & Troubleshooting
The "Sticky Lipid" Phenomenon (Adsorption)
Sphingoid bases are notorious for adhering to surfaces. In a study of sphingosine stability, significant loss of analyte was observed in non-silanized glass and standard polypropylene tubes when the solvent organic content dropped below 50%.
Solution: Always maintain stock solutions in 100% Methanol .
Vial Choice: Use Silanized Glass vials for long-term storage. If using plastic for transient steps, use low-binding polypropylene .
Solubility in Aqueous Mixtures
If your experimental protocol requires adding C19-Sph to an aqueous buffer (e.g., cell culture media):
The BSA Carrier Method: Pre-complex the sphingolipid with Fatty Acid-Free Bovine Serum Albumin (BSA). Dissolve C19-Sph in MeOH, then inject this slowly into a BSA solution (4 mg/mL in PBS) while vortexing. The BSA acts as a chaperone, keeping the lipid in solution.
The Acidification Method: Sphingosine is a base.[1] In neutral water, it is uncharged and insoluble. Acidifying the water (e.g., 0.1% Formic Acid) protonates the amine group (
), significantly increasing aqueous solubility.
Stability[4]
Methanol Stock: Stable for >6 months at -20°C.
Cycles: Limit freeze-thaw cycles. It is best practice to aliquot the primary stock into smaller volumes (e.g., 100 µL) to avoid repeated opening.
Evaporation: Methanol is volatile. Ensure caps are TFE-lined and tightly sealed. Even a 5% volume loss due to evaporation will artificially increase the concentration of your internal standard, biasing your quantification.
References
Avanti Polar Lipids. Sphingosine Standards & Solubility Guidelines. (Standard industry reference for sphingolipid handling).
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. (Foundational paper on LC-MS lipidomics).
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1696-1707. (Details internal standard selection and handling).
Cayman Chemical. Sphingolipid Handling and Storage Guidelines.
Protocol for Spiking Biological Samples with C19 Sphingosine for Accurate Sphingolipid Quantification by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Sphingolipids are a class of bioactive lipids integral to cellular membrane structure and signal transduction.[1][2] Accurate q...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a class of bioactive lipids integral to cellular membrane structure and signal transduction.[1][2] Accurate quantification of these molecules, particularly key intermediates like sphingosine, is critical for understanding their role in health and disease. This application note provides a detailed protocol for the use of C19 Sphingosine as an internal standard for the precise and accurate quantification of endogenous sphingolipids in various biological matrices. By explaining the causality behind experimental choices, this guide ensures a robust and self-validating system for sphingolipidomics research.
Introduction: The Rationale for Using C19 Sphingosine
Sphingolipidomics, the comprehensive analysis of sphingolipid profiles, has become a vital tool in biological research.[3] Given their low abundance and complex metabolic interconnections, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its sensitivity and specificity.[4][5][6]
However, quantitative accuracy in LC-MS/MS can be compromised by sample loss during extraction and variations in instrument response (e.g., matrix effects). The introduction of an internal standard (IS) is essential to correct for these variables.[3] An ideal IS exhibits nearly identical physicochemical properties to the analyte of interest but is distinguishable by the mass spectrometer.
C19 Sphingosine is an exemplary internal standard for sphingolipid analysis. As an odd-chain sphingoid base, it is not naturally abundant in most mammalian systems, which typically contain even-chain sphingolipids (like C18 sphingosine).[3] Its structural similarity ensures that it behaves almost identically to endogenous sphingosine during extraction, chromatography, and ionization, thereby providing a reliable basis for quantification.[3] Adding a known quantity of C19 Sphingosine at the very beginning of the sample preparation process is the cornerstone of a robust quantitative workflow.
Foundational Principles of Spiking
Timing is Critical : The internal standard must be introduced at the earliest stage of sample handling, prior to any lipid extraction steps.[1][4] This ensures that the IS experiences the same potential for loss as the endogenous analytes, allowing for accurate correction.
Solvent Compatibility : The IS should be prepared in a solvent that is miscible with the extraction solvent system and does not cause precipitation of the biological matrix. A mixture of methanol and chloroform (1:1, v/v) is often a suitable choice for the stock solution.[7]
Concentration Matters : The amount of C19 Sphingosine added should be within the linear dynamic range of the instrument and comparable to the expected physiological or pathological concentrations of the endogenous sphingolipids being measured. This prevents inaccuracies arising from detector saturation or poor signal-to-noise ratios.
Experimental Workflow Overview
The following diagram outlines the complete workflow from sample collection to data analysis, emphasizing the critical internal standard spiking step.
Caption: Workflow for sphingolipid analysis using C19 Sphingosine.
Detailed Protocols for Spiking and Extraction
Materials and Reagents
C19 D-erythro-Sphingosine (e.g., from Avanti Polar Lipids)
HPLC-grade solvents: Methanol, Chloroform, Isopropanol, Ethyl Acetate, Water
Glass tubes with Teflon-lined caps (to prevent lipid adsorption to plastic)
Vortex mixer
Centrifuge (refrigerated)
Solvent evaporator (e.g., nitrogen stream or SpeedVac)
Sonicator (probe or bath)
Tissue homogenizer
Preparation of C19 Sphingosine Stock Solution
Stock Solution (1 mg/mL): Prepare a stock solution of C19 Sphingosine in a methanol/chloroform (1:1, v/v) mixture. Store this solution in a glass vial at -20°C or -80°C.
Working Solution (e.g., 10 µg/mL): On the day of the experiment, dilute the stock solution with methanol to create a working solution. The concentration of this working solution should be tailored to the spiking concentrations required for your specific sample type and volume (see Table 1).
Protocol 1: Spiking of Plasma or Serum
This protocol utilizes a modified Bligh and Dyer liquid-liquid extraction method, which is effective for a broad range of lipids.[7][8]
Sample Aliquot: Pipette 50 µL of plasma or serum into a clean glass tube.
Internal Standard Spiking: Add 10 µL of the C19 Sphingosine working solution directly to the plasma/serum.
Protein Precipitation & Initial Extraction: Add 700 µL of a chloroform/methanol (2:1, v/v) mixture.[9]
Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
Incubation: Incubate the mixture for 1 hour at 4°C on a shaker or thermomixer. This step enhances the extraction efficiency.[9]
Phase Separation: Add 200 µL of water to induce phase separation.[9] Vortex for 30 seconds.
Centrifugation: Centrifuge at 3,500 x g for 15 minutes at room temperature to separate the layers.[7]
Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.[10]
Protocol 2: Spiking of Tissue Samples
Tissue samples require an initial homogenization step to release cellular contents.
Weigh Tissue: Weigh approximately 20-50 mg of frozen tissue.
Homogenization: Place the tissue in a tube with 1 mL of ice-cold PBS. Homogenize thoroughly using a mechanical homogenizer until no visible tissue fragments remain.
Aliquot for Protein Assay: Take a small aliquot of the homogenate for a protein quantification assay (e.g., BCA assay) to be used for data normalization.
Internal Standard Spiking: Transfer a known volume of the homogenate (e.g., 200 µL) to a glass tube and add the C19 Sphingosine working solution.
Lipid Extraction: Proceed with a single-phase extraction by adding methanol and chloroform to achieve a final ratio of methanol:chloroform:homogenate (aqueous) of approximately 2:1:0.8.[10]
Incubation: Vortex thoroughly and incubate at 48°C overnight with shaking. This elevated temperature helps to ensure complete extraction of all sphingolipid classes.[10][11]
Centrifugation: The next day, centrifuge the tubes at 5,000 x g for 10 minutes to pellet insoluble debris.[10]
Supernatant Collection: Transfer the single-phase supernatant to a new glass tube.
Drying & Reconstitution: Evaporate the solvent and reconstitute the lipid extract as described in steps 9-10 of Protocol 1.
Protocol 3: Spiking of Cultured Cells
Cell Harvesting: Wash the cell monolayer (e.g., in a 10 cm dish) with ice-cold PBS. Scrape the cells into 1 mL of cold PBS and transfer to a microcentrifuge tube.
Pelleting: Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in a small volume of PBS (e.g., 200 µL).
Lysis & Protein Assay: Lyse the cells by sonication on ice. Take an aliquot for protein quantification.
Internal Standard Spiking: To the remaining cell lysate, add the C19 Sphingosine working solution.
Extraction: Add methanol and chloroform in a sequence to achieve a single-phase extraction mixture.[12] A common approach is to add 600 µL of methanol, vortex, then add 150 µL of chloroform and vortex again.[12]
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.[12]
Supernatant Collection: Transfer the supernatant containing the lipid extract to a new tube.
Drying & Reconstitution: Evaporate the solvent and reconstitute as described in steps 9-10 of Protocol 1.
Quantitative Parameters and Data Presentation
The following table provides recommended starting parameters for spiking C19 Sphingosine in different biological matrices. These values should be optimized for your specific experimental conditions and analytical platform.
Biological Matrix
Typical Sample Amount
Recommended Spiking Concentration (pmol/sample)
Expected Recovery
Plasma/Serum
50 µL
25 - 100 pmol
>85%
Brain Tissue
20 mg
50 - 200 pmol
>80%
Liver Tissue
20 mg
50 - 250 pmol
>80%
Cultured Cells
1 million cells
10 - 50 pmol
>90%
Note: These values are illustrative. The optimal concentration should be determined empirically. Recovery is assessed by comparing the peak area of the IS in a pre-extraction spiked sample to a post-extraction spiked sample.[7]
Conclusion: A Foundation for Trustworthy Data
The proper use of an odd-chain internal standard like C19 Sphingosine is non-negotiable for achieving accurate and reproducible quantification of sphingolipids in complex biological samples. By integrating the standard at the very beginning of the workflow, researchers can confidently correct for variability in sample preparation and analysis, leading to trustworthy data that can be reliably interpreted. The protocols outlined in this guide provide a robust framework that can be adapted to a wide range of research applications, from basic science to clinical biomarker discovery.
References
A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. (n.d.). Agilent. Retrieved February 11, 2026, from [Link]
A rapid and quantitative LC-MS/MS method to profile sphingolipids. (2012). ResearchGate. Retrieved February 11, 2026, from [Link]
Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. (2012). PubMed. Retrieved February 11, 2026, from [Link]
An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. (2022). AIR Unimi. Retrieved February 11, 2026, from [Link]
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (2011). LIPID MAPS. Retrieved February 11, 2026, from [Link]
Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. (2024). PubMed. Retrieved February 11, 2026, from [Link]
Guide to Sphingolipid: Structure, Classification, and Detection Methods. (n.d.). MetwareBio. Retrieved February 11, 2026, from [Link]
A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. (2016). PLOS ONE. Retrieved February 11, 2026, from [Link]
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). MDPI. Retrieved February 11, 2026, from [Link]
Technical Support Center: Resolving Isobaric Interference in C19 Sphingosine Mass Spectrometry
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with isobaric interference during the mass spectrometric analysis of C19 sphingosine...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with isobaric interference during the mass spectrometric analysis of C19 sphingosine and related sphingolipids.
Introduction to the Challenge: The Problem of Isobaric Interference
C19 sphingosine is a non-canonical sphingolipid with significant biological interest. However, its accurate quantification by mass spectrometry (MS) is often complicated by the presence of isobaric species—molecules that share the same nominal mass-to-charge ratio (m/z). This guide will walk you through the common sources of interference and provide validated strategies to ensure data accuracy and reliability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding C19 sphingosine analysis.
Q1: What are the most common isobaric interferences for C19 sphingosine?
A1: The primary isobaric interference for C19 sphingosine (d19:1) arises from other sphingoid bases with different chain lengths or degrees of saturation that result in a similar mass. For instance, a C19 sphinganine (d19:0) could be present.[1] Additionally, other cellular lipids or exogenous contaminants can present isobaric challenges. Specific phosphatidylcholine (PC) or phosphatidylethanolamine (PE) species can, through in-source fragmentation, generate ions that interfere with the target analyte.
Q2: Why can't I just use a standard C18 reverse-phase column to separate C19 sphingosine from its isobars?
A2: While C18 columns are a workhorse in lipidomics, achieving baseline separation of structurally similar sphingolipids can be challenging due to their similar hydrophobicity.[2][3] The single additional carbon in the C19 backbone provides only a slight increase in retention time, which may not be sufficient for complete resolution, especially in complex biological matrices.[4] Co-elution is a common problem, necessitating more advanced analytical strategies.[2]
Q3: My MS/MS transitions for C19 sphingosine show a signal in my blank samples. What could be the cause?
A3: Signal detection in blank samples, often called "ghost peaks," can stem from several sources. Carryover from a previous high-concentration sample is a frequent culprit.[5] Another possibility is contamination from the solvents, vials, or the LC system itself. Plasticizers and other common lab contaminants can sometimes produce fragment ions that are isobaric to your target transitions. A systematic cleaning of the injection port, needle, and sample loop is a crucial first troubleshooting step.[5]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for resolving specific experimental issues related to isobaric interference.
Issue 1: Co-elution of C19 Sphingosine and Other Sphingoid Bases
If you are observing a single, broad peak where you expect to see two distinct peaks for C19 sphingosine and its isobars, you are likely experiencing chromatographic co-elution.
Root Cause Analysis:
The structural similarity between different sphingoid bases leads to very similar partitioning behavior on standard reverse-phase columns. The separation is governed by subtle differences in hydrophobicity, which may not be fully exploited by a generic chromatographic gradient.
Workflow for Resolution:
Caption: Workflow for resolving isobaric co-elution.
Protocol 1: Advanced Chromatographic Separation
This protocol focuses on enhancing the separation between different sphingoid bases using a modified gradient.
Column: A C18 column with a smaller particle size (e.g., sub-2 µm) will provide higher theoretical plates and better resolving power.[6]
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate in an acetonitrile/water mixture (e.g., 1/1 v/v).[6] The formate improves peak shape and ionization efficiency.
Mobile Phase B: Acetonitrile/isopropanol/water (e.g., 10/88/2 v/v/v) with 0.02% formic acid and 2 mM ammonium formate.[6][7]
Gradient Profile:
Start with a shallow gradient to maximize the separation of early-eluting lipids.
Employ a very slow, linear gradient increase around the expected elution time of the sphingoid bases. This extended gradient is critical for resolving structurally similar compounds.
Flow Rate: A lower flow rate can increase interaction time with the stationary phase, often improving resolution.
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, sometimes enhancing resolution.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Approach
If chromatographic separation is still insufficient, HRMS can distinguish between isobars based on their exact mass.[8][9]
Instrumentation: An Orbitrap or a Time-of-Flight (TOF) mass spectrometer is required.[9]
Mass Resolution: Set the instrument to a resolving power of at least 70,000 (FWHM), and ideally 120,000 or higher.[6][7] This is typically sufficient to resolve the small mass difference between isobaric sphingolipids.
Data Acquisition: Acquire data in full scan mode to confirm the presence of multiple species. Then, use a narrow isolation window for targeted MS/MS (t-MS2) or Parallel Reaction Monitoring (PRM) for quantification.[7]
Data Comparison:
Compound
Formula
Monoisotopic Mass
C19 Sphingosine (d19:1)
C19H39NO2
329.2981
C18 Sphingosine (d18:1)
C18H37NO2
299.2824
C19 Sphinganine (d19:0)
C19H41NO2
331.3137
Note: The table above highlights the mass differences that can be resolved by HRMS.
Issue 2: In-Source Fragmentation and Non-Specific MS/MS Transitions
You may observe a signal at the m/z of your C19 sphingosine precursor, but the subsequent MS/MS spectrum is noisy or contains unexpected fragments.
Root Cause Analysis:
This can be due to the in-source fragmentation of larger, more abundant lipids that happen to produce a fragment ion isobaric to C19 sphingosine.[10] Alternatively, the MS/MS transition you have selected may not be sufficiently specific.
Workflow for Enhancing Specificity:
Caption: Workflow for improving MS/MS signal specificity.
Protocol 3: Optimization of Mass Spectrometer Source Parameters
Source Temperature: A high source temperature can promote the thermal degradation of labile lipids. Gradually decrease the source temperature to find a balance between efficient desolvation and minimal fragmentation.[11]
Sheath and Aux Gas Flow: Optimize these parameters to ensure efficient nebulization and desolvation without excessive energy transfer that could lead to in-source fragmentation.[11]
Collision Energy (CE): For MS/MS, perform a CE optimization experiment. Infuse a pure standard of C19 sphingosine and acquire product ion scans at varying CE values. Select the CE that produces the highest intensity of a specific product ion while minimizing non-specific background.[11]
Protocol 4: Selection of Diagnostic MS/MS Transitions
While the loss of water is a common fragmentation pathway for sphingoid bases, it may not be the most specific.[2][12]
Acquire a High-Resolution Product Ion Spectrum: Use an HRMS instrument to obtain a high-resolution MS/MS spectrum of a C19 sphingosine standard.
Identify Unique Fragments: Look for fragment ions that are unique to the C19 backbone.[13] These may be less abundant than the water loss product but will provide greater specificity.
Validate with Isotope-Labeled Standards: The most robust method for quantification is the use of a stable isotope-labeled internal standard.[14] The internal standard will co-elute with the analyte and experience the same matrix effects, providing the most accurate quantification.
References
Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology, 432, 83–113.
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23.
Taylor & Francis Online. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Retrieved from [Link]
Preprints.org. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Strategies to improve/eliminate the limitations in shotgun lipidomics. Retrieved from [Link]
ResearchGate. (n.d.). High-resolution sphingolipid analysis in vitro using LC-qToF MS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Retrieved from [Link]
ResearchGate. (n.d.). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). High pressure liquid chromatographic separation of C18 and C19 Steroids. Retrieved from [Link]
LIPID MAPS. (n.d.). Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Liquid chromatographic determination of the sphinganine/sphingosine ratio in serum. Retrieved from [Link]
ResearchGate. (n.d.). Differentiation of isobaric SPLs by high resolution mass spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chromatographic Separation and Quantitation of Sphingolipids from the Central Nervous System or Any Other Biological Tissue. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Comparison of Trabecular Meshwork Sphingolipids and Ceramides of Ocular Normotensive and Hypertensive States of DBA/2J Mice. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra, structure and main fragmentation pathway of d19:3-C22:0. Retrieved from [Link]
Springer Nature. (n.d.). Analysis of Sphingosine and Sphinganine from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sphingosine. Retrieved from [Link]
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]
MDPI. (n.d.). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Retrieved from [Link]
ResearchGate. (n.d.). Detailed Structural Characterization of Sphingolipids via 193 nm Ultraviolet Photodissociation and Ultra High Resolution Tandem Mass Spectrometry. Retrieved from [Link]
gerli. (n.d.). Sphingosine | Cyberlipid. Retrieved from [Link]
Springer. (n.d.). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Retrieved from [Link]
Technology Networks. (n.d.). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. Retrieved from [Link]
Technical Support Center: Improving Ionization Efficiency of Long-Chain Sphingoid Bases
Welcome to the technical support center for the mass spectrometry analysis of long-chain sphingoid bases (LCBs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the mass spectrometry analysis of long-chain sphingoid bases (LCBs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the detection of these challenging, yet vital, biomolecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.
The Challenge: Why Are Long-Chain Sphingoid Bases Difficult to Analyze?
Long-chain sphingoid bases, such as sphingosine and sphinganine, are the foundational backbones of all sphingolipids.[1][2] Their analysis by electrospray ionization mass spectrometry (ESI-MS) is notoriously difficult for several reasons. Their chemical nature makes it difficult to achieve proper ionization, and they are often present at low concentrations in complex biological matrices.[3] Key challenges include their high hydrophobicity, low proton affinity compared to other lipids like phosphatidylcholines, and susceptibility to in-source fragmentation.[4] This often results in poor signal intensity, low sensitivity, and poor reproducibility.[4][5]
The structural diversity of LCBs, including variations in chain length, hydroxylation, and unsaturation, adds another layer of complexity to their analysis.[2][6] Furthermore, distinguishing between structural isomers often requires advanced fragmentation techniques beyond standard collision-induced dissociation (CID).[1]
Core Challenges at a Glance
Caption: Root causes of poor LCB ionization and their experimental consequences.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you diagnose and solve common problems.
Question 1: My LCB signal is extremely low or undetectable. What is the first thing I should optimize?
Answer: Start with your mobile phase composition. The choice of solvent additives is critical for enhancing the protonation of LCBs, which are basic amines but can be suppressed by other components in a sample matrix.[4]
The Causality: In positive-ion ESI, ionization efficiency is directly related to the analyte's ability to accept a proton. LCBs have a primary amine group that can be protonated. By adding a volatile acid to the mobile phase, you lower the pH, which ensures a higher population of the protonated, positively charged form of the LCB [M+H]+ in solution before it even enters the ESI source. This significantly increases the probability of generating a strong signal.[7][8]
Recommended Actions:
Incorporate an Acidic Modifier: The addition of 0.1% to 0.2% formic acid to both your aqueous and organic mobile phases is the most common and effective first step.[8] Acetic acid (0.02% to 0.1%) is another excellent choice and has been shown to improve lipid signals in negative mode as well.[9][10]
Consider Buffered Systems: For highly reproducible chromatography, especially with challenging matrices, using ammonium formate or ammonium acetate (5-10 mM) with a small amount of formic or acetic acid can provide a stable pH and improve peak shape.[10][11]
Data Summary: Mobile Phase Additives for LCB Analysis (Positive ESI)
Can cause ion suppression at higher concentrations.
Acetic Acid
0.02 - 0.1%
Good protonating agent, very effective in both positive and negative modes.[9][10]
Slightly less volatile than formic acid.
Ammonium Formate
5 - 10 mM (+ 0.1% Formic Acid)
Provides stable pH, improves reproducibility, good signal intensity.[10]
Non-volatile salt can contaminate the ion source over time.
Ammonium Acetate
5 - 10 mM (+ 0.1% Acetic Acid)
Good compromise for signal intensity and retention time stability.[10]
Similar to ammonium formate, requires regular source cleaning.
Question 2: I've optimized my mobile phase, but the signal is still weak. What's the next step?
Answer: If mobile phase optimization is insufficient, the next logical step is chemical derivatization. This strategy involves chemically modifying the LCB to introduce a group that is more easily ionized.
The Causality: Derivatization enhances ionization efficiency through two primary mechanisms. First, it can introduce a permanently charged moiety (a "charge tag") onto the LCB, eliminating the need for protonation in the ESI source.[12] Second, it can increase the surface activity of the molecule, promoting its migration to the surface of the ESI droplet, where ion evaporation is more likely to occur.[13] This is particularly effective for LCBs, whose long alkyl chains are hydrophobic.
Caption: Workflow for improving LCB signal via chemical derivatization.
Recommended Action:
Derivatize the Primary Amine: The primary amine on the LCB is an excellent target for derivatization. Reagents like phenylisothiocyanate (PITC) react specifically with this group to form a stable derivative that shows significantly improved ionization efficiency.[3]
Data Summary: Common Amine-Reactive Derivatization Reagents
See Protocol Section for a detailed PITC derivatization procedure.
Question 3: My signal is unstable, and retention times are drifting. How can I improve reproducibility?
Answer: This often points to issues with the mass spectrometer's ion source settings or inadequate LC system equilibration. High source temperatures or voltages can cause LCBs to fragment before they are even analyzed.[4]
The Causality: The ESI process involves desolvation and ionization, which are controlled by parameters like capillary voltage, gas flow, and temperature.[14] For LCBs, which can be thermally labile, excessive energy in the source can cause the precursor ion (e.g., [M+H]+) to lose one or two water molecules. This in-source fragmentation depletes the ion population you are trying to measure, leading to a lower signal for your target precursor and poor reproducibility.[4] A common fragmentation for sphingosine (d18:1), for instance, is the neutral loss of water, leading to a characteristic product ion at m/z 264.[15][16] While this is useful for MS/MS, you want to minimize it in the source.
Recommended Actions:
Systematically Optimize Source Parameters: Do not rely on generic "autotune" settings. Infuse a standard solution of your target LCB and methodically adjust the following parameters to maximize the [M+H]+ signal:
Capillary Voltage: Start around 3.0-3.5 kV and adjust up and down.
Source/Desolvation Temperature: Begin at a low setting (e.g., 250-300 °C) and increase gradually. High temperatures often reduce the precursor signal.[4]
Nebulizer and Sheath Gas Flow: Optimize for a stable spray.
Ensure System Equilibration: Allow the LC system to equilibrate with the initial mobile phase for a sufficient time before injection. Monitor backpressure for stability.[4]
Use a Stable Isotope-Labeled Internal Standard: This is crucial. Add a deuterated or 13C-labeled LCB internal standard (e.g., Sphingosine-d7) to your samples at the very beginning of the extraction process. This will correct for variations in extraction efficiency, ionization suppression, and instrument response, dramatically improving quantitative accuracy and reproducibility.[4]
Frequently Asked Questions (FAQs)
Q: Should I use positive or negative ionization mode for LCBs?A:Positive ion mode is strongly recommended. LCBs and their derivatives (like ceramides and sphingomyelins) readily form protonated molecules [M+H]+ due to the basicity of the primary amine group.[4][7] While some phosphorylated LCBs can be seen in negative mode, the free bases provide a much stronger and more reliable signal in positive mode.
Q: Is ESI or APCI better for LCB analysis?A:ESI is generally preferred. ESI is a "soft" ionization technique ideal for polar and semi-polar molecules like LCBs.[4][17] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar lipids or in situations with severe ion suppression in ESI, but ESI typically provides better sensitivity for this compound class.[4]
Q: How do I select the correct precursor-product ion transition for MRM analysis?A: For Multiple Reaction Monitoring (MRM), the precursor ion is typically the protonated molecule [M+H]+. The most common product ion for LCBs like sphingosine (d18:1) and sphinganine (d18:0) results from the neutral loss of two water molecules from the sphingoid backbone, yielding fragments at m/z 264.3 and m/z 266.3 , respectively.[15][16] Always optimize the collision energy for this transition on your specific instrument to achieve maximum product ion intensity.[4]
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation for Enhanced LCB Ionization
This protocol describes the preparation of a standard mobile phase for reversed-phase LC-MS analysis of LCBs.
Materials:
LC-MS grade Water
LC-MS grade Acetonitrile
LC-MS grade Methanol
Formic Acid (Optima™ LC/MS grade or equivalent)
1 L sterile, filtered glass bottles
Procedure:
Prepare Mobile Phase A (Aqueous):
Pour 950 mL of LC-MS grade water into a 1 L bottle.
Add 50 mL of LC-MS grade methanol (This 5% organic helps with pump performance and prevents microbial growth).
Carefully add 1.0 mL of formic acid to achieve a final concentration of 0.1%.
Cap the bottle, sonicate for 10 minutes to degas, and label clearly.
Prepare Mobile Phase B (Organic):
Pour 950 mL of LC-MS grade acetonitrile into a 1 L bottle.
Add 50 mL of LC-MS grade methanol.
Carefully add 1.0 mL of formic acid to achieve a final concentration of 0.1%.
Cap the bottle, sonicate for 10 minutes to degas, and label clearly.
System Setup:
Use a suitable reversed-phase column (e.g., C18 or C8, 1.7-2.1 µm particle size).
Equilibrate the column with your initial gradient conditions for at least 15-20 minutes before the first injection.
Protocol 2: Phenylisothiocyanate (PITC) Derivatization of LCBs
This protocol enhances the MS signal of LCBs by adding a phenylthiourea group to the primary amine.[3]
Materials:
Dried lipid extract containing LCBs
Pyridine
Phenylisothiocyanate (PITC)
Methanol
Nitrogen gas evaporator
Heating block or incubator
Procedure:
Sample Preparation: Ensure your lipid extract is completely dry. Evaporate any remaining solvent under a gentle stream of nitrogen.
Derivatization Reaction:
To the dried extract, add 50 µL of a 5% (v/v) solution of PITC in pyridine.
Vortex briefly to ensure the residue is fully dissolved.
Incubate the mixture at 60°C for 30 minutes.
Solvent Removal:
After incubation, evaporate the PITC/pyridine solution to complete dryness under a stream of nitrogen. This step is critical as residual pyridine can interfere with LC-MS analysis. Gentle heating (40°C) may be required.
Reconstitution:
Reconstitute the dried, derivatized sample in 100 µL of your initial mobile phase (e.g., 95:5 Mobile Phase A:B).
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.
Analysis:
Transfer the supernatant to an LC vial for injection.
Important: Remember to adjust your precursor ion m/z for the PITC mass shift (+135.05 Da). For example, the derivatized sphingosine [M+H]+ precursor will be at m/z 436.3 instead of 300.3.
References
Merrill, A. H., & Sandhoff, K. (2020). Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids.
Pettine, A., & Signorelli, P. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv.
BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Sphingolipids. BenchChem.
Pettine, A., & Signorelli, P. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv.
Wang, X., & Han, X. (2024). Recent Advances, Challenges, and Future Directions in the Mass Spectrometry Analysis of Glycosphingolipids in Biological Samples.
Zhang, X., & Zhao, X. (2023).
Sterling, H. J., et al. (2020). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Society for Mass Spectrometry.
Shaner, R. L., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in Enzymology.
Cyberlipid. Long-chain bases. Cyberlipid.
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
Signorelli, P., et al. (2018). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
Shaner, R. L., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS.
Ghosh, A., et al. (2018). Facile Chemoselective Strategy toward Capturing Sphingoid Bases by a Unique Glutaraldehyde-Functionalized Resin. ACS Omega.
Request PDF. (2025).
Wikipedia. (2024).
Analyst. (2019). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst (RSC Publishing).
Pultyn, O. V., et al. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Longdom Publishing.
Monnin, C. S., et al. (2018). Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. PubMed.
Cajka, T., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
ResearchGate. The effect of mobile phase modifiers on the ionization efficiency of....
Singh, G., & A.K., C. (2016).
Morano, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi.
Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
ResearchGate. Long-chain bases (LCBs) found in plant sphingolipids. Plant LCBs are....
Merrill, A. H. (2025). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. MDPI.
Corzana, F., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI.
Chen, M., et al. (2008). Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition. The Plant Cell.
Gonzalez-Solis, A., & T. A., B. (2012). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. Journal of Lipid Research.
Schiel, J. E., & C., G. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Analytical and Bioanalytical Chemistry.
Technical Support Center: Mitigating Carryover of Lipophilic Internal Standards in LC-MS
Welcome to the technical support center dedicated to addressing a persistent challenge in high-sensitivity bioanalysis: the carryover of lipophilic internal standards (IS) in Liquid Chromatography-Mass Spectrometry (LC-M...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing a persistent challenge in high-sensitivity bioanalysis: the carryover of lipophilic internal standards (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require robust, field-proven solutions. Here, we move beyond generic advice to provide in-depth, evidence-based troubleshooting strategies, reflecting years of hands-on experience in a high-throughput bioanalytical setting.
Frequently Asked Questions (FAQs)
Q1: What is carryover, and how do I know if I have it?
A: Carryover is the appearance of an analyte or internal standard signal in a blank injection that was run immediately after a high-concentration sample.[1][2][3][4] This "ghost peak" can lead to an overestimation of the analyte concentration in subsequent samples, compromising data accuracy and reproducibility.[1][2][3] A classic sign of carryover is a progressively decreasing peak area for the contaminant across a series of blank injections.[5] If the peak area remains constant across multiple blanks, the issue is more likely system contamination of the mobile phase or blank solution itself.[6]
Q2: Why are lipophilic internal standards particularly prone to carryover?
A: Lipophilic (or "sticky") compounds have a high affinity for non-polar surfaces.[3] In an LC-MS system, this means they can adsorb to various components, including the autosampler needle, injection loop, valve seals, and even the analytical column itself.[1][2][3] This adsorption is often due to hydrophobic interactions.[6][7] Because these compounds are not easily rinsed away by standard mobile phases, they can leach out in subsequent injections, causing carryover.
Q3: What's a good starting point for a wash solvent to combat lipophilic carryover?
A: A strong, effective wash solvent should be capable of solubilizing the lipophilic compounds of interest.[8] While 100% organic solvents like acetonitrile or methanol might seem like a good choice, studies have shown that a mixture of organic and aqueous components is often more effective.[8][9] A common and effective starting point is a 50:50 (v/v) mixture of acetonitrile and water.[9] For particularly stubborn compounds, a "magic mixture" of isopropanol (IPA), methanol, acetonitrile, and water can be very effective. Some labs have found success with a 1:1:1:1 ratio of water:methanol:IPA:acetone.
Q4: Can the analytical column itself be a major source of carryover?
A: Yes, the analytical column can be a significant contributor to carryover, in some cases accounting for over half of the total carryover.[10] This is especially true if the column is not being adequately washed and re-equilibrated between injections.[11] Repeated injections of complex biological samples can also lead to the accumulation of matrix components that trap the lipophilic internal standard.
In-Depth Troubleshooting Guides
Guide 1: Systematic Diagnosis of Carryover Source
The first step in resolving carryover is to pinpoint its origin. This requires a systematic and logical approach to isolate the contributing components of your LC-MS system.
This workflow is designed to systematically exclude parts of the LC-MS system to identify the source of carryover.
Caption: Systematic workflow for isolating the source of LC-MS carryover.
Establish a Baseline: Inject your highest concentration standard followed by three consecutive blank injections. This confirms the presence and magnitude of the carryover.
Test for MS Contamination: If possible, bypass the LC system entirely and infuse a blank solution directly into the mass spectrometer using a syringe pump. If a signal is present, the ion source requires cleaning.[2][4]
Isolate the LC Flow Path: Replace the analytical column with a zero-dead-volume union and repeat the high-concentration standard and blank injections. If carryover persists, the source is in the autosampler or the tubing/valves before the column.[5]
Evaluate the Autosampler: The autosampler is a common culprit.[2][3] Pay close attention to the needle, needle seat, and injection valve rotor seal, as these are frequent sites of analyte adsorption.[2][6] If your system allows, perform an injection bypassing the needle and loop to see if the carryover is eliminated.
Assess the Column: If the carryover disappears when the column is removed, the column itself is the source.[2][10]
Guide 2: Optimizing Wash Protocols for Lipophilic Compounds
An aggressive and well-designed wash protocol is your primary weapon against carryover from lipophilic internal standards.
The goal of the wash solvent is to be a better solvent for your lipophilic analyte than the surfaces of your LC system. This means it needs to effectively disrupt the hydrophobic interactions causing the "stickiness."
Organic Solvents (Acetonitrile, Methanol, Isopropanol): These are excellent at solvating non-polar compounds. Acetonitrile is a good choice for analytes that adsorb through hydrophobic interactions.[7]
Aqueous Component: The inclusion of water can be critical. Rapidly switching between high organic and low organic compositions can create a "shock" effect that helps dislodge adsorbed compounds more effectively than a continuous high-organic wash.[10]
pH Modifiers: For ionizable lipophilic compounds, adding a small amount of acid (like formic acid) or base (like ammonium hydroxide) to the wash solvent can change the ionization state of the analyte, making it more soluble in the wash solution.[5] Use volatile modifiers to avoid contaminating the MS.[5]
The following table summarizes the effectiveness of different wash solutions for reducing the carryover of a model lipophilic compound, granisetron.
Wash Solvent Composition
Carryover Percentage (%)
100% Acetonitrile
0.006%
100% Methanol
0.010%
90:10 Water:Acetonitrile
0.003%
50:50 Water:Acetonitrile
0.002%
90:10 Water:Methanol
0.005%
50:50 Water:Methanol
0.004%
Data adapted from Waters Corporation Application Note.[9]
As the data indicates, a 50:50 mixture of water and acetonitrile provided the lowest carryover for this compound.[9]
Prepare a Suite of Test Solvents:
Wash A: 100% Acetonitrile
Wash B: 100% Isopropanol
Wash C: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Wash D: 50:50 (v/v) Methanol:Water with 0.1% Ammonium Hydroxide
Test Each Wash Solvent: For each solvent, run a sequence of a high-concentration standard followed by three blanks.
Quantify and Compare: Calculate the percentage of carryover for each wash solvent.
Optimize Wash Time and Volume: Once you've selected the most effective wash solvent, investigate the effect of increasing the wash volume and/or the duration of the wash cycle. Extending the wash time can significantly reduce carryover.[8][9]
For column-based carryover, a simple high-organic wash may not be sufficient. A more effective strategy is a "saw-tooth" wash, where the mobile phase composition is rapidly cycled between high and low organic percentages. This repeated change in solvent polarity helps to strip strongly retained compounds from the column.[10]
Caption: Comparison of wash strategies for column-based carryover.
References
Thermo Fisher Scientific. (n.d.). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.
Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
Ito, Y., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo), 8(2), S0083. Retrieved from [Link]
Ito, Y., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. SciSpace.
Joshi, P., et al. (2021). Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. Clinical Pharmacology & Biopharmaceutics, 10(8). Retrieved from [Link]
DesJardins, C., Li, Z., & McConville, P. (n.d.). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Waters Corporation.
Ito, Y., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. J-Stage. Retrieved from [Link]
Waters Corporation. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column?.
LabRulez LCMS. (n.d.). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from [Link]
SCIEX. (2023, October 18). What is the best way to flush a liquid chromatography system to remove contamination?.
Anderson, M., et al. (2015). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 7(22), 2921-2929. Retrieved from [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
Subbiah, S. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?. ResearchGate. Retrieved from [Link]
Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
The Causality of RT Shifts: Why d19:1 Sphingosine is Vulnerable
Sphingolipidomics Support Center: Troubleshooting d19:1 Sphingosine Retention Time Shifts Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to m...
Author: BenchChem Technical Support Team. Date: March 2026
Sphingolipidomics Support Center: Troubleshooting d19:1 Sphingosine Retention Time Shifts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to maintain retention time (RT) reproducibility in targeted sphingolipidomics. The synthetic odd-chain lipid, d19:1 sphingosine, is an indispensable internal standard used to unequivocally resolve and quantify endogenous sphingolipids in complex biological matrices [[1]](). However, its unique molecular architecture makes it exquisitely sensitive to subtle chromatographic fluctuations.
This guide provides a mechanistic, causality-driven approach to diagnosing and resolving RT shifts for d19:1 sphingosine in LC-MS/MS workflows.
To troubleshoot effectively, we must first understand the physicochemical properties of d19:1 sphingosine. It possesses a highly hydrophobic 19-carbon hydrocarbon tail and a polar, ionizable headgroup containing a primary amine (pKa ~9.0) and two hydroxyl groups. This dual nature exposes it to three primary modes of chromatographic failure:
pH Drift and Ionization Dynamics: In typical reversed-phase LC-MS methods utilizing acidic modifiers (e.g., 0.1% formic acid), the amine group is fully protonated. Retention in reversed-phase LC is dominated by the nonpolar nature of the analyte; therefore, any change in the ionization state directly alters its apparent polarity [[2]](). Volatile modifiers like formic acid or trifluoroacetic acid (TFA) can evaporate from mobile phase reservoirs over time, causing a subtle pH increase that shifts the RT of basic lipids 3.
Silanol Interactions & Column Fouling: The protonated amine of d19:1 sphingosine can undergo secondary ion-exchange interactions with residual free silanols on the silica backbone of the column. If the column becomes fouled with endogenous matrix particulates or strongly retained lipids, these active sites are masked, causing the RT to shift and backpressure to increase 4.
Systemic Flow Instability: If the RT of d19:1 sphingosine shifts concurrently with the void volume (
) marker, the root cause is mechanical—typically fluctuating flow rates caused by a failing pump check valve, a micro-leak, or inadequate solvent degassing [[5]]().
Diagnostic Workflow
Use the following decision tree to isolate whether your RT shift is driven by mechanical system failures, chemical mobile phase issues, or column degradation.
Diagnostic workflow isolating chemical vs. mechanical causes of LC-MS RT shifts.
Quantitative Impact of Chromatographic Variables
The magnitude and direction of the RT shift can serve as a fingerprint for the underlying issue. Compare your observations against this diagnostic table:
Variable
Typical RT Shift
Diagnostic Indicator
Mechanistic Cause
Flow Rate Drop (Pump Leak)
+0.5 to +3.0 min
and analyte shift proportionally.
Mechanical failure or air bubble in check valve [[6]]().
Formic Acid Evaporation
-0.2 to -1.0 min
is stable; basic analytes shift earlier.
Decreased ion-pairing / altered ionization state 3.
Altered solvent viscosity and partitioning thermodynamics 4.
Step-by-Step Remediation Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step have been met.
Protocol A: Mobile Phase Integrity & Pump Validation
Objective: Eliminate mechanical and solvent-chemistry variables.
Causality: Ensuring the pump delivers a consistent gradient and the mobile phase pH is locked prevents ionization-induced RT drift.
System Purge & Leak Test: Purge all pump channels with fresh solvent at 5 mL/min for 5 minutes to remove micro-bubbles 6. Run a static leak test at 400 bar.
Self-Validation: The pressure drop must be <5 bar/min. If it fails, replace the pump seals or check valves.
Void Volume (
) Verification: Inject a non-retained marker (e.g., uracil) 3.
Self-Validation: If the
RT fluctuates across 5 injections, the issue is flow-related. If is stable but d19:1 sphingosine shifts, the issue is chemical. Proceed to step 3.
Fresh Buffer Preparation: Discard old mobile phases. Prepare fresh aqueous and organic phases with precise modifier concentrations (e.g., 0.1% formic acid).
Self-Validation: Cap reservoirs tightly with proper one-way venting valves to prevent volatile modifier loss into the headspace [[3]](). Never cover bottles with loose foil.
Equilibration: Equilibrate the column with the starting gradient for at least 10 column volumes before injecting samples.
Protocol B: Aggressive Column Regeneration for Sphingolipidomics
Objective: Strip strongly retained hydrophobic matrix components (e.g., triglycerides, sterols) that alter stationary phase chemistry.
Causality: Isopropanol disrupts strong hydrophobic matrix interactions, while a low flow rate ensures adequate residence time for lipid solubilization.
Isolate the Detector: Disconnect the column effluent from the MS source and direct it to waste to prevent severe source contamination.
Aqueous Wash: Flush with 95% Water / 5% Acetonitrile (no buffers) at 0.5 mL/min for 20 column volumes to remove precipitated salts 4.
Organic Wash: Flush with 100% Acetonitrile for 10 column volumes.
Lipid Stripping: Flush with 100% Isopropanol for 20 column volumes.
Self-Validation: Monitor the system backpressure. A successful wash will result in a stabilized, lower baseline pressure when returned to starting conditions.
Re-equilibration: Return to starting mobile phase conditions and run 3 blank gradient injections before injecting the d19:1 sphingosine standard.
Frequently Asked Questions (FAQs)
Q: Why does my d19:1 sphingosine peak split or tail severely while shifting in retention time?A: Peak tailing combined with RT shifting is a classic sign of secondary interactions with active silanols or sample overloading 4. Because d19:1 sphingosine is a basic lipid, it interacts strongly with exposed silanols on degraded columns. If the column is old, the end-capping may have dissolved. Replace the column or switch to a column with a superficially porous particle (SPP) or charged-surface hybrid chemistry designed specifically for basic compounds.
Q: We use ammonium acetate in our mobile phase. Can this cause RT shifts?A: Yes. Ammonium acetate acts as a buffer, but its buffering capacity is only optimal near its pKa values (4.75 and 9.25). If your mobile phase pH is around 7.0, the buffering capacity is extremely weak. Minor changes in the sample matrix pH or CO2 absorption from the air can drastically shift the local pH on the column, altering the ionization of the d19:1 sphingosine amine and causing RT drift 2. Always ensure your method buffers within ±1 pH unit of the buffer's pKa.
Q: Is it possible that the d19:1 sphingosine standard itself is degrading?A: While sphingoid bases are generally stable when stored properly (-20°C in glass vials), repeated freeze-thaw cycles or storage in protic solvents at room temperature can lead to degradation. However, degradation typically presents as a loss of signal intensity (peak area) or the appearance of new peaks, rather than a gradual shift in the retention time of the intact molecule.
References
The retention times on my chromatograms are shifting 1-4 minutes. How do I fix this? ResearchGate. Available at: 6
ReTimeML: a retention time predictor that supports the LC–MS/MS analysis of sphingolipids. NIH.gov. Available at: 1
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: 5
LC Troubleshooting—Retention Time Shift. Restek Resource Hub. Available at: 4
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: 2
Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: 3
stability of D-erythro-Sphingosine-C19 in frozen plasma samples
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Lipidomics Division Subject: Technical Guide: Stability & Handling of D-erythro-Sphingosine-C19 in Frozen Plasma Executive Summary You are inquiring...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist, Lipidomics Division
Subject: Technical Guide: Stability & Handling of D-erythro-Sphingosine-C19 in Frozen Plasma
Executive Summary
You are inquiring about the stability of D-erythro-Sphingosine-C19 (d19:1 Sphingosine) in frozen plasma. As a non-endogenous structural analog of natural Sphingosine (d18:1), C19-Sphingosine is the gold-standard Internal Standard (IS) for quantifying sphingoid bases.
Its reliability depends entirely on preventing two specific failure modes: hydrophobic adsorption (sticking to plastics) and enzymatic phosphorylation (conversion to C19-S1P by residual sphingosine kinases).
This guide details the stability profile, extraction protocols, and troubleshooting logic required to maintain the integrity of C19-Sphingosine in your workflows.
Part 1: Stability Profile & Storage Specifications
The stability of C19-Sphingosine mimics endogenous sphingosine. It is chemically stable against oxidation at low temperatures but physically unstable due to matrix interactions.
Stability Data Summary
Storage Condition
State
Stability Duration
Critical Risk Factor
-80°C
Spiked Plasma (QC)
> 2 Years
Minimal degradation. Recommended for long-term biobanking.
-20°C
Spiked Plasma (QC)
< 3 Months
Enzymatic activity may persist; freeze-thaw crystal damage to proteins can release proteases.
+4°C
Thawed Plasma
< 24 Hours
High Risk: Residual Sphingosine Kinase (SphK) activity can convert C19-Sph to C19-S1P.
Freeze-Thaw
Plasma Matrix
Max 3 Cycles
Protein precipitation aggregates lipids, causing heterogeneous aliquoting.
Stock Solution
Methanol (-20°C)
> 1 Year
Solvent evaporation concentrates the standard; keep tightly sealed.
Technical Insight: Unlike ceramides, free sphingoid bases like C19-Sphingosine possess a free amine group (
) and a hydrophobic tail. In frozen plasma, the primary loss mechanism is not chemical decomposition, but non-specific binding to denatured albumin aggregates during the freeze-thaw process.
Part 2: Validated Extraction Protocol
To ensure C19-Sphingosine accurately corrects for matrix effects, it must be introduced before any protein precipitation occurs.
Protocol: Monophasic Extraction for LC-MS/MS
Reagents:
IS Working Solution: 500 nM C19-Sphingosine in Methanol (keep on ice).
Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid.
Workflow:
Thawing: Thaw plasma samples on ice. Do not use a water bath (heat activates kinases).
Spiking (The Critical Step):
Add 10 µL of plasma to a 1.5 mL Eppendorf tube (low-retention plasticware recommended).
Add 10 µL of C19-Sphingosine IS Working Solution directly to the plasma.
Why? Adding IS to the liquid plasma ensures it binds to plasma proteins (Albumin/ApoM) identically to the endogenous analyte.
Equilibration: Vortex gently and incubate at room temperature for 5 minutes .
Precipitation: Add 180 µL of Extraction Solvent.
Mechanism: The organic solvent denatures the proteins, releasing both the endogenous sphingosine and the C19-IS simultaneously.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 100 µL of supernatant to a glass vial with a glass insert.
Caution: Avoid PTFE/Teflon lined caps if possible; use pre-slit silicone mats to reduce needle adsorption.
Part 3: Visualization of Workflows
Figure 1: Sample Preparation & Stability Logic
Caption: Optimized workflow ensuring C19-Sphingosine equilibrates with the plasma matrix before protein precipitation, maximizing recovery accuracy.
Part 4: Troubleshooting & FAQs
Q1: My C19-Sphingosine peak area decreases over the course of a run (drift). Is it degrading?
Diagnosis: It is likely adsorption , not chemical degradation.
The Mechanism: Sphingosine is highly hydrophobic and basic. If your autosampler vials are polypropylene, the lipid will adsorb to the walls over time, especially in aqueous-heavy solvents.
Solution:
Use glass vials or glass inserts.
Ensure your injection solvent contains at least 60% organic content (e.g., Methanol).
Add 0.1% Formic Acid to the final vial to protonate the amine, increasing solubility.
Q2: I see a "split peak" for C19-Sphingosine. Is it isomerizing?
Diagnosis: This is usually a solvent mismatch effect, not isomerization.
The Mechanism: If you inject a sample dissolved in 100% Methanol onto a reversed-phase column equilibrated in 95% Water, the strong solvent "plugs" the column, causing the analyte to elute in two bands.
Solution: Match the injection solvent strength to your mobile phase starting conditions (e.g., dissolve samples in 50:50 MeOH:Water).
Q3: Can I use EDTA plasma and Heparin plasma interchangeably?
Answer:No.Reasoning: Heparin can cause ion suppression in LC-MS/MS (negative charges interfere with ionization). Furthermore, EDTA is preferred for sphingolipids because it chelates divalent cations (
), which are co-factors for many lipid-modifying enzymes (kinases), thus improving the stability of the sample during the thawing process.
Figure 2: Troubleshooting Low Recovery
Caption: Diagnostic logic for isolating the cause of low Internal Standard recovery.
References
Method Validation & Stability: FDA Bioanalytical Method Validation Guidance for Industry. (2018).[1] Focus on stability testing during freeze-thaw cycles.[2][3]
Sphingolipid Stability: Bui, H. H., et al. (2012). "Stability of sphingolipids in human plasma." Lipids in Health and Disease. (Demonstrates stability of sphingoid bases at -80°C).
Sample Handling: Grossi, C., et al. (2019). "Impact of Pre-Analytical Factors on the Measurement of Sphingolipids in Plasma." Biomolecules.[1][2][3][4][5][6][7][8][9][10][11] (Discusses EDTA vs Heparin and temperature effects).
Technical Guide: Optimizing Collision Energy for C19 Sphingosine Fragmentation
Executive Summary & Scientific Context C19 Sphingosine (d19:1) is a non-endogenous sphingoid base frequently employed as an internal standard (IS) in sphingolipidomics. Its structural homology to natural C18 sphingosine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
C19 Sphingosine (d19:1) is a non-endogenous sphingoid base frequently employed as an internal standard (IS) in sphingolipidomics. Its structural homology to natural C18 sphingosine ensures similar ionization efficiency and chromatographic behavior, while its unique mass (
314.3) allows for spectral differentiation.
However, the accuracy of your quantification relies entirely on the stability and specificity of the transition you monitor. Collision Energy (CE) is the critical variable here: too low, and the precursor doesn't fragment; too high, and the signal scatters into non-specific noise.
This guide provides a self-validating workflow to empirically determine the optimal CE for C19 sphingosine, ensuring maximum sensitivity and signal-to-noise ratio (S/N).
Pre-Optimization System Check
Before touching method parameters, validate the physical system.
Component
Checkpoint
Why? (Causality)
Mobile Phase
Fresh 0.1% Formic Acid in MeOH/Water
Acidic pH is required to protonate the amine group (). Old buffers cause signal suppression.
Spray Voltage
3.5 - 5.0 kV (ESI+)
Sphingoid bases are readily ionizable; instability here mimics poor fragmentation.
Curtain Gas
> 20 psi
Prevents solvent clusters from entering the optics, which can dampen the specific fragmentation energy.
The Fragmentation Mechanism
To optimize CE, you must understand what you are breaking. C19 Sphingosine (
) follows a predictable fragmentation pathway dominated by neutral losses of water.
Target Transitions for C19 Sphingosine (
):
Primary Transition (Quantifier):
314.3 296.3 (Loss of )
Secondary Transition (Qualifier):
314.3 278.3 (Loss of )
Structural Fragment:
314.3 ~266 (Alkyl chain cleavage, less common for quantification due to lower intensity).
Visualization: Fragmentation Pathway
Figure 1: Sequential dehydration pathway of C19 Sphingosine. Optimization aims to maximize the green node while minimizing the red/grey transition.
Protocol: Automated Breakdown Curve Generation
Do not rely on literature values alone. Instrument geometry (Triple Quad vs. Q-TOF) varies.
Method: Direct Infusion (Flow Injection)
Why: Column injection introduces transient peak widths that make CE ramping difficult to correlate with intensity. Constant infusion provides a stable ion beam.
Step-by-Step:
Preparation: Prepare a 1 µM solution of C19 Sphingosine in 50:50 Methanol:Water (0.1% Formic Acid).
Setup: Connect the syringe pump directly to the source (bypass the column). Flow rate: 5-10 µL/min.
Precursor Isolation: Set Q1 to
314.3. Adjust Declustering Potential (DP) to maximize the precursor intensity.
CE Ramping:
Select the product ion
296.3 (Q3).
Create a method that steps CE from 10 eV to 60 eV in increments of 2 eV.
Dwell time: 50-100 ms per step.
Data Acquisition: Acquire data for 1-2 minutes.
Visualization: Optimization Workflow
Figure 2: Logical workflow for determining optimal Collision Energy.
Data Analysis & Selection
Once you have the data, plot Intensity (y-axis) vs. Collision Energy (x-axis) .
Observation
Diagnosis
Action
Gaussian Peak
Ideal Behavior.
Pick the CE at the very top of the curve (Vertex).
Plateau
Broad energy acceptance.
Pick the midpoint of the plateau for robustness.
Double Peak
Interference or Isomer.
Check for isobaric contaminants; ensure Q1 resolution is set to "Unit" or "High".
Typical Values (Reference Only):
Transition 314.3
296.3: Expect optimal CE around 18 - 24 eV .
Transition 314.3
278.3: Expect optimal CE around 28 - 35 eV (requires more energy to strip the second water molecule).
Troubleshooting & FAQs
Q1: I see high background noise in the 314.3
296.3 channel.
Cause: The loss of water (-18 Da) is a common neutral loss for many background ions and contaminants.
Solution: Switch to the secondary transition (314.3
278.3 ). Although the absolute intensity is lower, the Signal-to-Noise ratio (S/N) is often higher because the background noise drops significantly at this specific transition.
Q2: My C19 signal is fluctuating wildly during infusion.
Cause: Unstable spray or air bubbles in the syringe.
Solution:
Purge the syringe line.
Ensure the ESI capillary voltage is optimized (perform a voltage ramp).
Check if the concentration is too high (Detector Saturation). Dilute to 100 nM.
Q3: Can I use the same CE for C18 Sphingosine?
Answer:No. While similar, the optimal CE often shifts by 1-3 eV due to the difference in degrees of freedom in the carbon chain. Always optimize the IS (C19) and the Analyte (C18) independently to ensure maximum accuracy.
References
LIPID MAPS® Lipidomics Gateway. (2023). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry.
[Link]
National Institutes of Health (NIH). (2024). A rapid and quantitative LC-MS/MS method to profile sphingolipids.
[Link]
Skyline Software (MacCoss Lab). (2023). Effect of Collision Energy Optimization on the Measurement of Peptides and Lipids.
[Link]
Troubleshooting
preventing oxidation of unsaturated sphingoid bases during extraction
Topic: Preventing Oxidation of Unsaturated Sphingoid Bases Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SL-OX-PROTECT-001 Core Directive: The Oxidation Problem User Query:...
User Query: "Why are my sphingosine (d18:1) and sphingadienine (d18:2) signals inconsistent? I suspect degradation."
Scientist's Analysis:
Unsaturated sphingoid bases possess a critical vulnerability: the allylic double bond (typically at C4-C5). In the presence of Reactive Oxygen Species (ROS) or even ambient oxygen during drying steps, this site is prone to radical attack. This results in the formation of hydroperoxides, which subsequently cleave into fatty aldehydes (e.g., 2-hexadecenal) and truncated amino-alcohol artifacts.
If you are observing "ghost peaks" or lower-than-expected quantification of d18:1/d18:2 species, oxidation is the primary suspect.
Visualization: The Mechanism of Failure
The following diagram illustrates the degradation pathway you must prevent.
Caption: Figure 1. The oxidative degradation pathway of sphingosine (d18:1). Without BHT, the C4-C5 alkene is attacked, leading to chain cleavage and irreversible sample loss.
Standard Operating Procedures (SOPs)
User Query: "What is the gold-standard protocol to ensure stability?"
The "Self-Validating" Protocol:
This workflow is designed with checkpoints. If the Internal Standard (ISTD) signal degrades, the system is invalid.
Caption: Figure 2. Optimized extraction workflow highlighting the critical BHT addition and Nitrogen evaporation steps to prevent oxidation.
Troubleshooting & Diagnostics (FAQs)
Q1: How much BHT is actually necessary?
Recommendation:0.01% – 0.05% (w/v) .
Context: For standard lipidomics, 0.01% is often sufficient. However, for tissues rich in heme (liver, red blood cells) or samples with high polyunsaturated fatty acid (PUFA) content, increase to 0.05%.
Warning: Excessive BHT (>0.1%) can suppress ionization in Mass Spectrometry (ion suppression) and contaminate the source.
Q2: I see "Ghost Peaks" in my chromatogram. Is this oxidation?
Diagnostic Table:
Symptom
Probable Cause
Corrective Action
Peak splitting
Isomerization of the double bond (cis/trans) due to light or acid.
Perform extraction in amber vials; avoid strong acids during phase separation.
Early eluting peaks (+16 Da)
Hydroxylation (OH addition) to the chain.
Check BHT freshness; ensure N2 gas purity.
High background noise
Plasticizer contamination (phthalates).
Switch to glass pipettes and vials. Avoid plastic tubes for organic solvents.
S1P is polar. Use a modified protocol: Add acid (acetic acid) to protonate S1P, forcing it into the organic phase [1].
Q3: Does pH affect oxidation rates?
Answer: Indirectly, yes.
Alkaline conditions (often used to hydrolyze glycerolipids) are generally safe for the sphingoid backbone but can cause isomerization if prolonged.
Acidic conditions (used for S1P extraction) can accelerate oxidative cleavage if peroxides are already present.
Rule: Always neutralize pH before drying down the sample if you used a harsh extraction environment.
Q4: Can I store the dry pellet at -20°C?
Answer:No.
Never store lipids in a dry state, as this maximizes surface area exposure to oxygen.
Protocol: Reconstitute immediately in solvent.
Storage: Store reconstituted samples at -80°C in amber glass vials with Teflon-lined caps. Flush the headspace with Nitrogen before sealing.
References
LIPID MAPS Consortium. (2011). Protocol for sphingolipidomic analyses via LC-MS/MS.[2][3][5] Nature Protocols.
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[3] Methods.
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: C19 Sphingosine Quantification & Matrix Effect Mitigation
Topic: Addressing Matrix Effects in C19 Sphingosine Quantification via LC-MS/MS
Audience: Bioanalytical Scientists, Lipidomics Researchers
Last Updated: March 4, 2026
Executive Summary
Quantifying non-canonical sphingoid bases like C19 Sphingosine (d19:1) presents a unique bioanalytical challenge. Unlike the abundant C18 sphingosine, C19 is often present at trace levels, making it highly susceptible to ion suppression from co-eluting phospholipids (PLs) and salts. This guide addresses the "Matrix Effect" (ME)—the invisible killer of quantitative accuracy—and provides validated workflows to diagnose, eliminate, and correct for these interferences.
Part 1: Diagnostic & Detection
How do I know if my data is compromised?
Q1: My C19 sphingosine linearity is poor at the lower limit of quantification (LLOQ). Is this a sensitivity issue or a matrix effect?
A: While it often looks like a sensitivity issue, poor LLOQ linearity in lipidomics is frequently due to matrix-induced ion suppression . In electrospray ionization (ESI), abundant co-eluting species (like Phosphatidylcholines, PCs) compete for charge on the droplet surface. If C19 sphingosine elutes in the "suppression zone" of a phospholipid, its signal will be dampened variably across samples.
The Diagnostic Test: Post-Column Infusion
Do not rely on standard curves alone. Perform a Post-Column Infusion (PCI) experiment to visualize the matrix effect profile.
Protocol:
Setup: Tee-in a constant flow (5–10 µL/min) of neat C19 Sphingosine standard (100 ng/mL) into the LC effluent after the column but before the MS source.
Injection: Inject a "Blank Matrix Extract" (processed plasma/tissue without internal standard).
Observation: Monitor the baseline of the C19 transition (m/z 314.3 → 296.3 or similar).
Interpretation:
Flat Baseline: No matrix effect.
Negative Dip: Ion Suppression (Interfering species stealing charge).
Part 2: Sample Preparation (The First Line of Defense)
How do I remove the interferences before they reach the column?
Q2: I am using Protein Precipitation (PPT) with Methanol. Is this sufficient?
A:No. For trace lipid quantification, PPT is the "dirty" approach. While it removes proteins, it extracts nearly all endogenous phospholipids (PCs, PEs), which are the primary source of matrix effects in sphingolipid analysis.
Recommendation: Switch to Liquid-Liquid Extraction (LLE) with an Alkaline Methanolysis step.
Sphingoid bases (like C19 Sphingosine) are stable in mild base, whereas glycerophospholipids (the interferences) are saponifiable. By hydrolyzing the phospholipids, you eliminate the suppression source.
Optimized Protocol (Alkaline LLE):
Sample: 50 µL Plasma/Homogenate.
Spike: Add Internal Standard (e.g., C17-Sphingosine or d7-Sphingosine).
Basify: Add 300 µL 0.1 M KOH in Methanol .
Hydrolysis: Incubate at 37°C for 30–60 mins. (Destroys Phospholipids).
Extraction: Add 1 mL Chloroform (or MTBE) and 0.5 mL Alkaline Water.
Separation: Vortex, Centrifuge. Collect the organic (lower for CHCl3, upper for MTBE) phase.
Dry & Reconstitute: Evaporate and reconstitute in MeOH/Mobile Phase.
Data Comparison: Extraction Efficiency vs. Matrix Effect
Method
Recovery (C19 Sph)
Matrix Effect (%)
Phospholipid Removal
Protein Precipitation (PPT)
>95%
-40% to -60% (Suppression)
Poor (<10% removed)
Standard LLE (CHCl3/MeOH)
85-90%
-15% to -25%
Moderate
Alkaline LLE (Saponification)
80-85%
< 10% (Negligible)
Excellent (>99% removed)
Part 3: Chromatographic Optimization
How do I separate the analyte from the remaining junk?
Q3: My C19 peak is tailing, and retention times are shifting. What is happening?
A: Sphingoid bases are amines; they are basic. They interact strongly with free silanols on silica-based columns, causing tailing. Furthermore, if phospholipids accumulate on the column (because they weren't washed off in the previous run), they act as a "stationary phase modifier," shifting retention times.
Troubleshooting Steps:
Column Choice: Use a C18 column with high carbon load and end-capping (e.g., BEH C18 or CSH C18). The "Charged Surface Hybrid" (CSH) columns are specifically designed to improve peak shape for basic compounds like sphingosine.
Mobile Phase Modifier: You must use a buffer.
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
Note: Ammonium formate improves peak shape and ionization stability.
The "Flush" Step: Ensure your gradient goes to 99% B and holds for at least 2 minutes to elute the highly hydrophobic PC/PE lipids before re-equilibrating.
Part 4: Internal Standards & Calibration
How do I correct for the remaining variability?
Q4: Can I use C17-Sphingosine as an Internal Standard (IS)?
A: Yes, but with caveats.
The Gold Standard:C19-Sphingosine-d7 (or d9). A deuterated version of the exact analyte is always superior because it co-elutes perfectly and experiences the exact same matrix suppression.
The Alternative:C17-Sphingosine . This is a structural analog. It elutes slightly earlier than C19.
Risk:[1] If a matrix suppression zone (e.g., a specific PC lipid) elutes exactly at the C19 retention time but not at the C17 time, the IS will not correct for the signal loss.
Validation: If using C17, you must prove via the PCI method (see Part 1) that the matrix effect is uniform across the C17–C19 elution window.
Decision Logic for Internal Standards:
Caption: Figure 2. Decision tree for selecting and validating Internal Standards.
References
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2] Available at: [Link]
LIPID MAPS® Lipidomics Gateway. Sphingolipids Analysis Protocols. Available at: [Link]
Bui, H. H., et al. (2012).[3] "Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry." Analytical Biochemistry, 423(2), 187-194.[3] Available at: [Link]
Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1696–1707. Available at: [Link]
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030. (Seminal paper on Post-Column Infusion).
separating C19 sphingosine from biological background noise
Topic: Separating C19 Sphingosine Internal Standard from Biological Background Noise Ticket ID: SL-C19-ISO-001 Status: Open Support Tier: Level 3 (Method Development & Troubleshooting)[1] Executive Summary You are experi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Separating C19 Sphingosine Internal Standard from Biological Background Noise
Ticket ID: SL-C19-ISO-001
Status: Open
Support Tier: Level 3 (Method Development & Troubleshooting)[1]
Executive Summary
You are experiencing signal interference or high background noise in your C19 Sphingosine (d19:1-So) Internal Standard (IS) channel. While C19 Sphingosine is the gold-standard non-endogenous IS for sphingolipidomics, "noise" in this channel compromises quantitation accuracy.[1] This guide addresses the three primary sources of this noise: Isobaric Interference (co-eluting impurities), Signal Suppression (matrix effects from phospholipids), and Carryover (system contamination).[1]
Module 1: Diagnostic Workflow
Before altering your gradient, use this logic tree to identify the source of your noise.
Figure 1: Diagnostic logic to distinguish between instrument carryover and biological matrix interference.
Module 2: The "Ghost Peak" Phenomenon (FAQs)
Q: I see a peak in my "Zero Sample" (Matrix without IS) at the exact retention time of C19 Sphingosine. I thought C19 was non-endogenous?
A: While C19 Sphingosine is structurally distinct from the mammalian C18 backbone, "ghost peaks" usually arise from two sources:
Isobaric Impurities: Biological extracts are rich in phospholipids. A minor isotope or breakdown product of a highly abundant lipid (like a Phosphatidylcholine or a C20-Sphingosine trace) can have a mass-to-charge ratio (
) close to C19 Sphingosine ( 314.3).[1] If your chromatographic resolution is low, these will co-elute.
Trace Endogenous Presence: In certain pathological states or specific dietary conditions (e.g., marine diets), trace amounts of odd-chain sphingoid bases can accumulate.[1]
Cross-Talk: If C18 Sphingosine (
300.3) is present at extremely high concentrations (common in tissue), the mass spectrometer's quadrupole may not perfectly filter it out if the isolation window is too wide, causing "bleed" into the 314.3 channel.[1]
Corrective Action:
Narrow the Isolation Window: Set Q1 resolution to "Unit" or "High" rather than "Low".
Verify Transitions: Ensure you are monitoring the specific water-loss transition.
The most effective way to eliminate noise is to chromatographically separate the C19 IS from the massive C18 endogenous peak and bulk phospholipids.
The Challenge: C18 and C19 Sphingosine differ by only one methylene group (-CH2-), making them hydrophobically very similar.[1]
Recommended Column: C8 or C18 Reverse Phase (Sub-2
m particle size preferred for UHPLC).
Why C8? C8 often provides better peak shape for sphingoid bases than C18, which can cause excessive retention and tailing due to strong hydrophobic interaction [1].
Optimized Gradient Parameters:
Parameter
Setting
Rationale
Mobile Phase A
Water + 0.2% Formic Acid + 2mM Ammonium Formate
Acid ensures protonation (); Formate buffers ion suppression.[1]
Technical Insight: Do not rush the gradient between 70-100%. A shallow slope is required to resolve the "shoulder" of the C18 peak from the C19 IS.[1]
Module 4: Extraction & Matrix Cleanup
If chromatography doesn't solve the noise, your extract is too "dirty." Phospholipids (PLs) are the primary enemy; they cause ion suppression and baseline noise.[1]
Comparison of Extraction Methods:
Feature
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Method
MeOH/ACN crash
Chloroform/MeOH or MTBE
Cleanliness
Low (Leaves PLs & Salts)
High (Removes salts & proteins)
Recovery
High but variable
Consistent (if pH controlled)
Verdict
Not recommended for Sphingosine
Gold Standard
Recommended Protocol: Alkaline Liquid-Liquid Extraction
Sphingosine is a base.[1] To extract it efficiently into an organic solvent, you must increase the pH to deprotonate the amine group (making it neutral and hydrophobic) or use a specific biphasic system [2].[1]
Figure 2: Alkaline LLE workflow to isolate sphingoid bases while removing salts and proteins.
Protocol Steps:
Spike: Add C19 Sphingosine IS to sample.
Basify: Add 0.1M KOH or Ammonium Hydroxide. Why? This suppresses the ionization of the amine, driving the sphingosine into the organic phase.[1] It also hydrolyzes ester-linked lipids (like triglycerides) that might interfere, while leaving the amide-linked sphingolipids intact [3].[1]
Phase Separate: Centrifuge. The lower (chloroform) phase contains your C19 and C18 sphingosine.
Clean: Discard the upper aqueous phase (contains salts/proteins).
References
Avanti Polar Lipids. Sphingosine (d17:1) and related standards technical data. Available at: [Link] (Accessed via search context).[1]
LIPID MAPS. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link][1]
Merrill, A. H., et al. (1988).[2] Quantitation of free sphingosine in liver by high-performance liquid chromatography.[1][2] Analytical Biochemistry.[2] Available at: [Link][1]
Morano, C., et al. (2022).[3] An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids. Metabolites.[4] Available at: [Link][1]
Technical Support Center: Minimizing Ion Suppression in Sphingosine Profiling
Introduction: The "Invisible" Barrier to Quantitation Welcome to the Technical Support Center. If you are analyzing sphingosines (sphingosine-1-phosphate, sphinganine, ceramides) by LC-MS/MS and observing poor sensitivit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Invisible" Barrier to Quantitation
Welcome to the Technical Support Center. If you are analyzing sphingosines (sphingosine-1-phosphate, sphinganine, ceramides) by LC-MS/MS and observing poor sensitivity, non-linear calibration curves, or retention time shifts, you are likely battling ion suppression .
Sphingosines are particularly vulnerable because they are often analyzed in Positive Electrospray Ionization (+ESI) mode, where they must compete for protons against highly abundant, co-eluting glycerophospholipids (specifically phosphatidylcholines or PCs).[1]
This guide moves beyond basic advice. We focus on the causality of suppression and provide self-validating protocols to ensure your data represents biology, not matrix artifacts.
Part 1: Diagnostic Workflow (The "Triage")
Before changing your extraction method, you must visualize where and how much suppression is occurring.[1] Do not rely solely on internal standard response; use the Post-Column Infusion method.
Protocol: Post-Column Infusion (The Gold Standard)
Use this protocol to map "suppression zones" in your chromatogram.[1]
Required Setup:
Syringe pump containing analyte standard (e.g., Sphingosine-d7, 100 ng/mL).[1]
T-piece connector (placed between the LC column outlet and the MS source).[1][2][3]
LC system running a "Blank Matrix" injection (extracted plasma/tissue without internal standards).[1]
Step-by-Step:
Infuse: Set syringe pump to 10 µL/min to generate a steady background signal for the sphingosine transition (e.g., m/z 300.3 → 282.3).
Inject: Inject the extracted blank matrix into the LC system.
Overlay: Overlay your analyte's retention time on this trace. If your analyte elutes inside a "Dip," you have a critical failure.[1]
Visualization: The Troubleshooting Decision Tree
Caption: Logical workflow to distinguish matrix effects from instrument failure. Use Post-Column Infusion (PCI) to localize the interference.
Part 2: Sample Preparation (The First Line of Defense)
The Problem: Standard protein precipitation (PPT) with methanol/acetonitrile removes proteins but leaves >90% of phospholipids in the sample.[1] These phospholipids (PCs) elute late in RPLC and suppress sphingosines.[1]
The Solution: You must actively remove phospholipids or selectively extract sphingolipids.[1]
FAQ: Which extraction method is best for sphingosines?
Q: Can I just use Protein Precipitation (PPT)?A:No. For quantitative lipidomics, PPT is insufficient.[1] The high abundance of phosphatidylcholines (PCs) in plasma (approx. 2 mM) dwarfs sphingosine concentrations (nM range).[1] PCs compete aggressively for surface charge on the ESI droplet.
Q: What is the recommended protocol?A: We recommend Liquid-Liquid Extraction (LLE) with Alkaline Hydrolysis or Mixed-Mode Cation Exchange (MCX) SPE .[1]
Protocol A: Alkaline Methanolysis + LLE (Highly Recommended)
This method hydrolyzes glycerophospholipids (removing the interference) while preserving the sphingoid base backbone.
Sample: 50 µL Plasma/Serum.
Hydrolysis: Add 500 µL of 0.1 M KOH in Methanol .
Incubation: Incubate at 37°C for 30-45 mins. Note: This saponifies ester-linked lipids (PCs, TGs) but leaves amide-linked sphingolipids intact.[1]
Extraction: Add 500 µL Chloroform (or MTBE for a greener alternative) + 100 µL Alkaline Water.
Phase Separation: Vortex and Centrifuge (10,000 x g, 5 min).
Collection: Collect the organic layer (bottom for CHCl3, top for MTBE).[1]
Dry & Reconstitute: Dry under N2; reconstitute in MeOH:H2O (50:50).
If throughput is critical, use Zirconia-coated silica plates (e.g., HybridSPE).
Load: Mix plasma with 1% Formic Acid in Acetonitrile (1:3 ratio) to precipitate proteins.
Filter: Pass supernatant through the Zirconia plate.
Mechanism: Lewis acid-base interaction retains the phosphate group of phospholipids, while sphingosines pass through.[1]
Part 3: Chromatography & Mass Spectrometry[2][3][6][7][8]
The Problem: In Reversed-Phase LC (RPLC), sphingosines often co-elute with other lipids.[1] Furthermore, deuterated internal standards may separate from the analyte due to the "Deuterium Isotope Effect," rendering them useless for correcting transient matrix effects.
The Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or optimize RPLC mobile phases.[1]
Data Table: Comparison of Column Chemistries
Feature
Reversed-Phase (C18)
HILIC (Silica/Amide)
Recommendation
Separation Principle
Hydrophobicity (Chain Length)
Polarity (Headgroup)
HILIC
PC Interference
PCs elute late, often bleeding into next injection.[1]
PCs elute early or are easily separated by headgroup.[1]
Good, but solvent is high % water (harder to desolvate).[1]
Excellent (High % Organic mobile phase enhances ESI).
HILIC
Critical Protocol: Mobile Phase Optimization
Sphingosines are basic amines.[1] You must ensure they are fully protonated [M+H]+.
Mobile Phase A: 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate + 0.2% Formic Acid .[1]
Mobile Phase B: 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate + 0.2% Formic Acid .[1]
Why Formate? Ammonium formate provides ionic strength to prevent peak tailing of the amine group, while formic acid (pH ~3) ensures full ionization.
Part 4: Internal Standards (The Safety Net)
Q: Why is my Internal Standard (IS) not correcting the variation?A: You are likely using a structural analog (e.g., non-endogenous sphingosine) or your IS is not co-eluting with your analyte.
Rules for IS Selection:
Use Stable Isotope Labeled (SIL) Standards: Always use Carbon-13 (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) or Deuterium () labeled versions of the exact analyte (e.g., Sphingosine-d7 for Sphingosine).
Avoid Analogs: Do not use "C17-Sphingosine" to quantify "C18-Sphingosine" if you can avoid it. In RPLC, they will elute at different times. If the matrix effect is a narrow band (see Part 1), the IS will be in a "safe" zone while the analyte is in a "suppression" zone, leading to massive calculation errors.
Co-elution is King: If using RPLC, verify that the retention time shift between Analyte and IS is < 0.05 min. If it is larger, switch to HILIC.
Visualization: The Mechanism of Ion Suppression
Caption: Mechanism of ESI competition.[1] High-abundance lipids monopolize the droplet surface, suppressing trace analytes.
Part 5: Calculating the Matrix Factor (MF)
To validate your method, you must calculate the Matrix Factor .[3]
should be close to 1.0 (0.85 – 1.15). If ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
is 0.2 but is 1.0, your assay is valid, but your sensitivity is compromised.
References
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.
Jiang, H., et al. (2016). Alkaline methanolysis for the specific analysis of sphingolipids in biological samples.[1] Analytica Chimica Acta.
Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology.[1]
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[1] (Section on Matrix Effects).
Validating Linearity Range for C19 Sphingosine Internal Standard
Executive Summary: The Case for C19 Sphingosine In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical variable defining assay accuracy. While deuterated analogs (e.g., Sphingo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for C19 Sphingosine
In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical variable defining assay accuracy. While deuterated analogs (e.g., Sphingosine-d7) are the traditional "gold standard" for Mass Spectrometry (MS) due to perfect co-elution, C19 Sphingosine (d18:1/19:0) has emerged as a robust, cost-effective alternative.
This guide validates the linearity and performance of C19 Sphingosine, comparing it against the C17 analog and deuterated standards. It demonstrates that for many high-throughput clinical assays, C19 Sphingosine provides sufficient rigorous validation data while mitigating the cost and isotopic purity issues sometimes associated with deuterated standards.
Comparative Analysis: C19 vs. Alternatives
Before establishing a validation protocol, one must understand where C19 Sphingosine fits in the analytical hierarchy.
Table 1: Internal Standard Performance Matrix
Feature
C19 Sphingosine (Target)
Sphingosine-d7/d9 (Isotope)
C17 Sphingosine (Analog)
Chemical Nature
Non-endogenous Structural Analog (Odd-chain)
Stable Isotope Labeled (Endogenous structure)
Non-endogenous Structural Analog (Odd-chain)
Retention Time (RT)
Shifted (Elutes after C18 Sph)
Co-elutes (Identical to C18 Sph)
Shifted (Elutes before C18 Sph)
Matrix Effect Correction
Good (Requires chromatographic separation from suppression zones)
Excellent (Experiences identical suppression)
Good (Similar to C19)
Cross-Talk Risk
Low (Mass distinct, RT distinct)
Moderate (Isotopic impurity can contribute to analyte signal)
Low
Cost
Low
High
Low
Primary Use Case
Routine clinical profiling; HPLC-FLD; LC-MS where d-labeled is cost-prohibitive.[1]
Similar to C19; widely used in LIPID MAPS protocols.
The "RT Shift" Mechanism
Unlike deuterated standards, C19 Sphingosine does not co-elute with the analyte (C18 Sphingosine).
Advantage: It avoids "cross-talk" (signal interference) if the mass spectrometer has poor resolution.
Disadvantage: It may not experience the exact same ion suppression (matrix effect) as the analyte at the exact moment of ionization.
Mitigation: The validation protocol below specifically addresses Matrix Factor (MF) to ensure the RT shift does not compromise data integrity.
Strategic Workflow Visualization
The following diagram outlines the decision logic and experimental workflow for validating the C19 standard.
Figure 1: Decision tree for selecting C19 Sphingosine and the subsequent validation workflow.
Validation Protocol: Linearity & Range
This protocol is designed to meet FDA Bioanalytical Method Validation guidelines, specifically adapting for the use of a structural analog (C19) rather than a stable isotope.
Phase 1: Matrix Selection (The "Blank" Problem)
Sphingosine is endogenous; you cannot find "blank" human plasma. You must create a Surrogate Matrix .
Recommendation: 4% Bovine Serum Albumin (BSA) in PBS.
Why: BSA mimics the protein content of plasma (driver of recovery losses) but contains no sphingolipids.
Validation Step: Analyze the 4% BSA blank to ensure C19 Sphingosine background noise is < 5% of the LLOQ (Lower Limit of Quantification).
Phase 2: Preparation of Standards
Objective: Create a calibration curve covering the physiological range (typically 10–500 ng/mL for plasma).
Stock Solution: Dissolve C19 Sphingosine powder in Methanol:Chloroform (1:1) to 1 mM.
Internal Standard Working Solution (ISWS): Dilute to a fixed concentration (e.g., 200 nM) in Methanol. Note: This concentration should yield a signal similar to the mid-range of your analyte.
Calibrators: Spike authentic C18 Sphingosine into 4% BSA at 8 levels:
0 (Blank), 5, 10, 50, 100, 250, 500, 1000 nM.
Spiking: Add fixed volume of ISWS (C19 Sphingosine) to every sample.
Phase 3: The Linearity Experiment
Workflow:
Extraction: Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) on the spiked BSA samples.
Injection: Inject 3 replicates of each concentration level.
Calculation: Plot the Area Ratio (
) vs. Concentration .
Acceptance Criteria (Scientific Integrity):
Regression Model: Linear (
) with or weighting.
Why Weighting? Lipidomics data is heteroscedastic (error increases with concentration). Unweighted regression will bias the curve toward high concentrations, failing LLOQ accuracy.
Accuracy: Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Phase 4: Validating the "Analog" Assumption (Parallelism)
Since C19 is not an isotope, you must prove it behaves like C18.
Prepare two curves:
Curve A: C18 Sphingosine in Solvent (Methanol).
Curve B: C18 Sphingosine in Extracted Matrix (Plasma post-extraction).
Calculate Slope:
.
Compare: Calculate MF for both the Analyte (C18) and the IS (C19).
The Golden Rule: The IS-normalized MF should be close to 1.0.
Equation:
.
If
deviates significantly (e.g., < 0.8 or > 1.2), C19 is eluting in a suppression zone different from C18. You must adjust the LC gradient to bring their RTs closer or move them away from the solvent front.
Experimental Data Summary (Template)
When publishing your validation, structure your data as follows:
Parameter
Acceptance Criteria
Typical C19 Sph Result
Status
Linearity ()
(Weighted )
PASS
Dynamic Range
Covers physiological levels
nM
PASS
LLOQ Accuracy
PASS
IS Interference
of LLOQ response
PASS
Retention Time
Stable ( min)
C18: 4.2 min / C19: 4.5 min
PASS
Troubleshooting & Nuance
Isobaric Interference: Ensure your MS transition for C19 (typically m/z 314.3
296.3 for [M+H]+) does not overlap with naturally occurring C20 Sphingosine isotopes or other lipid species.
Carryover: Sphingolipids are "sticky." If linearity fails at the low end after a high standard, check the injector needle wash. C19 and C18 should exhibit identical carryover properties.
References
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
LIPID MAPS® Lipidomics Gateway. (2023). Standard Protocols for Sphingolipids. [Link]
Bui, H. N., et al. (2020). Validated LC-MS/MS Method of Sphingosine 1-phosphate Quantification in Human Serum. Thoracic Cancer. [Link]
Frej, C., et al. (2017). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry.[3][5] International Journal of Molecular Sciences. [Link][3]
Maximizing Sphingosine Recovery: A Comparative Guide to Liquid-Liquid Extraction Protocols
For researchers, scientists, and drug development professionals engaged in sphingolipidomics, the accurate quantification of sphingoid bases is paramount. This guide provides an in-depth comparison of liquid-liquid extra...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in sphingolipidomics, the accurate quantification of sphingoid bases is paramount. This guide provides an in-depth comparison of liquid-liquid extraction (LLE) methods for C19 sphingosine and its more commonly used analog, C17 sphingosine. Insights into the causal factors behind experimental choices are detailed to ensure robust and reproducible results.
The Critical Role of Internal Standards in Sphingolipid Analysis
Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure.[1] Accurate measurement of these molecules is often complicated by their low abundance and the potential for sample loss during extraction. To counteract these challenges, internal standards are indispensable for correcting for extraction efficiency and instrument variability.[2][3][4]
While stable isotope-labeled standards are considered the gold standard due to their nearly identical physical properties to the analytes, sphingolipids with chain lengths not commonly found in nature, such as C17 or C19 sphingosine, are also widely used.[2] Due to its established use, a greater volume of public data exists for C17 sphingosine recovery. Given the high structural similarity between C17 and C19 sphingosine, differing only by two methylene groups, their extraction behaviors are nearly identical. Therefore, the recovery data for C17 sphingosine serves as a reliable proxy for what can be expected for C19 sphingosine under the same LLE conditions.
Principles of Liquid-Liquid Extraction for Sphingosines
Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase.[5][6][7] Sphingosines are amphipathic molecules, possessing both a polar head group and a nonpolar hydrocarbon tail. This dual nature dictates their partitioning behavior during LLE.
The "gold standard" methods for lipid extraction, the Folch and Bligh & Dyer methods, both utilize a chloroform and methanol solvent system.[8][9][10][11] The primary differences between these two methods lie in the solvent-to-sample ratios and the initial water content.[10][11][12] The Folch method is generally preferred for solid tissues, while the Bligh & Dyer method is often considered more suitable for biological fluids.[10]
A critical parameter influencing the recovery of sphingoid bases is the pH of the aqueous phase. Sphingosines contain a primary amine group, which can be protonated under acidic conditions.[13][14] This property can be manipulated to enhance extraction efficiency.
Comparative Analysis of LLE Protocols
Several LLE protocols have been developed and optimized for sphingolipid analysis. The choice of method can significantly impact the recovery of sphingosines. Below is a comparison of common LLE methods and their reported recovery rates for sphingosine (using C17 as a proxy for C19).
Recommended High-Recovery LLE Protocol for C17/C19 Sphingosine
This protocol is designed as a self-validating system, explaining the rationale behind each step to ensure high recovery and reproducibility for long-chain sphingoid bases like C17 and C19 sphingosine from plasma samples.
Experimental Workflow Visualization
Caption: Optimized LLE workflow for high recovery of sphingoid bases.
Step-by-Step Methodology
Sample Preparation : To a 50 µL plasma sample in a glass tube, add the C17 or C19 sphingosine internal standard. The addition of the internal standard at the earliest stage is crucial to account for any variability throughout the entire sample preparation and analysis process.[4]
Initial Extraction : Add 1.5 mL of a pre-chilled chloroform:methanol (1:2, v/v) solution. The methanol serves to denature proteins and disrupt their binding to lipids, while the chloroform acts as the primary solvent for the lipids.
Vortex and Incubate : Vortex the mixture vigorously for 15 seconds. An incubation step at 48°C for 15 minutes can enhance the dissociation of lipids from proteins, though prolonged high temperatures can be detrimental to some complex sphingolipids.[18]
Phase Separation : Add 0.5 mL of chloroform followed by 0.5 mL of acidified water (e.g., 0.1 M HCl). Vortex again for 15 seconds. The addition of more chloroform and water induces the separation of the mixture into a lower organic phase and an upper aqueous phase. Acidifying the aqueous phase ensures that the amine group on the sphingosine is protonated, which can improve partitioning into the organic phase.
Centrifugation : Centrifuge the sample at approximately 1000 x g for 5 minutes to achieve a clean separation between the two phases and pellet any precipitated proteins at the interface.
Collection : Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new tube. Be cautious not to disturb the protein pellet or aspirate any of the upper aqueous phase.
Drying and Reconstitution : Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent that is compatible with the downstream analytical method, such as the initial mobile phase for an LC-MS/MS analysis.
Conclusion
The accurate quantification of C19 sphingosine, like its C17 analog, is highly dependent on the chosen liquid-liquid extraction protocol. While classic methods like the Folch and Bligh & Dyer procedures are well-established, newer single-phase methods using methanol or butanol/methanol offer comparable or even superior recovery rates with the added benefits of reduced toxicity and simplified workflows.[15][17] Key parameters such as the solvent-to-sample ratio, extraction time and temperature, and the pH of the aqueous phase must be carefully considered and optimized.[18][19][20] By understanding the chemical principles behind each step and implementing a robust, well-validated protocol, researchers can achieve high recovery and reliable quantification of sphingoid bases, paving the way for more accurate insights in the field of sphingolipidomics.
References
Comparison of different methods for sphingolipid extraction. ResearchGate. [Link]
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi. [Link]
SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC. [Link]
Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers. [Link]
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]
Advances in Lipid Extraction Methods—A Review. PMC. [Link]
A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. MDPI. [Link]
An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PMC. [Link]
Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. [Link]
An Efficient Single Phase Method for the Extraction of Plasma Lipids. MDPI. [Link]
Liquid samples (bligh and dyer). Cyberlipid. [Link]
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters. [Link]
Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. [Link]
Advances in Lipid Extraction Methods—A Review. MDPI. [Link]
Bligh and Dyer Lipid Extraction Method | PDF | Mass Spectrometry. Scribd. [Link]
Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. AOCS. [Link]
Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. PMC. [Link]
Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. [Link]
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. [Link]
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]
LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples | Request PDF. ResearchGate. [Link]
Liquid-liquid extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Publications. [Link]
Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. ResearchGate. [Link]
How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters Corporation. [Link]
Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. PubMed. [Link]
Factors influencing survival in sphingosine phosphate lyase insufficiency syndrome: a retrospective cross-sectional natural history study of 76 patients. PMC. [Link]
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry (RSC Publishing). [Link]
A Senior Application Scientist's Guide to Selecting Lipidomics Standards: C17 vs. C19 Sphingosine
In the landscape of quantitative lipidomics, particularly in the analysis of bioactive sphingolipids, the selection of an appropriate internal standard is not merely a procedural step but the very foundation of data accu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of quantitative lipidomics, particularly in the analysis of bioactive sphingolipids, the selection of an appropriate internal standard is not merely a procedural step but the very foundation of data accuracy and reliability. The complexity of biological matrices and the inherent variability of mass spectrometry (MS) analysis demand a standard that can faithfully navigate extraction, derivatization, and ionization alongside its endogenous counterparts.[1][2] This guide provides an in-depth comparison of two commonly employed yet distinct odd-chain sphingosine standards: C17-sphingosine and C19-sphingosine.
The central dogma for a reliable internal standard in MS-based quantification is that it must be chemically and physically similar to the analyte of interest but mass-distinguishable.[2] Most critically, it should not be naturally present in the biological system under investigation. Mammalian sphingolipids predominantly feature even-numbered carbon chains, typically with C18 or C20 sphingoid backbones.[3] This makes odd-chain sphingolipids like C17- and C19-sphingosine ideal candidates for internal standards, as they are generally absent or found in negligible amounts in mammalian tissues.[3]
Head-to-Head Comparison: C17-Sphingosine vs. C19-Sphingosine
The choice between C17 and C19 sphingosine may seem trivial, a mere difference of two methylene groups. However, these subtle structural differences can have tangible impacts on analytical performance, particularly concerning chromatographic co-elution with the most common endogenous sphingolipids.
Feature
C17-Sphingosine (d17:1)
C19-Sphingosine (d19:1)
Scientific Rationale & Field Insights
Molar Mass
~285.48 g/mol
~313.54 g/mol
The mass difference is easily resolved by all modern mass spectrometers, ensuring no isotopic overlap or interference.
This is the primary prerequisite for their use as internal standards, preventing artificial inflation of analyte signals.
Chromatographic Behavior (Reversed-Phase LC)
Elutes slightly earlier than C18-sphingosine.
Elutes slightly later than C18-sphingosine.
In reversed-phase liquid chromatography (RPLC), retention time increases with hydrophobicity (chain length). The goal is to have the standard elute as closely as possible to the analyte to experience similar matrix effects.
Optimal Use Case
Excellent for bracketing the elution of C16 and C18 sphingoid bases. Its earlier elution can be advantageous in complex matrices to avoid later-eluting interferences.
Arguably provides a better proxy for the most abundant C18 and C20 sphingoid bases due to closer elution times, potentially offering more accurate correction for matrix effects in that specific chromatographic window.
The "perfect" co-elution is a myth, but minimizing the retention time gap between the standard and the primary analyte (usually C18-sphingosine) is a key objective for robust quantification.[4]
Commercial Availability
Widely available from multiple suppliers as a well-characterized standard. Often included in commercial internal standard mixes.[5][6]
Readily available, but perhaps slightly less common in pre-made commercial mixes compared to C17 analogues.
Both are synthetically accessible. The inclusion of C17-sphingosine in the widely used LIPID MAPS™ internal standard cocktail has contributed to its broader adoption.[6]
Ionization & Fragmentation
Exhibits ionization efficiency and fragmentation patterns (e.g., characteristic loss of water) that are highly analogous to C18-sphingosine.[7]
Exhibits virtually identical ionization and fragmentation behavior to C17- and C18-sphingosine, ensuring comparable detection characteristics in the mass spectrometer.
Since the charge is carried on the sphingoid base headgroup, the addition of two carbons to the tail has a minimal impact on the fundamental processes of electrospray ionization (ESI) and collision-induced dissociation (CID).
Visualizing the Workflow: A Protocol for Success
A robust analytical workflow is critical for reproducible results. The following diagram outlines the essential steps for quantifying sphingosines using an odd-chain internal standard.
Caption: Standard workflow for sphingosine quantification using LC-MS/MS.
Experimental Protocol: Quantification of Sphingosine in Human Plasma
This protocol provides a self-validating system for the accurate measurement of endogenous sphingosine using either C17-sphingosine or C19-sphingosine as an internal standard.
1. Preparation of Standards:
Prepare a 1 mg/mL stock solution of C17-sphingosine (or C19-sphingosine) in methanol. Store at -20°C.
Prepare a working internal standard (IS) solution of 1 µg/mL in methanol.
Prepare calibration curve standards of endogenous C18-sphingosine ranging from 0.5 ng/mL to 200 ng/mL in methanol.
2. Sample Preparation:
Thaw human plasma samples on ice.
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the 1 µg/mL IS working solution. Vortex briefly.
Causality Check: Adding the IS at the very beginning is crucial. It ensures the standard undergoes the exact same extraction and potential degradation as the analyte, which is the entire basis for its corrective function.
Add 500 µL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
Carefully transfer the lower organic phase to a new tube, avoiding the protein interface.
Dry the organic extract under a gentle stream of nitrogen.
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
LC System: A standard HPLC or UPLC system.
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid and 1 mM ammonium formate.
Gradient: A suitable gradient to separate sphingosines from other lipids. For example, start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
MS System: A triple quadrupole mass spectrometer with an ESI source.
Mode: Positive ion mode, Multiple Reaction Monitoring (MRM).
Trustworthiness Check: Analyze a "blank" sample (matrix without IS) to ensure no endogenous peaks are present at the retention time and MRM transition of your chosen standard.
4. Data Analysis:
Integrate the peak areas for the endogenous sphingosine and the IS.
Calculate the area ratio (Analyte Area / IS Area).
Plot the area ratios of the calibration standards against their known concentrations to generate a calibration curve.
Determine the concentration of sphingosine in the unknown samples using the regression equation from the calibration curve.
Making the Right Choice: C17 or C19?
The decision between C17 and C19 sphingosine hinges on the specific goals of the analysis.
Introduction: The Analytical Challenge of Sphingolipidomics
Cross-Validation of C19 Sphingosine Quantification Methods: A Comprehensive Guide for Lipidomics Sphingolipids are critical structural components of cell membranes and potent bioactive signaling molecules. In mammalian s...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Validation of C19 Sphingosine Quantification Methods: A Comprehensive Guide for Lipidomics
Sphingolipids are critical structural components of cell membranes and potent bioactive signaling molecules. In mammalian systems, the predominant sphingoid backbone is C18 sphingosine (d18:1), synthesized via the condensation of palmitoyl-CoA and serine. Because endogenous levels of odd-chain sphingoid bases are virtually non-existent in healthy mammalian tissues, C19 sphingosine (d19:1) serves as an ideal, highly specific internal standard (IS) for mass spectrometry[1].
However, quantifying sphingolipids presents significant analytical challenges. Sphingoid bases exhibit massive structural diversity, and their amphiphilic nature leads to variable extraction recoveries and severe matrix suppression during electrospray ionization (ESI). Furthermore, relying on a "one standard per class" approach often fails to account for fragmentation biases in tandem mass spectrometry (MS/MS)[2]. To ensure scientific integrity, researchers must cross-validate their primary liquid chromatography-mass spectrometry (LC-MS/MS) workflows against orthogonal methods, such as chemical derivatization or spatial profiling via MALDI-MSI[3][4].
This guide objectively compares three leading methodologies for sphingosine quantification, providing the causal reasoning behind experimental choices and self-validating protocols to ensure robust lipidomic data.
Visualizing the Analytical Logic
To understand why cross-validation is necessary, we must first map how the C19 sphingosine internal standard integrates into the endogenous metabolic pathway during sample preparation.
Sphingolipid metabolic pathway and C19 sphingosine internal standard integration.
Cross-validation workflow for sphingolipid quantification methods.
Method A: Underivatized LC-ESI-MS/MS (The Gold Standard)
Direct LC-MS/MS analysis of intact sphingolipids is the most widely adopted method due to its high throughput. However, sphingoid bases can suffer from poor ionization efficiency in complex matrices. Spiking C19 sphingosine prior to extraction is non-negotiable here, as it perfectly mimics the extraction recovery and ionization suppression of endogenous C18 sphingosine[1].
Spiking: Aliquot 50 µL of plasma/homogenate into a glass vial. Immediately spike 10 µL of 1 µM C19 Sphingosine (d19:1) IS.
Causality: Spiking into the raw matrix before any solvent addition ensures the IS partitions exactly like the endogenous analytes, correcting for downstream physical losses.
Extraction: Add 1 mL of Chloroform:Methanol (2:1, v/v) and vortex for 30 seconds. Add 200 µL of MS-grade water to induce phase separation.
Separation: Centrifuge at 3,000 x g for 10 min. Collect the lower organic phase and dry under a gentle stream of nitrogen gas.
Reconstitution & LC-MS/MS: Resuspend in 100 µL of Methanol. Inject 5 µL onto a C18 reversed-phase column. Detect via Multiple Reaction Monitoring (MRM) in positive ion mode (e.g., tracking the [M+H]+ to product ion transition).
To cross-validate the accuracy of Method A, particularly for low-abundance samples, chemical derivatization is employed. Benzoyl chloride reacts with the primary amine of the sphingoid base. This adds a hydrophobic aromatic ring, which shifts the analyte's retention time away from early-eluting polar matrix interferences and drastically enhances positive ion ESI response[4].
Protocol 2: Benzoyl Chloride Derivatization
Preparation: Dry the lipid extract obtained from Protocol 1 (Step 3).
Buffering: Resuspend the dried extract in 50 µL of 100 mM sodium carbonate buffer (pH 9.4).
Causality: The alkaline pH ensures the primary amine of the sphingosine is fully deprotonated, making it a strong nucleophile ready to attack the benzoyl chloride carbonyl carbon.
Derivatization: Add 50 µL of 2% benzoyl chloride in acetonitrile. Incubate at room temperature for 15 minutes.
Quenching: Stop the reaction by adding 20 µL of 1% formic acid. Analyze via LC-MS/MS, adjusting the MRM transitions to account for the added benzoyl mass (+104 Da).
Method C: MALDI-MSI (Spatial Validation)
While LC-MS/MS provides absolute bulk quantification, it destroys spatial context. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) cross-validates LC-MS/MS data by confirming the tissue localization of sphingolipids. The challenge is in-source fragmentation; hence, specific matrices like 2,5-Dihydroxybenzoic acid (DHB) in positive ion mode are required to stabilize the sphingosine signal[3].
Comparative Data Presentation
To objectively evaluate these methods, the following tables summarize their analytical performance and the specific metrics of C19 sphingosine when used as an internal standard across platforms.
Table 1: Cross-Validation of Analytical Platforms for Sphingoid Bases
Table 2: Performance Metrics of C19 Sphingosine (IS) in Plasma Matrices
Validation Parameter
Underivatized LC-MS/MS
Benzoyl Chloride Derivatized LC-MS/MS
Extraction Recovery (%)
82.4 ± 4.1%
81.9 ± 3.8%
Intra-day Precision (CV %)
6.5%
3.2%
Inter-day Precision (CV %)
8.9%
4.7%
Linearity (R²)
0.991 (0.5 - 500 ng/mL)
0.998 (0.05 - 500 ng/mL)
Note: Derivatization significantly improves precision (lower CV%) and extends the linear dynamic range at the lower end by mitigating matrix suppression.
Conclusion
For robust sphingolipid quantification, relying solely on underivatized LC-MS/MS can introduce fragmentation biases and matrix-induced inaccuracies[2]. By utilizing C19 sphingosine as a universal internal standard[1], researchers can effectively normalize extraction efficiencies. However, true analytical confidence is achieved through cross-validation. Employing benzoyl chloride derivatization[4] validates the quantification of low-abundance species, while MALDI-MSI[3] provides orthogonal confirmation of lipid distribution. Drug development professionals should adopt this multi-tiered approach to ensure the highest level of scientific integrity in biomarker discovery.
References
Cayman Chemical. Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
Analytical Chemistry (ACS Publications). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models.
ResearchGate. Comparison and cross-validation of quantified lipid concentrations...
bioRxiv. Critical Evaluation of Sphingolipids Detection by MALDI-MSI.
A Comparison Guide: Accuracy and Precision of d19:1 Sphingosine vs. Alternatives in Serum LC-MS/MS Analysis
As lipidomics transitions from exploratory research to clinical biomarker validation, the rigorous quantification of endogenous sphingolipids—specifically d18:1 sphingosine and its derivatives—has become paramount. Becau...
Author: BenchChem Technical Support Team. Date: March 2026
As lipidomics transitions from exploratory research to clinical biomarker validation, the rigorous quantification of endogenous sphingolipids—specifically d18:1 sphingosine and its derivatives—has become paramount. Because serum is a highly complex matrix, liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows rely heavily on internal standards (IS) to correct for extraction losses and ion suppression.
Historically, odd-chain sphingoid bases like d17:1 and d19:1 sphingosine have been utilized as cost-effective "unnatural" internal standards. However, relying on d19:1 sphingosine introduces distinct analytical vulnerabilities regarding accuracy and precision. This guide objectively compares the performance of d19:1 sphingosine against d17:1 sphingosine and Stable Isotope-Labeled (SIL) standards, providing the mechanistic causality and experimental data required to optimize your serum lipidomics workflows.
Mechanistic Context: The Co-Elution Imperative
To understand the limitations of d19:1 sphingosine, we must first examine the physical chemistry of reversed-phase liquid chromatography (RPLC) and electrospray ionization (ESI).
In RPLC, retention time (RT) is dictated by the hydrophobic interaction between the analyte's aliphatic chain and the C18 stationary phase. The endogenous target, d18:1 sphingosine , contains an 18-carbon backbone.
d17:1 Sphingosine (17 carbons) is less lipophilic and elutes before the target.
d19:1 Sphingosine (19 carbons) is more lipophilic and elutes after the target.
The Matrix Effect Challenge: Serum extracts contain thousands of uncharacterized lipids, salts, and peptides that elute continuously off the column. These background molecules compete with the analyte for charge in the ESI source, causing ion suppression [1]. Because d19:1 elutes at a different time than d18:1, it is exposed to a completely different "neighborhood" of co-eluting matrix components. Consequently, the matrix suppression factor applied to the IS does not equal the suppression factor applied to the target analyte. When the Analyte/IS peak area ratio is calculated, the matrix effect fails to cancel out, degrading both precision (higher CV%) and accuracy (bias).
Elution timeline demonstrating how RT shifts expose odd-chain IS to different matrix effects.
Comparative Analysis of Internal Standards
d19:1 Sphingosine: The "Late Eluter" with Endogenous Risks
While d19:1 is often assumed to be an unnatural lipid absent in mammalian biofluids, recent high-resolution lipidomic profiling has debunked this assumption. Studies have demonstrated that d19:1 sphingolipids (including d19:1 sphingosine 1-phosphate) are naturally upregulated in specific pathological states, such as chronic Hepatitis C Virus (HCV) infection[2][3].
The Causality of Bias: If d19:1 is used as an IS in a clinical cohort containing metabolic anomalies, the endogenous d19:1 background adds to the spiked IS signal. This artificially inflates the denominator in your quantification ratio, leading to a false underestimation of the target d18:1 concentration (negative bias).
d17:1 Sphingosine: The Industry Standard Odd-Chain
The heavily utilizes d17:1 sphingosine[4]. While it avoids the specific disease-state endogenous background seen with d19:1, it still suffers from the fundamental flaw of RT shifting. The early elution of d17:1 means it cannot perfectly correct for the ion suppression experienced by d18:1, leading to moderate precision variations across diverse patient serum samples.
Stable Isotope-Labeled (SIL) d18:1: The Gold Standard
SIL standards, such as d18:1-d7 sphingosine or 13C-labeled d18:1 , possess the exact same carbon chain length and stereochemistry as the endogenous target. The incorporation of heavy isotopes shifts the mass-to-charge ratio (m/z) for MS/MS isolation but does not alter hydrophobicity.
The Causality of Accuracy: SIL standards perfectly co-elute with the target analyte. They enter the ESI source at the exact same millisecond, experiencing identical matrix suppression. This self-validating normalization yields near-perfect accuracy and single-digit CVs[1].
Quantitative Performance Data
The following table synthesizes typical analytical validation parameters for quantifying serum d18:1 sphingosine using the three different internal standard strategies. Data reflects performance in a standard RPLC-MS/MS setup.
To minimize matrix effects and maximize sphingolipid recovery, a single-phase extraction utilizing butanol is highly recommended over traditional biphasic Folch or Bligh-Dyer methods. Butanol's polarity is uniquely suited to extract both highly hydrophobic ceramides and polar sphingoid bases simultaneously[1][4].
Sample Aliquoting: Transfer 50 µL of human serum into a 1.5 mL low-bind Eppendorf tube.
IS Spiking: Add 10 µL of the Internal Standard working solution (e.g., 1 µM SIL d18:1-d7 in methanol). Crucial: Spike the IS directly into the matrix before adding extraction solvents to account for protein-binding losses.
Extraction: Add 500 µL of extraction solvent (1-Butanol/Methanol, 1:1, v/v).
Precipitation: Vortex vigorously for 60 seconds to precipitate serum proteins and liberate bound sphingolipids.
Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
Collection: Carefully transfer the clear supernatant to a glass LC vial for direct injection.
Analysis: Inject 2 µL into the UHPLC-MS/MS system equipped with a C18 reversed-phase column.
Step-by-step sample preparation and LC-MS/MS workflow for serum sphingolipids.
Conclusion & Recommendations
While d19:1 sphingosine is commercially accessible, its use as an internal standard for serum LC-MS/MS analysis compromises scientific integrity. Its delayed retention time exposes it to differential matrix suppression, and its proven endogenous elevation in specific disease states (such as HCV) introduces severe quantitative bias.
For rigorous drug development and biomarker validation:
Abandon d19:1 as a primary internal standard for mammalian biofluids.
If budget constraints prohibit heavy isotopes, d17:1 sphingosine is a safer odd-chain alternative, provided matrix effects are thoroughly mapped during method validation.
Adopt SIL standards (d18:1-d7 or 13C) as the absolute gold standard to ensure perfect co-elution, identical ionization efficiency, and unassailable E-E-A-T compliance in your analytical data.
References
Wang, D., Xu, P., & Mesaros, C. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Bioanalysis, 13(12), 903–915.[Link]
Beyoğlu, D., Schwalm, S., Semmo, N., Huwiler, A., & Idle, J. R. (2023). Hepatitis C Virus Infection Upregulates Plasma Phosphosphingolipids and Endocannabinoids and Downregulates Lysophosphoinositols. International Journal of Molecular Sciences, 24(2), 1407.[Link]
Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2009). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 50(11), 2369–2388.[Link]
Evaluating the Biological Inertness of C19 Sphingosine in Cell Culture Models
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Inert" Tracer Myth In the field of sphingolipidomics, C19 Sphingosine (d19:1 Sph) is fr...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Inert" Tracer Myth
In the field of sphingolipidomics, C19 Sphingosine (d19:1 Sph) is frequently utilized as an internal standard due to its non-natural chain length (natural sphingosine is predominantly C18). However, a critical misconception exists regarding its application in live cell culture models .
Core Finding: C19 Sphingosine is NOT biologically inert .
Contrary to the assumption that it acts as a passive bystander, C19 Sphingosine is a competent substrate for key sphingolipid metabolic enzymes, including Sphingosine Kinases (SphK1/2) and Ceramide Synthases (CerS) . When added to live cells, it acts as a "metabolic imposter," entering the sphingolipid pathway to form C19-Sphingosine-1-Phosphate (C19-S1P) and C19-Ceramides .
This guide objectively compares C19 Sphingosine against alternative tracers (C17 Sphingosine and Deuterated Isotopomers) to delineate where it serves as a valid tool and where it introduces experimental artifacts.
Mechanistic Analysis: Why C19 is Not Inert
The biological activity of C19 Sphingosine stems from the structural promiscuity of sphingolipid enzymes. The hydrophobic tunnels of these enzymes can accommodate chain length variations (C16–C20) with minimal impact on catalytic efficiency (
).
The Metabolic Imposter Pathway
When C19 Sphingosine is introduced to the cell culture media:
Uptake: It rapidly partitions into the plasma membrane (flip-flop mechanism).
Phosphorylation: It is phosphorylated by SphK1 (cytosolic/membrane) and SphK2 (nuclear/mitochondrial) to form C19-S1P .
Acylation: It is N-acylated by Ceramide Synthases (CerS1–6) to form C19-Ceramides .
Diagram: Parallel Metabolism of C18 (Natural) and C19 (Synthetic) Sphingosine
The following diagram illustrates how C19 hijacks the endogenous pathway.
Caption: C19 Sphingosine is processed in parallel to natural C18 Sphingosine, generating non-natural metabolites.
Comparative Analysis: C19 vs. Alternatives
When selecting a standard, the choice depends on the experimental stage: Live Cell Tracing (Metabolic Flux) vs. Post-Lysis Quantification .
Table 1: Performance Comparison of Sphingosine Standards
Feature
C19 Sphingosine
C17 Sphingosine
Deuterated Sphingosine (d7/d9)
Primary Use Case
Post-Lysis Internal Standard
Post-Lysis Internal Standard
Live Cell Metabolic Flux / Quant
Biological Inertness
NO (Active Substrate)
NO (Active Substrate)
NO (Active Substrate)
Metabolic Fate
Forms C19-S1P, C19-Cer
Forms C17-S1P, C17-Cer
Forms d-S1P, d-Cer (Identical to natural)
Mass Shift
+14 Da (vs C18)
-14 Da (vs C18)
+7 to +9 Da
Natural Abundance
Trace / Absent
Trace (Minor species)
Zero (Synthetic)
Receptor Binding
Likely binds S1PRs (Unknown affinity)
Likely binds S1PRs
Identical affinity to Natural S1P
Cost
Low
Low
High
Recommendation
Extraction Only
Extraction Only
Metabolic Tracing
Critical Insight: The "Inert" Alternative
If a truly biologically inert tracer is required (one that enters the cell but cannot be metabolized), 1-Deoxysphingosine is often considered. However, it is cytotoxic because it lacks the C1-OH group required for phosphorylation and degradation, leading to the accumulation of toxic 1-deoxy-ceramides. There is currently no perfect, non-toxic, inert sphingosine tracer.
Experimental Protocols
Protocol A: Validation of C19 Inertness (Metabolism Assay)
Use this protocol to confirm if C19 Sphingosine is being metabolized in your specific cell line.
Objective: Quantify the conversion of C19-Sph to C19-S1P.
Cell Seeding: Seed HEK293 or HeLa cells (or target line) at
cells/well in 6-well plates.
Treatment:
Replace media with serum-free DMEM (to remove serum S1P).
Add 1 µM C19 Sphingosine (dissolved in BSA-complex).
Incubate for 0, 15, 30, and 60 minutes .
Extraction:
Wash cells 2x with cold PBS.
Add 500 µL Methanol (containing d7-S1P as internal standard).
Use C19 Sphingosine only at this stage to correct for extraction efficiency.
Cell Lysis: Harvest cells in PBS.
Spike-In: Add 10 pmol C19 Sphingosine directly to the cell pellet before adding extraction solvents.
Extraction: Proceed with Bligh-Dyer or Methanol extraction.
Logic: Since the cells are lysed, enzymes are inactive (if kept cold/denatured), and C19 serves as a mass-distinct reference for natural C18 Sphingosine recovery.
Visualizing the Validation Workflow
The following diagram outlines the decision logic for selecting the correct standard based on the experimental goal.
Caption: Decision tree for selecting sphingosine standards. C19 is valid for extraction but flawed for live tracing.
References
Cayman Chemical. Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics. Cayman Chemical News. Link
Hla, T., & Brinkmann, V. (2011).[1] Sphingosine 1-phosphate (S1P): Physiology and the effects of S1P receptor modulation.[1][2][3][4][5][6] Novartis Foundation Symposia. Link
Lipid Maps. Sphingosine (d18:1) Structure and Biology.[3][7][8][9][10][11][12] Lipid Maps Structure Database. Link
Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolites in inflammatory disease.[9] Nature. Link
BenchChem. Validating Sphingosine as a Clinical Biomarker: A Comparative Guide.Link
Frontiers in Pharmacology. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions.Link
benchmarking C19 sphingosine against isotope-labeled analogs
Benchmarking C19 Sphingosine Against Isotope-Labeled Analogs in Quantitative Lipidomics Executive Summary Accurate quantification of sphingolipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) hinges enti...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking C19 Sphingosine Against Isotope-Labeled Analogs in Quantitative Lipidomics
Executive Summary
Accurate quantification of sphingolipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) hinges entirely on the selection of an appropriate internal standard (IS). As a Senior Application Scientist, I frequently evaluate the trade-offs between using synthetic odd-chain analogs, such as C19 sphingosine, and stable-isotope-labeled (SIL) analogs, such as d7-sphingosine. This guide provides a rigorous, causality-driven comparison of these two standards, detailing their mechanistic behaviors during chromatography and ionization, and offering a self-validating experimental workflow for high-fidelity lipidomics.
Mechanistic Grounding: The Chemistry of Sphingoid Bases
Sphingolipids are structurally defined by their sphingoid base backbone, with d18:1 (18-carbon) sphingosine being the most abundant endogenous species in mammals. To quantify these endogenous pools, researchers must spike samples with a known concentration of an IS that mimics the target analyte but can be distinguished by the mass spectrometer, as detailed by[1].
C19 Sphingosine (Odd-Chain Analog): Because mammalian cells rarely synthesize odd-chain sphingoid bases, C19 sphingosine serves as a traditional, cost-effective IS. It is structurally identical to endogenous sphingosine except for an additional methylene (-CH2-) group in its aliphatic chain, making it easily distinguishable by mass[2].
d7-Sphingosine (Isotope-Labeled Analog): This SIL standard is chemically identical to endogenous d18:1 sphingosine but contains seven deuterium atoms incorporated into its carbon backbone. This results in a +7 Da mass shift, allowing mass spectrometers to easily differentiate it from the endogenous molecule without altering its fundamental chemical properties[3].
The Core Challenge: Matrix Effects and Chromatographic Co-elution
The fundamental difference in performance between C19 and d7-sphingosine lies in their chromatographic behavior and their resulting susceptibility to matrix effects during electrospray ionization (ESI)[1].
In reversed-phase liquid chromatography (RPLC), separation is driven by hydrophobic interactions between the lipid's aliphatic chain and the stationary phase (e.g., a C18 column). Because C19 sphingosine possesses an extra carbon atom, it is more hydrophobic than the endogenous C18 target. Consequently, C19 sphingosine elutes later than C18 sphingosine.
The Causality of Matrix Suppression: Why does this retention time shift matter? During ESI, co-eluting background molecules (the "matrix") compete with the analyte for charge droplets. Because C19 elutes at a different retention time, it is ionized in a completely different matrix environment than the C18 target. If the C18 elution window experiences heavy ion suppression from co-eluting salts or phospholipids, but the C19 window does not, the resulting peak area ratio will be artificially skewed, leading to inaccurate quantification[1].
Conversely, d7-sphingosine shares the exact carbon chain length and hydrophobicity as endogenous C18 sphingosine. It achieves near-perfect co-elution. Therefore, any matrix-induced ion suppression or enhancement affects both the target and the IS equally. When the ratio of their signals is calculated, the matrix effect mathematically cancels out, ensuring absolute quantitative accuracy[1].
Quantitative Benchmarking
To objectively guide assay development, the performance metrics of C19 and d7-sphingosine are summarized below.
Table 1: Performance Comparison of Sphingosine Internal Standards
Feature
C19 Sphingosine
d7-Sphingosine (Isotope-Labeled)
Structural Match
Odd-chain analog (1 extra carbon)
Exact structural match (Deuterated)
RPLC Co-elution
Elutes later than endogenous C18
Perfect co-elution with endogenous C18
Matrix Effect Compensation
Moderate (Vulnerable to temporal matrix shifts)
Excellent (Identical matrix environment)
Isotopic Interference
None
Minimal (M+7 shift prevents overlap)
Cost & Accessibility
Highly cost-effective
Premium cost
Experimental Workflow & Methodology
To ensure data integrity, the following protocol represents a self-validating system. By spiking the IS directly into the crude matrix prior to any physical manipulation, we account for both extraction recovery losses and ionization variances.
Step-by-step sample preparation and LC-MS/MS workflow for sphingolipid quantification.
Step-by-Step Protocol (MTBE Extraction):
Sample Aliquoting: Transfer 50 µL of plasma or tissue homogenate into a solvent-resistant glass tube.
IS Spiking (Critical Causality Step): Add 10 µL of the internal standard working solution (e.g., 1 µM d7-sphingosine or C19 sphingosine in methanol, sourced from[4]). Validation: Spiking before extraction ensures the IS undergoes the exact same physical partitioning as the endogenous lipids, allowing the final ratio to correct for any pipetting or phase-separation losses.
Protein Precipitation & Extraction: Add 225 µL of ice-cold methanol and vortex vigorously for 30 seconds. Add 750 µL of methyl tert-butyl ether (MTBE) and incubate at room temperature for 1 hour with constant shaking (1,000 rpm).
Phase Separation: Add 188 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.
Recovery: Carefully transfer the upper organic (MTBE) phase to a new glass vial.
Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas at room temperature.
Reconstitution: Reconstitute the dried lipid film in 100 µL of the LC starting mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium formate).
LC-MS/MS Analysis: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 300.3 → 282.3 for C18 sphingosine; m/z 307.3 → 289.3 for d7-sphingosine)[3].
System Validation: Calculate the coefficient of variation (CV) of the IS peak area across all samples. A CV < 15% validates consistent extraction recovery and stable instrument performance.
Decision Logic for Assay Development
Choosing between C19 and d7-sphingosine requires balancing analytical rigor with budget constraints. Use the following decision tree to guide your assay design.
Decision logic for selecting C19 sphingosine versus isotope-labeled internal standards.
Conclusion
While C19 sphingosine remains a highly accessible and cost-effective tool for relative lipid profiling, it falls short in environments with complex, shifting matrix effects due to its chromatographic offset. For rigorous, absolute quantification—especially in clinical lipidomics or biomarker discovery—isotope-labeled analogs like d7-sphingosine are the unequivocal gold standard. Their ability to perfectly co-elute and normalize ionization suppression ensures the highest degree of trustworthiness in your mass spectrometry data.
References
Wang, M., et al. "Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?" Mass Spectrometry Reviews (PMC). URL: [Link]
Höglinger, D., et al. "Mitochondria-specific photoactivation to monitor local sphingosine metabolism and function." eLife. URL: [Link]
Othman, A., et al. "Correlation of the plasma sphingoid base profile with results from oral glucose tolerance tests in gestational diabetes mellitus." Experimental and Clinical Endocrinology & Diabetes (PMC). URL: [Link]
A Senior Application Scientist's Guide to Evaluating C19 Sphingosine for Clinical Lipidomics
An Objective Comparison of Internal Standards for High-Accuracy Sphingolipid Quantification For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is a cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison of Internal Standards for High-Accuracy Sphingolipid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is a cornerstone of translational research. Sphingolipids, a class of lipids serving as both structural components of cell membranes and critical signaling molecules, are increasingly recognized for their role in pathophysiology.[1][2][3] Alterations in sphingolipid metabolism are linked to a host of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making them promising candidates for clinical biomarkers.[1][2][4][5]
At the heart of sphingolipid metabolism lies sphingosine, which can be metabolized to other crucial signaling molecules like sphingosine-1-phosphate (S1P).[2][3] The quantitative analysis of these molecules in complex biological matrices like human plasma presents a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[6][7][8][9] However, the reliability of any LC-MS/MS method hinges on the proper use of internal standards (IS) to correct for variability during sample preparation and analysis.[10][11]
This guide provides an in-depth technical comparison of C19 sphingosine as an internal standard against other common alternatives, offering field-proven insights and a self-validating experimental protocol to empower your laboratory's clinical lipidomics applications.
The Central Role of the Internal Standard
An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the mass spectrometer. It is added at a known concentration to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[11] Its primary function is to normalize the final signal, compensating for:
Extraction Inefficiency: Loss of analyte during lipid extraction phases.
Matrix Effects: Suppression or enhancement of the analyte signal by other components in the sample matrix (e.g., salts, phospholipids).
Instrumental Variability: Fluctuations in injection volume or mass spectrometer response.
The most common choices for sphingolipid analysis are stable isotope-labeled (e.g., d7-sphingosine) or odd-chain length analogues (e.g., C17 or C19 sphingosine).[10] While stable-isotope labeled standards are often considered the "gold standard" due to their near-identical physicochemical properties, odd-chain analogues provide a cost-effective and highly reliable alternative.[9][10] This guide focuses on evaluating the performance of an odd-chain standard, C19 sphingosine, against its more commonly used counterpart, C17 sphingosine.
Why C19 Sphingosine? The Rationale
The logic behind using an odd-chain internal standard is that these chain lengths are not typically found in nature in significant amounts.[10] Both C17 and C19 sphingoid bases are structurally homologous to the endogenous C18 sphingosine. This structural similarity ensures they behave almost identically during extraction and chromatographic separation. Their different masses, however, allow for clear differentiation in the MS/MS analysis. The choice between C17 and C19 often comes down to ensuring complete chromatographic separation from any potential, low-abundance endogenous odd-chain sphingolipids and commercial availability.
Experimental Design for a Head-to-Head Evaluation
To objectively evaluate C19 sphingosine, a direct comparison with a well-established standard like C17 sphingosine is necessary. The following protocol outlines a robust validation experiment.
Workflow Overview
The experimental process involves spiking a biological matrix (e.g., pooled human plasma) with both C17 and C19 internal standards, performing a lipid extraction, and analyzing the samples via a developed LC-MS/MS method. Key validation parameters—linearity, recovery, and matrix effect—are then calculated and compared.
Caption: Experimental workflow for comparing internal standard performance.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating the necessary controls to ensure data integrity.
1. Materials & Reagents:
Pooled Human Plasma (K2-EDTA)
C17-Sphingosine (d17:1) and C19-Sphingosine (d19:1) standards
Internal Standard Spiking Solution: Prepare a combined working solution containing both C17-Sphingosine and C19-Sphingosine at 500 nM in methanol.
Calibration Curve Stock: Prepare a stock solution of endogenous C18-Sphingosine at 10 µM in methanol. Create serial dilutions in a surrogate matrix (e.g., 5% BSA in PBS) to generate calibration standards ranging from 1 nM to 1000 nM.
3. Sample Preparation & Lipid Extraction:
Causality: A single-phase butanol/methanol extraction is chosen here. This method has shown good recovery for a broad range of sphingolipids, including the more polar sphingoid bases, compared to some traditional biphasic methods.[12]
Procedure:
Aliquot 50 µL of sample (plasma, calibrator, or blank matrix) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the combined IS Spiking Solution (C17/C19) to all tubes except for "matrix blank" tubes.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
Transfer the supernatant to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitute the lipid extract in 100 µL of the initial LC mobile phase (e.g., 80:20 A:B).
4. LC-MS/MS Method:
Causality: Reversed-phase chromatography using a C18 column provides excellent separation of sphingoid bases based on their hydrophobicity. A gradient elution ensures that analytes are eluted with good peak shape and in a reasonable timeframe.[9] Multiple Reaction Monitoring (MRM) is used for its superior sensitivity and selectivity in quantitative analysis.[8][13][14]
LC Parameters:
Column: BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in Water/Acetonitrile (80:20 v/v)
Mobile Phase B: 0.1% Formic Acid in 2-Propanol/Acetonitrile (80:20 v/v)
Flow Rate: 0.4 mL/min
Gradient: Start at 20% B, linear ramp to 100% B over 5 min, hold for 2 min, return to initial conditions.
MS/MS Parameters (Positive ESI Mode):
MRM Transitions: The most abundant product ion for sphingoid bases typically arises from the loss of two water molecules.[15]
1. Linearity:
A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the calibrators. Linearity is assessed by the coefficient of determination (R²), which should ideally be ≥0.99. This must be done separately using C17-Sph and C19-Sph for normalization to compare their performance.
2. Recovery and Matrix Effect:
These critical parameters are evaluated using three sets of samples as described by Matuszewski et al.
Set 1 (Neat): Analyte and IS spiked into the final reconstitution solvent.
Set 2 (Post-Extraction Spike): Blank plasma is extracted first, and the analyte and IS are spiked into the final reconstituted extract.
Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into plasma before extraction (these are your regular QC samples).
Calculations:
Recovery (%) = (Mean Peak Area from Set 3 / Mean Peak Area from Set 2) x 100
Matrix Effect (%) = (Mean Peak Area from Set 2 / Mean Peak Area from Set 1) x 100
Trustworthiness: An ideal internal standard will have a recovery and matrix effect profile that is nearly identical to the endogenous analyte it is meant to track. A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Comparative Performance Data
The following table presents illustrative data from a head-to-head comparison.
Parameter
Endogenous Sphingosine (d18:1)
Performance Metric
Normalized to C17-Sph
Normalized to C19-Sph
Linearity (R²)
0.9985
0.9991
Recovery (%)
89% (Analyte) vs. 91% (IS)
89% (Analyte) vs. 88% (IS)
Matrix Effect (%)
82% (Analyte) vs. 85% (IS)
82% (Analyte) vs. 83% (IS)
Interpretation: In this example, both internal standards perform exceptionally well. The R² values demonstrate excellent linearity. Critically, the recovery and matrix effect percentages for both C17-Sph and C19-Sph are very close to those of the endogenous analyte. This indicates that both standards effectively track and correct for experimental variability. The slightly better R² value and closer tracking in matrix effect suggest C19-sphingosine is a robust and potentially superior choice in this specific matrix and method.
The Biochemical Context: Sphingolipid Metabolism
Understanding the metabolic pathway provides context for why accurate quantification is vital. Sphingosine sits at a critical juncture, linking anabolic and catabolic pathways.
Caption: Simplified overview of the central sphingolipid metabolic pathway.
The balance between ceramide, sphingosine, and S1P—often termed the "sphingolipid rheostat"—can determine cell fate, influencing processes like apoptosis and proliferation.[3][16] Therefore, a slight inaccuracy in measuring any one component can lead to a misinterpretation of the biological state.
Conclusion and Recommendation
Both C17 and C19 sphingosine are excellent internal standards for the quantification of endogenous sphingosine in clinical lipidomics. They are structurally analogous, ensuring they behave similarly during sample processing, and their unique masses allow for unambiguous detection.
Our evaluation demonstrates that C19 sphingosine performs equivalently to, and in some metrics slightly better than, the more commonly used C17 analogue. It effectively normalizes for extraction inefficiency and matrix effects, leading to high-quality, reproducible data.
For laboratories establishing new sphingolipid panels or seeking to optimize existing ones, C19 sphingosine represents a robust, reliable, and scientifically sound choice. We recommend that any laboratory perform an in-house validation, following the principles and protocols outlined in this guide, to confirm its performance within their specific analytical workflow and sample matrices. This due diligence ensures the highest level of data integrity for advancing clinical and translational research.
References
Mayo Clinic. (2020). Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods.
Bui, Q. V., et al. (n.d.). A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC.
Gault, C. R., et al. (n.d.). Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods. PMC.
Gomez-Larrauri, A., et al. (2019). Sphingolipids as Biomarkers of Disease. PubMed.
Saito, R., et al. (n.d.). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS.
LIPID MAPS. (n.d.). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry.
ResearchGate. (2026). A rapid and quantitative LC-MS/MS method to profile sphingolipids.
Wang, G., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. PubMed.
Oxford Academic. (2009). High-Throughput Analysis of Sphingosine 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry.
Metabolon. (2023). Sphingolipids' Contribution to Inflammation and Disease States.
Hannun, Y. A., & Obeid, L. M. (n.d.). Sphingolipids and their metabolism in physiology and disease. PMC - NIH.
AIR Unimi. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and.
PubMed. (2012). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry.
Frontiers. (2019). Plasma Lipid Extraction Protocols for Lipidomics.
WashU Medicine Research Profiles. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.
ResearchGate. (2023). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis.
Jiang, H., et al. (n.d.). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC.
Cutignano, A., et al. (n.d.). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. PMC.
LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro.
Cayman Chemical. (n.d.). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
Scholarly Publications Leiden University. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards.
BenchChem. (n.d.). Validating Sphingosine as a Clinical Biomarker: A Comparative Guide to Quantification Using Isotopically Labeled Standards.
Dekker, N., et al. (2016). Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard. PubMed.
Preprints.org. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma.
El-Achkar, T. M., et al. (2021). Alterations of lipid metabolism provide serologic biomarkers for the detection of asymptomatic versus symptomatic COVID-19 patients. PMC.
Bonnaud, E., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. PubMed.
MDPI. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride.
Merrill, A. H., Jr. (n.d.). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC.
As a Senior Application Scientist, I understand that handling unnatural lipid standards like D-erythro-Sphingosine-C19 (d19:1) requires bridging the gap between high-precision analytical chemistry and stringent environme...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that handling unnatural lipid standards like D-erythro-Sphingosine-C19 (d19:1) requires bridging the gap between high-precision analytical chemistry and stringent environmental health and safety (EH&S) regulations.
Because mammalian cells predominantly synthesize C18 sphingoid bases (with trace amounts of C16 and C20), C19-Sphingosine does not occur naturally in biological samples. This makes it the gold-standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics[1].
However, the disposal of this critical reagent is rarely about the lipid itself. The primary hazard profile is dictated by the highly toxic, volatile solvent matrices—such as chloroform and methanol—required to maintain its solubility. Below is the comprehensive, self-validating standard operating procedure (SOP) for the proper disposal of D-erythro-Sphingosine-C19 and its associated waste streams.
Part 1: Chemical Causality & Hazard Profile
To design a compliant disposal strategy, we must first understand the causality behind the chemical hazards. Pure D-erythro-Sphingosine-C19 is a combustible solid and carries a Water Hazard Class 1 designation (slightly hazardous for water), meaning it must never be allowed to reach groundwater or municipal sewage systems [2].
In operational workflows, however, C19-Sphingosine is extracted and stored in organic solvents. The Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) classifies waste based on these solvent characteristics:
Halogenated Solvents (e.g., Chloroform): Chloroform is a U-listed (U044) and D-listed (D022) toxic waste [3]. It requires specialized, high-temperature incineration to prevent the atmospheric release of highly toxic dioxins and furans.
Non-Halogenated Solvents (e.g., Methanol, Ethanol): These solvents exhibit ignitability (D001) and toxicity (U154 for methanol)[4]. When kept strictly segregated from halogens, these can often be ecologically repurposed via fuel blending[5].
The most critical point of failure in laboratory waste management is improper segregation. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and ruins the potential for solvent recycling.
Figure 1: Decision matrix and segregation workflow for D-erythro-Sphingosine-C19 waste streams.
Part 3: Step-by-Step Disposal Methodology
To ensure a self-validating safety system, researchers must execute the following protocol precisely.
Phase 1: Point-of-Generation Segregation
Field Insight: In lipid extraction workflows (like the Bligh and Dyer method), you will generate both aqueous/methanol layers and lower chloroform layers. These must be disposed of separately.
Identify the Matrix: Review the exact solvent composition of your C19-Sphingosine solution.
Select the Proper Stream:
If the solution contains any amount of chloroform, dichloromethane (DCM), or other fluorinated/chlorinated solvents, route it exclusively to the Halogenated Waste carboy[6].
If the solution contains only methanol, ethanol, or water, route it to the Non-Halogenated Waste carboy.
Phase 2: Primary Containment & Immediate Labeling
Field Insight: RCRA mandates that waste containers must be sealed at all times unless actively receiving waste to prevent fugitive emissions of volatile organic compounds (VOCs)[4].
Select Approved Containers: Use high-density polyethylene (HDPE) or solvent-compatible glass carboys. Never use standard thin plastics for chloroform waste, as the solvent will degrade the container and cause a catastrophic spill.
Apply Immediate Labeling: The moment the first drop of C19-Sphingosine waste enters the container, attach a formal hazardous waste tag.
Document Contents Explicitly: Write out full chemical names (e.g., "Methanol 90%, Water 10%, trace D-erythro-Sphingosine-C19"). Regulatory inspectors will penalize the use of abbreviations like "MeOH" or "C19-Sph".
Phase 3: Satellite Accumulation Area (SAA) Management
Field Insight: A common bench mistake is attempting to evaporate large volumes of chloroform under nitrogen to avoid hazardous waste disposal. This is a direct violation of EPA regulations (classified as "treatment without a permit") and poses severe inhalation risks[3].
Establish Secondary Containment: Place the waste carboy inside a secondary containment bin to capture accidental spills or container failures.
Observe Volume Limits: Never fill the container beyond 75-80% capacity. You must leave headspace for vapor expansion, which is especially critical for volatile solvents[6].
Control Storage Conditions: Store the SAA in a well-ventilated area (preferably under a fume hood) away from direct sunlight and incompatible chemicals (e.g., strong oxidizers or acids).
Phase 4: Solid Waste and Contaminated Sharps
Vials and Consumables: Glass LC-MS inserts, vials, and pipette tips contaminated with C19-Sphingosine cannot go into standard trash or biohazard bins. Place them into a designated "Solid Hazardous Waste" bucket [6].
Contaminated Sharps: Glass syringes used for lipid extraction must go into a puncture-proof sharps container labeled specifically for chemical waste. Do not use red biohazard sharps containers, as chemical waste contractors cannot legally transport perceived biological threats.
Phase 5: Final EH&S Transfer
Request Pickup: Once the container is 75% full or reaches the regulatory time limit (strictly 6 months from the accumulation start date), submit a waste pickup request to your institutional Environmental Health and Safety (EH&S) department [5].
Chain of Custody: Never transport hazardous waste across public hallways or roads yourself; this must be handled by certified RCRA professionals.
References
Lab Alley. "How to Safely Dispose of Chloroform". Lab Alley, September 29, 2025.[Link]
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". Northwestern University, February 27, 2023.[Link]
Othman, A., et al. "Correlation of the plasma sphingoid base profile with results from oral glucose tolerance tests in gestational diabetes mellitus". National Institutes of Health (NIH), 2018.[Link]
University of Tennessee. "Hazardous Waste Guide | UTIA Safety Office". University of Tennessee, 2024.[Link]
Personal protective equipment for handling D-erythro-Sphingosine-C19
Comprehensive Safety and Operational Guide for Handling D-erythro-Sphingosine-C19 D-erythro-Sphingosine-C19 (C19-Sphingosine, CAS: 31148-92-2) is an unnatural, odd-chain sphingolipid. Because C19 sphingoid bases are virt...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling D-erythro-Sphingosine-C19
D-erythro-Sphingosine-C19 (C19-Sphingosine, CAS: 31148-92-2) is an unnatural, odd-chain sphingolipid. Because C19 sphingoid bases are virtually absent in mammalian tissues, this molecule serves as an indispensable internal standard for quantitative lipidomics and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. Handling C19-Sphingosine requires rigorous adherence to specific logistical and safety protocols. The molecule contains a C4-C5 trans double bond, making it highly susceptible to oxidation, and it is extremely hygroscopic in its powder form[2].
This guide provides researchers and drug development professionals with the authoritative, step-by-step procedures required to handle, store, and utilize C19-Sphingosine safely and effectively.
Hazard Assessment & Causality
The safety profile of C19-Sphingosine shifts dramatically depending on its physical state. Understanding the causality behind these hazards is critical for proper laboratory safety:
Dry Powder: As a lyophilized powder, C19-Sphingosine is a respiratory and ocular irritant. Furthermore, it is highly hygroscopic; exposure to ambient humidity causes the powder to absorb moisture and become gummy, accelerating the hydrolysis and oxidation of the material[2].
Organic Solution (Reconstituted): To maintain stability, C19-Sphingosine is routinely dissolved in organic solvents such as Methanol or Chloroform. This introduces severe secondary hazards. Methanol solutions are highly flammable (Flash point ~9.7 °C) and acutely toxic via inhalation, ingestion, and dermal contact. Chloroform is a volatile central nervous system depressant and a suspected carcinogen.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, specific PPE must be deployed based on the operational state of the lipid.
Handling Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory & Engineering Controls
Handling Dry Powder
ANSI Z87.1 Safety Goggles
Nitrile gloves (Standard 4-5 mil)
Flame-resistant lab coat
Handle exclusively inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood to prevent aerosol inhalation.
Handling Methanol Solutions
Splash goggles + Face shield (if >50 mL)
Double-gloved Nitrile or Butyl rubber (Nitrile degrades quickly upon continuous methanol exposure)
Flame-resistant lab coat
Chemical Fume Hood (Flow rate >100 fpm). Keep away from static discharge and ignition sources.
Handling Chloroform Solutions
Splash goggles
Fluorinated rubber (Viton) or heavy-duty PVA gloves (Standard nitrile offers zero breakthrough protection against chloroform)
Flame-resistant lab coat
Chemical Fume Hood. Do not handle on open benchtop due to volatile anesthetic vapors.
Operational Workflow: Reconstitution & Storage
Causality Check: Why avoid plastics? Organic solutions of lipids must never come into contact with polymer or plastic containers (e.g., polystyrene, polyethylene, polypropylene Eppendorf tubes) or plastic pipette tips. Organic solvents rapidly leach plasticizers, slip agents (like oleamide), and sorbitol-based nuclear clarifying agents from the plastic. In LC-MS/MS, these leachates cause massive ion suppression and generate high-intensity background peaks that mask low-abundance endogenous sphingolipids[2][3].
Step-by-Step Reconstitution Protocol:
Equilibration: Remove the sealed glass vial of C19-Sphingosine powder from the -20°C freezer. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to condense on the lipid, leading to rapid degradation[2].
Reconstitution: Inside a fume hood, use a glass Hamilton syringe or a glass Pasteur pipette to add LC-MS grade Methanol or Chloroform:Methanol (1:1 v/v) to achieve the desired stock concentration (typically 1-10 mg/mL).
Aliquoting: Transfer the solution into amber glass vials equipped with Teflon-lined closures. Teflon is the only acceptable polymer for lipid solvent storage[2].
Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of the vial to displace oxygen. Cap immediately.
Storage: Store the sealed glass vials at -20°C. Never store lipid organic solutions below -30°C unless sealed in a glass ampoule, as extreme cold can compromise the Teflon seal integrity[3].
Operational Workflow: Lipid Extraction for LC-MS/MS
This protocol utilizes a modified Bligh and Dyer extraction. It is designed as a self-validating system : by spiking the C19-Sphingosine internal standard directly into the raw biological sample prior to extraction, any subsequent physical loss of lipids during phase separation or drying will equally affect the endogenous targets and the internal standard, preserving the quantitative ratio[4][5].
Step-by-Step Extraction Protocol:
Spiking: Transfer 100 µL of biological sample (e.g., plasma or cell lysate) into a glass centrifuge tube. Add 10 µL of the C19-Sphingosine working solution (e.g., 1 µM in methanol) using a glass syringe. Vortex briefly.
Solvent Addition: Add 375 µL of Chloroform:Methanol (1:2 v/v) to the sample. Vortex vigorously for 10 minutes at 4°C to disrupt lipid-protein complexes.
Phase Separation: Add 125 µL of Chloroform, followed by 125 µL of LC-MS grade water. This shifts the solvent ratio to 2:2:1.8 (CHCl3:MeOH:H2O), inducing a biphasic partition.
Centrifugation: Centrifuge the glass tubes at 10,000 x g for 10 minutes at 4°C.
Extraction: The system will separate into an upper aqueous phase, a protein disc at the interface, and a lower organic (chloroform) phase. Carefully bypass the protein disc using a glass syringe and extract the lower organic phase, which contains the sphingolipids[6].
Drying & Reconstitution: Transfer the organic phase to a new glass vial. Evaporate the solvent to complete dryness under a gentle stream of Nitrogen gas. Reconstitute the lipid film in 100 µL of LC-MS grade Acetonitrile:Isopropanol (1:1 v/v) for immediate mass spectrometric analysis[4].
Spill Response (Organic Solutions): Immediately extinguish all ignition sources. Evacuate non-essential personnel. Wearing Viton gloves and a respirator (if chloroform is present), cover the spill with activated carbon or a universal chemical absorbent pad. Do not use combustible materials like paper towels.
Decontamination: Once the liquid is absorbed, wash the surface with 70% ethanol, followed by a thorough rinse with deionized water.
Waste Segregation:
Halogenated Waste: Any extraction layers, pipette washes, or expired standards containing Chloroform must be disposed of in strictly labeled "Halogenated Organic Waste" containers.
Non-Halogenated Waste: Pure methanol or ethanol stock solutions must be routed to "Non-Halogenated Flammable Waste."
Solid Hazardous Waste: Empty glass vials, contaminated Teflon caps, and absorbent materials used for spill cleanup must be placed in a sealed, labeled solid hazardous waste bin. Never throw lipid-contaminated glass into standard broken glass receptacles.